Bicillin-3
描述
属性
CAS 编号 |
8067-92-3 |
|---|---|
分子式 |
C93H111KN12O18S4 |
分子量 |
1852.3 g/mol |
IUPAC 名称 |
potassium;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/4C16H18N2O4S.C16H20N2.C13H20N2O2.K/c4*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h4*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;5-8H,3-4,9-10,14H2,1-2H3;/q;;;;;;+1/p-1/t4*11-,12+,14-;;;/m1111.../s1 |
InChI 键 |
UWGHBOXQOJIGDX-QESCWDNQSA-M |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
手性 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |
其他CAS编号 |
8067-92-3 |
同义词 |
enzathine benzylpenicillin - procaine benzylpenicillin benzathine benzylpenicillin, procaine benzylpenicillin drug combination benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin potassium drug combination benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin sodium drug combination benzathine benzylpenicillin, procaine benzylpenicillin, drug combination Bicillin 1 bicillin C-R Bicillin forte Bicillin III Bicillin-3 Retacillin retazillin |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Bicillin-3 on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicillin-3 is an injectable antibiotic formulation combining three salts of penicillin G: benzathine penicillin G, procaine penicillin G, and potassium penicillin G. This combination provides both rapid and sustained therapeutic blood levels of penicillin G. The fundamental mechanism of action is identical for all three components and is centered on the disruption of bacterial cell wall synthesis. Penicillin G, a member of the β-lactam class of antibiotics, irreversibly inhibits the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This guide provides a detailed examination of this mechanism, including the molecular interactions, relevant quantitative data, key experimental protocols, and visual diagrams of the involved pathways and workflows.
Introduction to this compound and the Bacterial Cell Wall
Composition of this compound
This compound is formulated to leverage the different pharmacokinetic profiles of its constituent penicillin G salts.
-
Potassium Penicillin G: Provides a rapid onset of action due to its high solubility and quick absorption.
-
Procaine Penicillin G: Offers an intermediate duration of action.
-
Benzathine Penicillin G: A poorly soluble salt that forms a depot upon intramuscular injection, leading to very slow absorption and a prolonged therapeutic effect.[1][3]
The active antimicrobial agent in all three is penicillin G .
The Bacterial Cell Wall: A Critical Target
The bacterial cell wall is a vital external structure that provides rigidity, maintains cell shape, and protects against osmotic lysis.[4][5] A key component of the cell wall in most bacteria is peptidoglycan (also known as murein), a large polymer composed of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM).[2][5] These linear glycan strands are cross-linked by short peptide chains, forming a strong, mesh-like sacculus around the cytoplasmic membrane.[4][6] The enzymes responsible for this critical cross-linking step are the Penicillin-Binding Proteins (PBPs).[2][7]
Core Mechanism of Action
The bactericidal effect of penicillin G is achieved through a four-step process:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin G diffuses to the bacterial cell membrane where it binds to the active site of PBPs. PBPs are a group of bacterial transpeptidases and carboxypeptidases essential for the final stages of peptidoglycan synthesis.[7][8]
-
Structural Mimicry: The core of penicillin's effectiveness lies in its structural similarity to the D-alanyl-D-alanine moiety, the natural substrate for PBP transpeptidases.[8][9] This mimicry allows it to fit into the PBP active site.
-
Inhibition of Transpeptidation: Upon binding, the highly reactive β-lactam ring of the penicillin molecule is attacked by a catalytic serine residue in the PBP's active site.[7][9] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[9][10] This irreversible acylation prevents the PBP from performing its normal function: catalyzing the formation of peptide cross-links between adjacent peptidoglycan strands.[2][11][12]
-
Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.[10][11] As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[2][11][13] The process can be further accelerated by the dysregulation and activation of bacterial autolysins, enzymes that normally remodel the cell wall.[13]
Quantitative Data
The efficacy of penicillin G is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[14] MIC values are crucial for determining clinical effectiveness and for monitoring the emergence of resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Various Bacterial Species
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Bovine Mastitis Isolates | ≤0.06 | 1 | ≤0.06 - 16 | [15] |
| Staphylococcus aureus | Bovine Mastitis Isolates | - | - | 0.4 - 24 | [16] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 5 - 40 | |
| Streptococcus agalactiae | Bovine Mastitis Isolates | - | 0.125 | - | [15] |
| Streptococcus uberis | Bovine Mastitis Isolates | - | 0.25 | - | [15] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Understanding the interaction between β-lactam antibiotics and their targets often involves specific biochemical assays. A foundational method is the Penicillin-Binding Protein (PBP) competition assay.
Protocol: In Vivo PBP Competition Assay with Fluorescent Penicillin
This protocol is used to determine which PBPs a specific unlabeled β-lactam antibiotic binds to within live bacterial cells. It relies on competition with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).[17][18]
Objective: To identify the PBP binding profile of a test antibiotic by observing the prevention of fluorescent probe binding.
Methodology:
-
Cell Culture and Preparation:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in appropriate broth media to mid-logarithmic phase (OD₆₀₀ ~0.3-0.5).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet once with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Competition Binding:
-
Resuspend cell pellets in PBS.
-
Pre-incubate the cells with varying concentrations of the unlabeled test antibiotic for a defined period (e.g., 30 minutes at 37°C). This allows the test antibiotic to bind to its target PBPs.
-
A control sample with no test antibiotic should be included.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to all samples.
-
Incubate for a further defined period (e.g., 15 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not already occupied by the test antibiotic.
-
-
Cell Lysis and Membrane Preparation:
-
Pellet the cells by centrifugation to remove unbound probe and test antibiotic.
-
Resuspend cells in a lysis buffer containing lysozyme to degrade the cell wall.
-
Lyse the cells completely using mechanical means (e.g., sonication or French press).[19]
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation (e.g., 100,000 x g for 1 hour).[20]
-
-
Analysis:
-
Resuspend the membrane pellets in a sample buffer.
-
Separate the membrane proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
-
Interpretation: A decrease or absence of a fluorescent band in the lanes corresponding to the test antibiotic indicates that the antibiotic successfully competed with the fluorescent probe for binding to that specific PBP.[17]
-
Visualizations: Pathways and Workflows
Diagram: Peptidoglycan Synthesis and Inhibition Pathway
This diagram illustrates the final step of peptidoglycan cross-linking and the mechanism of its inhibition by Penicillin G.
Caption: Mechanism of PBP inhibition by Penicillin G, leading to cell lysis.
Diagram: Experimental Workflow for PBP Competition Assay
This diagram outlines the key steps in the PBP competition assay described in Section 5.1.
Caption: Workflow for a Penicillin-Binding Protein (PBP) competition assay.
Diagram: Logical Relationship of β-Lactam Action
This diagram shows the logical cause-and-effect relationship from the antibiotic's structure to the final bactericidal outcome.
Caption: Logical cascade of β-lactam antibiotic mechanism of action.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. news-medical.net [news-medical.net]
- 3. rxmed.com [rxmed.com]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 14. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 20. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifecta of Penicillin G: An In-depth Technical Guide to the Pharmacokinetics of Benzathine, Procaine, and Potassium Penicillin G Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of the combination of benzathine penicillin G, procaine penicillin G, and potassium penicillin G. This formulation is designed to provide both rapid and sustained therapeutic concentrations of penicillin G, a cornerstone antibiotic for the treatment of various bacterial infections. This document synthesizes available data to offer a detailed understanding of the absorption, distribution, metabolism, and excretion of this combination therapy, alongside detailed experimental protocols for its analysis.
Introduction: The Rationale for a Three-Component Penicillin G Formulation
The combination of three different salts of penicillin G aims to leverage their distinct pharmacokinetic profiles to create a more versatile therapeutic agent. Intramuscular administration of this combination results in a rapid initial peak in plasma penicillin G concentration, attributed to the highly water-soluble potassium penicillin G, followed by a sustained release from the less soluble procaine and benzathine salts.[1][2] This profile is intended to provide immediate bactericidal activity followed by a prolonged duration of action, reducing the frequency of administration.
-
Potassium Penicillin G: A highly water-soluble salt that is rapidly absorbed after intramuscular injection, providing high initial plasma concentrations.[3][4] Its short half-life of approximately 30-60 minutes necessitates frequent dosing when used alone for severe infections.[5][6]
-
Procaine Penicillin G: A less soluble salt that provides a repository effect, leading to slower absorption and a duration of action of about 12 to 24 hours.[1][7][8]
-
Benzathine Penicillin G: A very poorly soluble salt that is absorbed very slowly from the intramuscular injection site, resulting in low but very prolonged therapeutic plasma concentrations, lasting for weeks.[9][10]
Pharmacokinetic Profile of the Combination
While direct pharmacokinetic studies on a commercially available three-component combination of benzathine, procaine, and potassium penicillin G in humans are limited in the public domain, the overall profile can be extrapolated from the well-documented pharmacokinetics of the two-component combination (Bicillin C-R, containing benzathine and procaine penicillin G) and the individual components.
Upon intramuscular injection, the three salts dissociate and hydrolyze to release the active moiety, benzylpenicillin (penicillin G).[11][12] The resulting plasma concentration-time curve is a composite of the absorption profiles of the individual salts.
A product containing both benzathine and procaine penicillin G, such as Bicillin C-R, demonstrates this biphasic absorption.[11][13][14] The inclusion of potassium penicillin G would theoretically lead to an even earlier and higher initial peak concentration than observed with the two-component mixture.
Absorption
The absorption of penicillin G from the intramuscular depot is the rate-limiting step for the procaine and benzathine salts and is governed by their low solubility.[15] The potassium salt, being highly soluble, is rapidly absorbed into the systemic circulation.
Diagram: Conceptual Absorption Profile of the Three-Component Penicillin G Combination
Caption: Conceptual workflow of penicillin G absorption from the three-salt combination.
Distribution
Once absorbed, penicillin G is widely distributed throughout the body.[6] Approximately 60% of penicillin G is bound to serum proteins.[11][13][14] Highest concentrations are found in the kidneys, with lower levels in the liver, skin, and intestines.[6] Penetration into the cerebrospinal fluid is generally poor but is enhanced in the presence of meningeal inflammation.[5]
Metabolism
Penicillin G undergoes minimal metabolism in the liver. A small amount is metabolized to penicilloic acid, which is an inactive metabolite.[1]
Excretion
The primary route of elimination for penicillin G is via the kidneys, with approximately 90% of the drug excreted through active tubular secretion and 10% by glomerular filtration.[5] The rapid renal clearance contributes to the short half-life of aqueous penicillin G.[6] Probenecid can be co-administered to block the renal tubular secretion of penicillin, thereby prolonging its plasma concentrations.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters for different formulations of penicillin G based on available human data. It is important to note that the values for the two-component combination (Bicillin C-R) provide the closest available approximation for the behavior of a three-component formulation.
Table 1: Pharmacokinetic Parameters of Benzathine and Procaine Penicillin G Combination (Bicillin C-R) in Adults
| Dosage (Units) | Cmax (units/mL) | Tmax (hours) | Plasma Concentration at 12h (units/mL) | Plasma Concentration at 24h (units/mL) | Plasma Concentration at 7 days (units/mL) |
| 600,000 | 1.0 - 1.3 | 3 | 0.32 | 0.19 | 0.03 |
| 1,200,000 | 2.1 - 2.6 | 3 | 0.75 | 0.28 | 0.04 |
Data sourced from Bicillin C-R prescribing information.[11][13][14]
Table 2: Pharmacokinetic Parameters of Individual Penicillin G Formulations in Adults
| Formulation | Dosage | Cmax | Tmax | Half-life (t½) |
| Potassium Penicillin G (IV) | 1 million units | 45 mcg/mL (at 8 min post-bolus) | Immediate | 42 minutes |
| Procaine Penicillin G (IM) | 3 million units | ~1.6 mg/L | 2 hours | ~20-30 minutes (active drug) |
| Benzathine Penicillin G (IM) | 1.2 million units | - | - | Detectable for 15-30 days |
Data compiled from multiple sources.[2][6][16]
Detailed Experimental Protocols
Accurate quantification of penicillin G in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
Sample Collection and Handling
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -20°C or -80°C until analysis to ensure the stability of penicillin G.
HPLC-UV Method for Penicillin G Quantification
This protocol is a synthesized example based on common practices.[17][18][19]
4.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of water.
-
Add 700 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and dilute with 900 µL of water.
-
Inject 20 µL of the final diluted supernatant into the HPLC system.
4.2.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Atlantis T3, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient of acetonitrile and a pH 2 phosphoric acid solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.[17]
-
Internal Standard: An appropriate internal standard should be used for accurate quantification.
Diagram: Experimental Workflow for HPLC-UV Analysis of Penicillin G
Caption: A typical experimental workflow for the quantification of penicillin G in plasma using HPLC-UV.
LC-MS/MS Method for Penicillin G Quantification
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[20][21][22][23]
4.3.1. Sample Preparation
Protein precipitation with acetonitrile is a commonly used and effective method for sample clean-up prior to LC-MS/MS analysis.[20]
4.3.2. Chromatographic and Mass Spectrometric Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for penicillin G and the internal standard.
Pharmacokinetic/Pharmacodynamic Considerations
The efficacy of penicillin G is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T > MIC). The combination of different penicillin G salts is designed to optimize this parameter by providing both an initial high concentration to rapidly exceed the MIC and a prolonged period of sustained concentrations to maintain it.
Conclusion
The combination of benzathine, procaine, and potassium penicillin G offers a unique pharmacokinetic profile characterized by rapid onset and prolonged duration of action. While comprehensive human pharmacokinetic data for this specific three-component formulation is not extensively published, a thorough understanding can be derived from the well-established properties of its individual components and the two-component combination. The analytical methods detailed in this guide provide a robust framework for conducting pharmacokinetic studies and therapeutic drug monitoring. Further research into the precise pharmacokinetic interactions and clinical outcomes of the three-component formulation is warranted to fully optimize its therapeutic use.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
- 1. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 2. publications.aap.org [publications.aap.org]
- 3. drugs.com [drugs.com]
- 4. Penicillin G Potassium for Injection, USP [dailymed.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. efda.gov.et [efda.gov.et]
- 8. drugs.com [drugs.com]
- 9. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. BICILLIN CR (Dispensing Solutions, Inc.): FDA Package Insert [medlibrary.org]
- 12. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BICILLIN CR (Pfizer Laboratories Div Pfizer Inc): FDA Package Insert [medlibrary.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. nafdac.gov.ng [nafdac.gov.ng]
- 17. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 22. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
A Technical Guide to the Historical Development of Long-Acting Penicillin Formulations
The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development for clinical use by a team at Oxford University in the early 1940s marked a turning point in medicine.[1][2][3][4][5] However, the initial therapeutic use of penicillin G (benzylpenicillin) was hampered by its rapid elimination from the body, requiring frequent intravenous or intramuscular injections to maintain therapeutic concentrations.[1] This limitation spurred intensive research into developing "repository" or "depot" formulations capable of releasing the antibiotic slowly over an extended period, thereby reducing the frequency of administration and improving patient compliance. This guide provides a technical overview of the key milestones in the historical development of these long-acting penicillin formulations.
Early Attempts: Slowing Absorption from the Injection Site
The first strategies to prolong the action of penicillin focused on slowing its absorption from the intramuscular injection site. This was initially achieved by suspending the drug in vehicles that were slowly cleared by the body.
Penicillin in Oil and Beeswax
One of the earliest innovations was the suspension of calcium penicillin in a mixture of peanut oil and 4.8% beeswax. This formulation, developed by Romansky, created a semi-solid depot at the site of injection from which the penicillin was slowly leached. While effective in prolonging therapeutic blood levels for up to 24 hours, it was associated with significant drawbacks, including pain upon injection and unfavorable local reactions, which limited its widespread use.[6]
The Advent of Sparingly Soluble Salts
A more successful and enduring strategy involved the creation of sparingly soluble salts of penicillin G. By reacting penicillin G with specific organic bases, salts were formed that, when injected as an aqueous suspension, would slowly dissolve in the interstitial fluid, releasing the active penicillin G over time.
Procaine Penicillin G (PPG)
A major breakthrough occurred with the development of procaine penicillin G in 1948.[7] This formulation is a salt formed by combining one molecule of penicillin G with one molecule of procaine, a local anesthetic. The resulting salt has a low solubility in water, which significantly slows its absorption from the intramuscular depot.
Aqueous suspensions of procaine penicillin G were found to provide therapeutic blood levels for 12 to 24 hours after a single injection, a significant improvement over aqueous solutions of penicillin G.[8]
Procaine Penicillin G in Oil with Aluminum Monostearate (PAM)
To further extend the duration of action, procaine penicillin G was formulated as a suspension in oil (commonly peanut or sesame oil) containing 2% aluminum monostearate.[9][10] The aluminum monostearate acts as a gelling agent, creating a thixotropic gel that increases the viscosity of the formulation and further retards the diffusion and absorption of the procaine penicillin G particles from the injection site.[11][12][13][14] This formulation, often referred to as PAM, could maintain effective serum concentrations for 48 to 96 hours or longer.[15]
The Pinnacle of Long-Acting Formulations: Benzathine Penicillin G (BPG)
The culmination of research into long-acting penicillin formulations was the development of benzathine penicillin G (also known as benzathine benzylpenicillin). This compound is a salt prepared by reacting two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine).[16]
Benzathine penicillin G has extremely low solubility in water.[16] When injected intramuscularly, it forms a depot from which the drug is very slowly released and hydrolyzed to active penicillin G.[16][17] This formulation is unique in its ability to provide therapeutic serum concentrations for several weeks following a single injection.[18] Its exceptionally long duration of action has made it the cornerstone of therapy for conditions requiring prolonged, low-level antibiotic coverage, such as the treatment of syphilis and the prevention of rheumatic fever recurrences.[18][19][20][21]
Quantitative Data Summary
The following tables summarize the composition and pharmacokinetic properties of key long-acting penicillin formulations.
Table 1: Composition of Historical Long-Acting Penicillin Formulations
| Formulation | Active Ingredient | Vehicle/Excipients |
| Procaine Penicillin G (Aqueous) | Procaine Penicillin G | Water for injection, suspending agents (e.g., sodium carboxymethylcellulose), buffers.[22][23] |
| PAM | Procaine Penicillin G | Peanut oil or sesame oil, 2% Aluminum Monostearate.[22][13] |
| Benzathine Penicillin G | Benzathine Penicillin G | Water for injection, sodium citrate buffer, lecithin, carboxymethylcellulose, povidone, parabens.[16] |
Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Penicillin G Formulations
| Formulation | Dose (Units) | Peak Serum Conc. (Cmax) (units/mL) | Time to Peak (Tmax) | Duration of Detectable Levels |
| Procaine Penicillin G (Aqueous) | 300,000 | ~1.0-2.0 | ~4 hours | Up to 24 hours |
| PAM | 300,000 | ~0.5-1.0 | ~8-12 hours | Up to 96 hours |
| Benzathine Penicillin G | 300,000 | 0.03 - 0.05 | ~24 hours | 4 to 5 days[16] |
| Benzathine Penicillin G | 600,000 | Not specified | ~24 hours | Up to 10 days[16] |
| Benzathine Penicillin G | 1,200,000 | Not specified | ~24 hours | Up to 14 days (detectable up to 4 weeks)[16] |
| Benzathine Penicillin G | 2,400,000 | Not specified | ~24 hours | Up to 21-28 days |
Note: The values presented are approximate and can vary based on the specific study, patient population, and assay methodology.
Experimental Protocols
The development and evaluation of these formulations relied on specific experimental methodologies.
Protocol 1: Preparation of Benzathine Penicillin G (Acicular Crystals)
This protocol is based on descriptions found in the patent literature.[24]
-
Solution Preparation:
-
Prepare an aqueous solution of N,N-dibenzylethylenediamine diacetate.
-
Prepare a separate aqueous solution of sodium penicillin G.
-
-
Reaction:
-
Cool the sodium penicillin G solution to a temperature of approximately 0-4 °C.
-
Slowly add the N,N-dibenzylethylenediamine diacetate solution to the chilled sodium penicillin G solution while maintaining the low temperature. This results in the precipitation of benzathine penicillin G as a slurry of needle-like acicular crystals.
-
-
Purification:
-
Filter the resulting slurry to separate the crystalline product.
-
Wash the collected crystals (filtrate) with cold water to remove unreacted starting materials and byproducts.
-
-
Drying:
-
Dry the washed crystals to obtain the final, substantially water-insoluble benzathine penicillin G product.
-
-
Micronization (Optional but preferred for injectable suspensions):
-
Comminute the dried crystals using a method such as an air blast under pressure to reduce the particle size, typically to a range of 5 to 20 microns.[24] This step is crucial for creating a stable suspension that can be easily injected.
-
Protocol 2: Pharmacokinetic Evaluation of Long-Acting Penicillin in Human Volunteers
This generalized protocol is based on principles described in pharmacokinetic studies.[19][25]
-
Subject Selection:
-
Enroll healthy adult volunteers.
-
Obtain informed consent.
-
Conduct a physical examination and screen for any history of penicillin allergy, which is a strict contraindication.[16]
-
-
Study Design:
-
Employ a crossover study design where each volunteer receives different formulations with a sufficient washout period (e.g., several weeks to months for BPG) between administrations.[25]
-
-
Drug Administration:
-
Administer a standardized dose of the long-acting penicillin formulation via deep intramuscular injection into a large muscle mass (e.g., gluteus maximus).
-
-
Blood Sampling:
-
Collect venous blood samples into appropriate tubes at predetermined time points. The sampling schedule must be designed to capture the absorption, peak, and elimination phases of the drug. For long-acting formulations, this schedule can extend for days or even weeks (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily for several days, followed by weekly samples for BPG).[25]
-
-
Sample Processing and Analysis:
-
Separate plasma or serum from the blood samples by centrifugation.
-
Store the samples frozen until analysis.
-
Determine the concentration of penicillin G in the plasma/serum samples using a validated analytical method. Historically, this was often a microbiological assay (e.g., cylinder plate assay using a susceptible organism like Sarcina lutea or Staphylococcus aureus). Modern studies use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection for greater sensitivity and specificity.[25]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of penicillin G versus time for each subject and formulation.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax (maximum observed plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the concentration-time curve), which reflects total drug exposure.
-
Elimination half-life (t½).
-
-
Perform statistical comparisons between formulations to assess differences in their absorption and duration of action.
-
Visualizations
Caption: Logical progression of long-acting penicillin formulations.
Caption: Mechanism of action for repository penicillin formulations.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. History of penicillin - Wikipedia [en.wikipedia.org]
- 3. princehenryhospitalmuseum.org [princehenryhospitalmuseum.org]
- 4. The real story behind penicillin | PBS News [pbs.org]
- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 6. US2734844A - Injectable penicillin repository prepara- - Google Patents [patents.google.com]
- 7. An In-depth Analysis of Penicillin G Procaine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. A new repository penicillin (a form of aqueous penicillin G procaine) in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procaine penicillin with aluminium monostearate; infrequent injections for children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of procaine penicillin with aluminium monostearate in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US2792329A - Aluminum stearate gelled mineral oil containing procaine penicillin with or without streptomycin or dihydrostreptomycin - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US2507193A - Penicillin product - Google Patents [patents.google.com]
- 15. aluminum monostearate, 7047-84-9 [thegoodscentscompany.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scoping review of variation in clinical guidelines for delivery of injectable long‐acting penicillin across Australia and Aotearoa New Zealand | The Medical Journal of Australia [mja.com.au]
- 21. urology-textbook.com [urology-textbook.com]
- 22. Studies of penicillin in pediatrics; III. Procaine penicillin G in sesame oil, in peanut oil with 2% aluminum monostearate and in water with sodium carboxymethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US2749274A - Stable aqueous procaine penicillin suspension - Google Patents [patents.google.com]
- 24. US3351527A - Stabilized benzathine penicillin compositions - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synergistic and Antagonistic Effects of Bicillin-3 Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicillin-3 is a long-acting injectable antibiotic formulation that contains three distinct salts of benzylpenicillin (penicillin G): benzathine benzylpenicillin, procaine benzylpenicillin, and benzylpenicillin potassium. This combination is designed to leverage the unique pharmacokinetic profiles of each component to achieve a therapeutic effect that is both rapid in onset and sustained over a prolonged period. This guide provides a detailed examination of the interactions between these components, focusing on their synergistic pharmacokinetic properties and potential antagonistic considerations.
The primary "synergy" of the this compound components is not a pharmacodynamic interaction where one component enhances the antimicrobial activity of another at the cellular level. Instead, it is a carefully engineered pharmacokinetic synergy. Each salt possesses a different solubility, leading to varied rates of dissolution and absorption from the intramuscular injection site. This results in a multi-phasic release profile that establishes and maintains therapeutic concentrations of benzylpenicillin in the bloodstream for an extended duration.
Conversely, true "antagonism" between the components, in the sense of one diminishing the effect of another, is not a feature of this combination, as they all hydrolyze to the same active molecule, benzylpenicillin.[1][2] However, this guide will also explore "antagonistic" aspects in a broader sense, including potential physicochemical incompatibilities, challenges in formulation, and adverse effects that can arise from the combination.
Pharmacokinetic Synergy: A Multi-Phasic Release Profile
The therapeutic advantage of this compound lies in the sequential release of benzylpenicillin from its three salt forms. This ensures a rapid therapeutic onset followed by a long duration of action.
-
Benzylpenicillin Potassium: This is a highly water-soluble salt that is rapidly absorbed following intramuscular injection, achieving peak plasma concentrations quickly. This component is responsible for the immediate onset of bactericidal activity.
-
Procaine Benzylpenicillin: This salt has intermediate solubility, leading to a slower absorption rate compared to the potassium salt.[3] It provides therapeutic penicillin levels for approximately 12 to 24 hours, bridging the gap between the initial peak from benzylpenicillin potassium and the long-acting effect of the benzathine salt.[3]
-
Benzathine Benzylpenicillin: This is a poorly soluble salt that forms a depot at the injection site, from which benzylpenicillin is very slowly released.[2][4] This component is responsible for the prolonged duration of action, maintaining therapeutic concentrations for up to several weeks.[3]
The logical relationship between these components to achieve the desired therapeutic outcome is illustrated in the diagram below.
The combined pharmacokinetic profile, illustrated conceptually below, demonstrates how the overlapping release curves maintain a plasma concentration of benzylpenicillin above the minimum inhibitory concentration (MIC) for a broad range of susceptible pathogens over an extended period.
Quantitative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters for a combination of penicillin G benzathine and penicillin G procaine. While specific data for a three-component this compound formulation is less common in publicly available literature, the data for Bicillin C-R (a combination of 600,000 units of penicillin G benzathine and 600,000 units of penicillin G procaine) provides a clear illustration of the synergistic effect.
| Parameter | Value (units/mL) | Time Post-Administration | Component(s) Responsible | Reference |
| Peak Blood Level (Cmax) | 1.0 - 1.3 | 3 hours | Procaine Benzylpenicillin | [1] |
| Concentration | 0.32 (average) | 12 hours | Procaine & Benzathine Benzylpenicillin | [1] |
| Concentration | 0.19 (average) | 24 hours | Procaine & Benzathine Benzylpenicillin | [1] |
| Concentration | 0.03 (average) | 7 days | Benzathine Benzylpenicillin | [1] |
Note: These values are for a 600,000 unit dose of Bicillin C-R in adults. A higher dose of 1,200,000 units produces peak levels of 2.1 to 2.6 units/mL within 3 hours.[1]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
All three components of this compound ultimately deliver the same active moiety, benzylpenicillin, which is a beta-lactam antibiotic.[5] The mechanism of action is the inhibition of bacterial cell wall synthesis.[4][5][6] Benzylpenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting its synthesis, benzylpenicillin causes the cell wall to become osmotically unstable, leading to cell lysis and bacterial death.[2][5] This bactericidal action is most effective against actively multiplying microorganisms.[2][6]
The signaling pathway for this mechanism is depicted below.
Antagonistic Considerations and Formulation Challenges
While there is no direct pharmacological antagonism between the components of this compound, several factors could be considered antagonistic in a broader context:
-
Pain on Injection: The intramuscular administration of depot penicillins, particularly benzathine benzylpenicillin, can be associated with significant pain and inflammation at the injection site.[8] While procaine has local anesthetic properties that can mitigate this, the high concentration and crystalline nature of the suspension can still cause discomfort.[3]
-
Allergic Reactions: Penicillins are associated with hypersensitivity reactions, ranging from skin rashes to life-threatening anaphylaxis.[6][8] The inclusion of procaine introduces an additional potential allergen.
-
Physicochemical Stability: The formulation of a stable aqueous suspension containing three different salts with varying solubilities presents a significant manufacturing challenge. Issues such as crystal growth, aggregation, and syringeability must be carefully controlled to ensure consistent drug delivery and shelf-life.
-
In vivo Variability: The absorption from the intramuscular depot can be variable between patients, influenced by factors such as injection site, technique, and local blood flow. This can lead to unpredictable plasma concentrations.
Experimental Protocols: Determination of Penicillin G in Plasma
The quantification of benzylpenicillin in plasma samples is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common analytical method.[9][10][11]
Objective
To determine the concentration of benzylpenicillin in human plasma samples following the administration of a combination penicillin product.
Methodology: HPLC with UV Detection
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of a patient plasma sample, add 200 µL of water and 700 µL of acetonitrile.[9] For calibration standards, use 100 µL of blank plasma mixed with 100 µL of a working standard solution and 100 µL of water, followed by 700 µL of acetonitrile.[9]
-
Vortex mix the samples vigorously for 30 seconds.
-
Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to precipitate plasma proteins.[9]
-
Transfer 100 µL of the resulting supernatant and dilute with 900 µL of water.[9]
-
Inject 20 µL of the final diluted sample into the HPLC system.[9]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Atlantis T3).[9]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., pH 2 phosphoric acid solution) and acetonitrile.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm or 230 nm.[9]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area of benzylpenicillin against the known concentrations of the prepared standards.
-
The concentration of benzylpenicillin in the patient samples is determined by interpolating their peak areas from the calibration curve.
-
The general workflow for this experimental protocol is visualized below.
Conclusion
The combination of benzathine benzylpenicillin, procaine benzylpenicillin, and benzylpenicillin potassium in this compound represents a classic example of pharmacokinetic synergy. By integrating three different salt forms of the same active drug, the formulation achieves a therapeutic profile characterized by both a rapid onset and a remarkably sustained duration of action. This design obviates the need for frequent injections that would be necessary if using a short-acting penicillin alone, thereby improving patient compliance and therapeutic efficacy for specific infections. While true pharmacological antagonism is absent, developers and researchers must remain cognizant of the formulation's challenges, including potential for injection site pain, allergic reactions, and the complexities of manufacturing a stable, multi-component suspension. A thorough understanding of these synergistic and antagonistic aspects is essential for the continued development and effective clinical use of such combination antibiotic therapies.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Procaine and Benzathine Penicillin | Medcrine [medcrine.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzyl-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. youtube.com [youtube.com]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Structure and Stability Profile of Bicillin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicillin-3 is a combination injectable antibiotic formulation containing three distinct salts of benzylpenicillin (Penicillin G): benzathine benzylpenicillin, procaine benzylpenicillin, and potassium benzylpenicillin. This tripartite formulation is designed to provide both rapid and prolonged therapeutic concentrations of penicillin G in the plasma. This technical guide delves into the core chemical structures of its components and provides a comprehensive overview of its stability profile, crucial for its formulation, storage, and clinical efficacy.
Chemical Structures of this compound Components
This compound is a sterile powder for suspension, which upon reconstitution, contains the following active pharmaceutical ingredients:
-
Benzathine Benzylpenicillin: A salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine).
-
Procaine Benzylpenicillin: A salt formed from one molecule of benzylpenicillin and one molecule of procaine, a local anesthetic.
-
Potassium Benzylpenicillin: The potassium salt of benzylpenicillin.
The core active moiety in all three components is benzylpenicillin (Penicillin G) , which possesses the characteristic β-lactam ring essential for its antibacterial activity.
Benzylpenicillin (Penicillin G)
Benzylpenicillin is the parent compound and consists of a thiazolidine ring fused to a β-lactam ring, with a phenylacetyl side chain attached to the β-lactam ring via an amide linkage.
Molecular Formula: C₁₆H₁₈N₂O₄S[1]
Molecular Weight: 334.39 g/mol [1]
IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
Benzathine Benzylpenicillin
This salt is formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[2] Its low solubility in water results in a slow release of penicillin G from the injection site, leading to prolonged therapeutic action.[2]
Molecular Formula: (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂[3]
Molecular Weight: 909.1 g/mol (anhydrous)[4]
Procaine Benzylpenicillin
This is an equimolar salt of procaine and penicillin G.[5] The procaine component acts as a local anesthetic to reduce pain upon injection and also contributes to the delayed absorption of penicillin G.[6]
Molecular Formula: C₁₆H₁₈N₂O₄S·C₁₃H₂₀N₂O₂[7]
Molecular Weight: 570.7 g/mol [8]
Potassium Benzylpenicillin
The potassium salt of penicillin G is highly soluble in water, allowing for rapid achievement of peak plasma concentrations of the antibiotic upon injection.
Molecular Formula: C₁₆H₁₇KN₂O₄S
Molecular Weight: 372.48 g/mol
Stability Profile of this compound
The stability of this compound is intrinsically linked to the stability of the β-lactam ring within the benzylpenicillin molecule. The primary degradation pathway is the hydrolysis of this ring, which renders the antibiotic inactive. This degradation can be influenced by several factors, including pH, temperature, and the presence of certain excipients.
Degradation Pathway: Hydrolysis of the β-Lactam Ring
The strained four-membered β-lactam ring is susceptible to nucleophilic attack, most commonly by water (hydrolysis). This leads to the opening of the ring and the formation of inactive degradation products such as penicilloic acid. This process can be catalyzed by acids, bases, and enzymes like β-lactamases produced by resistant bacteria.[9][10]
Factors Affecting Stability
pH: Penicillin G is most stable in the pH range of 6.0 to 7.0.[11] Both acidic and alkaline conditions significantly accelerate the rate of hydrolysis.
Temperature: As with most chemical reactions, the degradation of penicillin G is temperature-dependent. Elevated temperatures increase the rate of hydrolysis. Therefore, this compound and its reconstituted suspension require refrigerated storage.
Excipients: The formulation of this compound includes various excipients such as buffers (e.g., sodium citrate) and suspending agents. These are crucial for maintaining the pH of the suspension within the optimal range for stability and ensuring a uniform dosage. The specific excipients and their concentrations can significantly impact the stability of the final product.
Reconstitution and Storage: The stability of the reconstituted this compound suspension is limited. It is intended for immediate use after preparation. Any unused portion should be discarded as the potency of the antibiotic will decrease over time, and there is an increased risk of microbial contamination. Official product literature for similar combination products like Bicillin C-R specifies storage in a refrigerator at 2° to 8°C (36° to 46°F) and to keep it from freezing.[12]
Quantitative Stability Data
| Penicillin G Salt | Diluent | Storage Condition | Stability Duration | Reference |
| Penicillin G Sodium | 0.9% NaCl or 5% Dextrose | 5°C | ≥ 21 days | |
| Penicillin G Potassium | Sterile Water | 2° to 8°C (refrigerated) | 7 days |
Experimental Protocols for Stability Assessment
The stability of this compound is typically assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the active pharmaceutical ingredient (API) over time.
Stability-Indicating HPLC Method
A suitable HPLC method for the simultaneous determination of penicillin G, benzathine, and procaine has been described in the literature.[6][9] This method can serve as a basis for developing a validated stability-indicating assay for this compound.
Chromatographic Conditions (Example):
-
Mobile Phase: A polar hydro-organic mobile phase (e.g., 55/45 v/v) consisting of an aqueous solution adjusted to pH 3.7 and methanol, potentially with additives like triethylamine (TEA) and trifluoroacetic acid (TFA).[6][9]
Forced Degradation Studies
To validate a stability-indicating method and to understand the degradation pathways, forced degradation (stress testing) studies are performed. This involves subjecting the drug product to harsh conditions to accelerate its degradation.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug or solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the drug product to UV and visible light.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent drug peaks.
Conclusion
This compound is a valuable antibiotic formulation that leverages the different physicochemical properties of three penicillin G salts to provide both immediate and sustained therapeutic action. Its stability is critically dependent on the integrity of the β-lactam ring of the benzylpenicillin molecule. Hydrolysis is the primary degradation pathway, which is influenced by pH, temperature, and formulation excipients. While specific stability data for the this compound combination is limited, understanding the stability of its individual components and employing robust stability-indicating analytical methods are essential for ensuring its quality, safety, and efficacy throughout its shelf life. Further studies on the stability of the combined formulation under various conditions would be beneficial for optimizing its storage and handling protocols.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Stability of Penicillin G Potassium Injection after Reconstitution in Various Storage Conditions [ekjcp.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ternary mixtures of penicillin G, benzathine and procaine by liquid chromatography and factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of penicillin G and its potassium counterion - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. accesson.kr [accesson.kr]
- 12. globalrph.com [globalrph.com]
In Vitro Spectrum of Activity for Bicillin-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicillin-3 is a parenteral antibiotic formulation combining three salts of penicillin G: benzathine penicillin G, procaine penicillin G, and potassium penicillin G. This combination is designed to provide both rapid and prolonged therapeutic concentrations of penicillin G. The antibacterial activity of this compound is solely attributable to penicillin G. This guide provides a comprehensive overview of the in vitro spectrum of activity of penicillin G, the active component of this compound, along with detailed experimental protocols for its determination.
Mechanism of Action: Penicillin G is a beta-lactam antibiotic that exerts a bactericidal effect on susceptible microorganisms during their active multiplication phase. It acts by inhibiting the biosynthesis of cell-wall peptidoglycan, a critical component for maintaining the structural integrity of the bacterial cell wall. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.
dot
Caption: Mechanism of action of Penicillin G.
In Vitro Spectrum of Activity of Penicillin G
The in vitro antibacterial spectrum of penicillin G is primarily directed against Gram-positive bacteria, certain Gram-negative cocci, and some anaerobic organisms. Resistance can occur, most commonly through the production of beta-lactamase enzymes that inactivate the antibiotic.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for penicillin G against various clinically relevant bacteria. MIC values are a quantitative measure of the in vitro activity of an antibiotic, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Penicillin G Against Gram-Positive Aerobes
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| Streptococcus pyogenes (Group A) | 0.008 | 0.015 | 0.008 - 0.03 |
| Streptococcus agalactiae (Group B) | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.06 | ≤0.015 - 0.06 |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | - | 0.12 - 1.0 |
| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | - | ≥2.0 |
| Viridans Group Streptococci | 0.06 | 0.5 | ≤0.015 - >2.0 |
| Enterococcus faecalis (synergy with aminoglycoside) | 1 - 8 | >16 | 0.5 - >128 |
| Staphylococcus aureus (penicillin-susceptible) | 0.03 | 0.06 | ≤0.015 - 0.12 |
Table 2: In Vitro Activity of Penicillin G Against Gram-Negative Aerobes
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| Neisseria meningitidis | ≤0.06 | 0.12 | ≤0.008 - 0.25 |
| Neisseria gonorrhoeae | 0.06 | 2.0 | ≤0.008 - >16.0 |
| Pasteurella multocida | ≤0.06 | 0.12 | ≤0.03 - 0.25 |
Table 3: In Vitro Activity of Penicillin G Against Anaerobic Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| Clostridium perfringens | 0.06 | 0.25 | ≤0.03 - 8.0 |
| Clostridium tetani | 0.06 | 0.12 | 0.03 - 0.25 |
| Peptostreptococcus spp. | 0.12 | 0.5 | ≤0.03 - 2.0 |
| Actinomyces israelii | ≤0.015 | 0.06 | ≤0.015 - 0.12 |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. The ranges provided are compiled from various sources and may vary depending on the specific study and geographic location.
Experimental Protocols
The determination of the in vitro spectrum of activity of this compound would follow standardized antimicrobial susceptibility testing (AST) methodologies as established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed protocols for common AST methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
dot
Caption: Broth Microdilution Workflow.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of penicillin G is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted penicillin G is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of penicillin G that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium.
dot
Caption: Agar Dilution Workflow.
Methodology:
-
Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of penicillin G. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of penicillin G that prevents the growth of a visible colony on the agar surface.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.
dot
Caption: Kirby-Bauer Disk Diffusion Workflow.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Application: A paper disk impregnated with a specified amount of penicillin G (typically 10 units) is placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to established interpretive criteria from CLSI or EUCAST to categorize the organism as "Susceptible," "Intermediate," or "Resistant" to penicillin G.
Discussion and Conclusion
The three components of this compound—potassium penicillin G, procaine penicillin G, and benzathine penicillin G—are all forms of penicillin G, differing in their pharmacokinetic profiles. Potassium penicillin G provides a rapid peak in serum concentration, procaine penicillin G has a slower onset and longer duration of action, and benzathine penicillin G provides the most prolonged, low-level concentration. The in vitro spectrum of activity is therefore that of penicillin G.
Currently, there is a lack of published data specifically evaluating the in vitro synergistic or antagonistic effects of the combined formulation of this compound. The primary rationale for the combination is to achieve a unique pharmacokinetic profile with both rapid and sustained therapeutic levels of penicillin G. The in vitro susceptibility of a given bacterial isolate to this compound can be reliably determined by testing its susceptibility to penicillin G using the standardized methods described herein.
For drug development professionals, understanding the foundational in vitro activity of penicillin G is crucial when considering the applications of this compound. Further research into the potential for synergistic interactions of the combined formulation at the site of infection could provide additional insights into its clinical efficacy.
Molecular Basis for the Selective Toxicity of Bicillin-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the selective toxicity of Bicillin-3, a combination antibiotic formulation. The guide delves into its mechanism of action, the basis for its specificity for bacterial over mammalian cells, and the molecular pathways of bacterial resistance. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development in this area.
Introduction to this compound and its Components
This compound is a combination injectable antibiotic that provides both immediate and sustained release of penicillin G. Its formulation consists of three active components:
-
Benzathine benzylpenicillin: A long-acting salt of penicillin G that ensures a prolonged low concentration of the antibiotic in the blood.
-
Procaine benzylpenicillin: Another salt of penicillin G that provides a moderately sustained release, bridging the gap between the immediate and long-acting components.
-
Benzylpenicillin sodium (Penicillin G sodium): A water-soluble salt that is rapidly absorbed, providing a high initial peak concentration of penicillin G.
The rationale behind this combination is to establish a rapid bactericidal effect that is maintained over an extended period, reducing the frequency of administration.
The Core Principle of Selective Toxicity: Targeting the Bacterial Cell Wall
The remarkable selective toxicity of this compound, and indeed all penicillin-based antibiotics, lies in its ability to target a structure that is essential to bacteria but entirely absent in mammalian cells: the peptidoglycan cell wall.[1][2][3]
The Unique Structure of the Bacterial Cell Wall
The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugar residues.[2][4][5][6] These glycan chains are cross-linked by short peptide side chains, creating a strong and protective exoskeleton that is crucial for:
-
Maintaining cell shape.
-
Withstanding internal osmotic pressure and preventing cell lysis.
-
Serving as a scaffold for the anchoring of other cell envelope components.
Mammalian cells, in contrast, are enclosed by a flexible plasma membrane and lack a rigid cell wall. This fundamental difference is the cornerstone of the selective action of penicillin.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The active moiety of all this compound components is benzylpenicillin (penicillin G). Penicillin G exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis.[7] This process is mediated by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[3]
Penicillin-Binding Proteins (PBPs) as the Primary Target
PBPs are a diverse group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the cross-linking of the peptide side chains of the peptidoglycan strands.[8][9][10] This cross-linking is essential for the integrity and strength of the cell wall.
Penicillin G is a structural analog of the D-alanyl-D-alanine terminus of the peptide side chains, the natural substrate for PBP transpeptidases.[7] By binding to the active site of PBPs, penicillin G forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[7] This inhibition of PBP function leads to:
-
The cessation of peptidoglycan cross-linking.
-
The synthesis of a weakened, defective cell wall.
-
The eventual lysis of the bacterial cell due to its inability to withstand its internal turgor pressure.
The following diagram illustrates the signaling pathway of penicillin G's interaction with PBPs and the subsequent disruption of cell wall synthesis.
Quantitative Data on this compound's Activity
The selective toxicity of this compound can be quantitatively understood by comparing its potent activity against bacteria with its minimal effect on mammalian cells.
Antibacterial Efficacy
The antibacterial efficacy of penicillin G is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Penicillin G MIC Range (µg/mL) |
| Streptococcus pyogenes (Group A) | 0.004 - 0.25 |
| Streptococcus pneumoniae | ≤0.06 - 8.0 |
| Neisseria meningitidis | ≤0.03 - 1.0 |
| Treponema pallidum | <0.01 |
| Staphylococcus aureus (non-penicillinase producing) | ≤0.12 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mammalian Cell Cytotoxicity
In stark contrast to its potent antibacterial activity, penicillin G exhibits very low cytotoxicity towards mammalian cells. This is because mammalian cells lack PBPs and a peptidoglycan cell wall. Studies have shown that high concentrations of penicillin are required to elicit any cytotoxic effects in mammalian cell lines. The half-maximal cytotoxic concentration (CC50) for penicillin G in mammalian cells is generally several orders of magnitude higher than its MIC for susceptible bacteria.
| Cell Line Type | Penicillin G CC50 (µg/mL) |
| Various Mammalian Cells | >1000 |
This vast difference between the therapeutic concentration for antibacterial efficacy and the concentration required for mammalian cell toxicity underscores the high selective toxicity of this compound.
Molecular Basis of Bacterial Resistance
The clinical efficacy of this compound can be compromised by the development of bacterial resistance. The two primary molecular mechanisms of resistance are:
Enzymatic Degradation by β-Lactamases
The most common mechanism of resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin G, rendering it inactive.[11][12][13]
Alteration of Penicillin-Binding Proteins (PBPs)
Another significant resistance mechanism involves mutations in the genes encoding PBPs. These mutations can lead to structural changes in the PBPs that reduce their binding affinity for penicillin G.[3] As a result, higher concentrations of the antibiotic are required to inhibit cell wall synthesis. This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity and selectivity of penicillin-based antibiotics.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16][17]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 105 CFU/mL
-
Stock solution of the test antibiotic
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC. b. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpretation of Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Competitive Penicillin-Binding Protein (PBP) Assay
This protocol describes a competitive binding assay using a fluorescently labeled penicillin to determine the binding affinity of an unlabeled competitor (e.g., penicillin G).[18][19][20][21][22]
Objective: To determine the IC50 or Ki of an unlabeled antibiotic for a specific PBP.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Unlabeled test antibiotic (penicillin G)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation: a. Grow bacterial cells to mid-log phase and harvest by centrifugation. b. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in PBS and determine the protein concentration.
-
Competition Assay: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of the unlabeled test antibiotic for a set time (e.g., 10 minutes at room temperature). b. Add a fixed, subsaturating concentration of the fluorescently labeled penicillin to each tube and incubate for an additional period (e.g., 10 minutes).
-
SDS-PAGE and Fluorescence Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: a. Quantify the fluorescence intensity of the PBP bands in each lane. b. Plot the fluorescence intensity as a function of the unlabeled antibiotic concentration. c. Determine the IC50 value, which is the concentration of the unlabeled antibiotic that reduces the fluorescence signal by 50%. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The selective toxicity of this compound is a classic example of rational drug design, exploiting a fundamental biochemical difference between bacteria and mammals. The inhibition of bacterial PBP-mediated peptidoglycan synthesis provides a potent and specific mechanism for antibacterial action with minimal off-target effects in the host. A thorough understanding of this molecular basis, coupled with quantitative analysis of antibacterial efficacy and potential for resistance, is crucial for the continued development and effective use of penicillin-based therapies in the face of evolving bacterial resistance. Further research to obtain a more comprehensive quantitative dataset on the binding affinities of all this compound components to a wider range of PBPs and their direct comparative cytotoxicity would provide an even more detailed understanding of their selective toxicity.
References
- 1. Peptidoglycan: Structure, Function • Microbe Online [microbeonline.com]
- 2. Peptidoglycan Overview, Function & Structure - Lesson | Study.com [study.com]
- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 4. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]
- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transpeptidase enzyme: Significance and symbolism [wisdomlib.org]
- 9. Glycosyltransferases and Transpeptidases/Penicillin-Binding Proteins: Valuable Targets for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both the transglycosylase and transpeptidase functions in plastid penicillin-binding protein are essential for plastid division in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. core.ac.uk [core.ac.uk]
- 12. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. kinact / KI Value Determination for Penicillin-Binding Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Initial Clinical Evaluation of Combination Penicillin Formulations: A "Bicillin-3" Concept
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Bicillin-3" is used here as a conceptual framework for a triple-penicillin formulation. No commercial product with this specific name and composition (penicillin G benzathine, penicillin G procaine, and penicillin G potassium) has been identified in the course of this review. This guide discusses the scientific rationale and development considerations for such a combination product, drawing on data from existing single and combination penicillin therapies.
Introduction: The Rationale for Combination Penicillin Therapy
The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development for clinical use by Howard Florey and Ernst Boris Chain revolutionized the treatment of bacterial infections.[1][2] Penicillin G, or benzylpenicillin, remains a potent antibiotic against a range of gram-positive and some gram-negative bacteria.[3][4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[5][6][7][8] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5][6][7]
However, the clinical utility of penicillin G is limited by its pharmacokinetic profile. The aqueous solution of penicillin G potassium or sodium provides high but transient plasma concentrations, requiring frequent administration to maintain therapeutic levels.[9][10] To address this, repository forms of penicillin G were developed to prolong its duration of action. These include penicillin G procaine and penicillin G benzathine, which are less soluble salts that, when administered intramuscularly, act as a depot from which the active penicillin G is slowly released.[7][8]
The concept of a "this compound" formulation, combining three different salts of penicillin G, is based on the principle of achieving a multi-phasic pharmacokinetic profile:
-
Rapid Onset: Penicillin G potassium would provide a high initial plasma concentration of penicillin G for an immediate bactericidal effect.
-
Intermediate Duration: Penicillin G procaine would offer a sustained therapeutic level for approximately 12 to 24 hours.[7]
-
Prolonged Action: Penicillin G benzathine would ensure a long-lasting, low-level concentration of penicillin G for up to several weeks, providing prophylaxis against residual or slowly multiplying bacteria.[7]
This combination would theoretically provide a single-dose therapy that is effective from the initial hours of administration up to several weeks, improving patient compliance and therapeutic outcomes. A commercially available product, Bicillin® C-R, combines penicillin G benzathine and penicillin G procaine, demonstrating the clinical application of this combination principle.[11][12]
Physicochemical and Pharmacokinetic Properties of Penicillin G Salts
The distinct pharmacokinetic profiles of the three penicillin G salts are central to the rationale for their combination.
| Penicillin Salt | Solubility in Water | Route of Administration | Time to Peak Plasma Concentration | Duration of Therapeutic Levels |
| Penicillin G Potassium | Freely soluble | Intravenous, Intramuscular | Minutes (IV), 15-30 minutes (IM) | 2-4 hours |
| Penicillin G Procaine | Sparingly soluble | Intramuscular | 1-4 hours | 12-24 hours |
| Penicillin G Benzathine | Very slightly soluble | Intramuscular | 12-24 hours | Up to 4 weeks |
Data compiled from multiple sources.
Initial Clinical Trials of Combination Penicillin Formulations: A Focus on Bicillin C-R
While no clinical trials for a specific "this compound" product have been identified, the initial clinical studies of Bicillin C-R (a combination of penicillin G benzathine and penicillin G procaine) provide valuable insights into the efficacy and safety of combination penicillin therapy.
Early studies demonstrated that the combination of these two salts provided both a rapid onset of action due to the procaine salt and a prolonged duration of action from the benzathine salt. This was particularly advantageous in the treatment of streptococcal pharyngitis, where a single injection could provide both immediate therapeutic levels and prevent the late sequelae of rheumatic fever.
Table 1: Pharmacokinetic Parameters of Bicillin C-R Following Intramuscular Administration in Adults
| Dosage | Peak Plasma Level (units/mL) | Time to Peak (hours) | Plasma Level at 24 hours (units/mL) | Plasma Level at 7 days (units/mL) |
| 600,000 units | 1.0 - 1.3 | ~3 | 0.19 | 0.03 |
| 1,200,000 units | 2.1 - 2.6 | ~3 | 0.28 | 0.04 |
Source: Adapted from Bicillin® C-R prescribing information.[13]
These studies confirmed that Bicillin C-R could achieve and maintain therapeutic plasma concentrations of penicillin G for an extended period with a single intramuscular injection.
Experimental Protocols
Formulation of a Combination Penicillin Injectable Suspension
The formulation of a sterile, stable, and effective combination penicillin product is a critical aspect of its development. A hypothetical "this compound" product would likely be an aqueous suspension for deep intramuscular injection.
Key Formulation Components:
-
Active Pharmaceutical Ingredients (APIs): Penicillin G Benzathine, Penicillin G Procaine, Penicillin G Potassium.
-
Vehicle: Sterile Water for Injection.
-
Buffering Agents: Such as sodium citrate, to maintain a stable pH (typically between 6.0 and 7.0) and optimize the stability of the penicillin molecules.
-
Suspending Agents: Such as carboxymethylcellulose or povidone, to ensure the uniform dispersion of the sparingly soluble penicillin salts and prevent caking.
-
Wetting Agents/Surfactants: Such as lecithin, to aid in the dispersion of the hydrophobic penicillin salts in the aqueous vehicle.
-
Preservatives: Such as methylparaben and propylparaben, to prevent microbial growth in multi-dose vials.
Manufacturing Process Overview:
-
Sterilization: All components and equipment are sterilized using appropriate methods (e.g., autoclaving, filtration).
-
Vehicle Preparation: The aqueous vehicle containing buffers, suspending agents, and preservatives is prepared.
-
API Dispersion: The micronized sterile penicillin G salts are aseptically dispersed into the sterile vehicle under controlled temperature and mixing conditions to form a uniform suspension.
-
Filling: The suspension is filled into sterile vials or pre-filled syringes under aseptic conditions.
-
Lyophilization (optional): For improved stability, the product could be lyophilized (freeze-dried) and reconstituted prior to use.
Quality Control and Analytical Methodology
A robust analytical method is required for the simultaneous determination of the three penicillin G salts in the final product and in biological matrices for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Determination of Penicillin G, Benzathine, and Procaine:
-
Principle: This method utilizes reverse-phase HPLC to separate the different components of the formulation based on their polarity.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). A published method for a ternary mixture used a mobile phase of 55/45 aqueous solution (pH 3.7) and methanol with triethylamine (TEA) and trifluoroacetic acid (TFA).[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 215 nm.[14]
-
Quantification: The concentration of each component is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a reference standard.
This method allows for the accurate and precise quantification of each penicillin component, ensuring the quality and consistency of the combination product.
Visualizations
Signaling Pathway: Mechanism of Action of Penicillin
Caption: Mechanism of action of Penicillin G on bacterial cell wall synthesis.
Experimental Workflow: Development and Analysis of a Combination Penicillin Product
References
- 1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pedemmorsels.com [pedemmorsels.com]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibiotic - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Determination of ternary mixtures of penicillin G, benzathine and procaine by liquid chromatography and factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of Bicillin-3 applications in veterinary research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the applications of Bicillin-3, a long-acting injectable antibiotic formulation containing benzathine penicillin G and procaine penicillin G, in veterinary research. This document details its mechanism of action, pharmacokinetic profiles across various species, and the host immune response to its bactericidal effects.
Introduction
This compound is a widely utilized antibiotic in veterinary medicine, valued for its ability to provide sustained therapeutic concentrations of penicillin G, a beta-lactam antibiotic. This extended duration of action is achieved through the combination of two penicillin salts with different absorption rates: procaine penicillin G provides rapid, higher initial blood levels, while benzathine penicillin G offers a slower, more prolonged release. This formulation is effective against a narrow spectrum of primarily Gram-positive bacteria. Its use is prominent in livestock such as cattle, sheep, goats, and pigs, as well as in horses and companion animals for treating a range of bacterial infections.[1][2]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. Penicillin G, the active component, targets and acylates the transpeptidase domain of penicillin-binding proteins (PBPs) on the inner surface of the bacterial cell membrane. This inactivation of PBPs prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This bactericidal action is most effective against actively multiplying bacteria.
Host Immune Response to Bacterial Lysis
The lysis of bacteria induced by this compound releases various pathogen-associated molecular patterns (PAMPs), such as peptidoglycan and lipoteichoic acid from Gram-positive bacteria. These PAMPs are recognized by the host's innate immune system, primarily through Toll-like receptors (TLRs) on the surface of sentinel cells like macrophages and dendritic cells. Specifically, TLR2, in heterodimerization with TLR1 or TLR6, recognizes these bacterial cell wall components. This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. This inflammatory response is crucial for clearing the infection.
Figure 1: Toll-like receptor 2 signaling pathway activated by bacterial cell wall components.
Pharmacokinetic Profiles
The pharmacokinetic parameters of this compound vary significantly across different animal species, influencing dosage regimens and withdrawal times. The following tables summarize key pharmacokinetic data from veterinary research studies. It is important to note that comprehensive pharmacokinetic data for this compound in dogs and cats is limited in the available scientific literature.
Table 1: Pharmacokinetics of Penicillin G Combinations in Cattle
| Dosage and Route | Cmax (µg/mL) | Tmax (hours) | t½ (hours) | Reference |
| 9,000 U/kg IM (Benzathine/Procaine Penicillin G) | 0.58 | ~2 | 58 | [3] |
| 8,800 U/kg SC (Benzathine/Procaine Penicillin G) | 0.44 | ~2 | - | [3] |
| 24,000 U/kg IM (Benzathine/Procaine Penicillin G) | - | ~2 | 58 | [3] |
| 17,760 IU/kg IM (Procaine Penicillin G) | 2.1 IU/mL | - | 4.3 | [4] |
Table 2: Pharmacokinetics of Penicillin G Combinations in Swine
| Dosage and Route | Cmax (µg/mL) | Tmax (hours) | MRT (hours) | Reference |
| 33,000 IU/kg IM (Benzathine/Procaine Penicillin G) | Higher than SC | - | Shorter than SC | [2][5] |
| 33,000 IU/kg SC (Benzathine/Procaine Penicillin G) | Lower than IM | - | Longer than IM | [2][5] |
| 100,000 IU/kg IM (Benzathine/Procaine Penicillin G) | Higher than SC | - | Shorter than SC | [2][5] |
| 100,000 IU/kg SC (Benzathine/Procaine Penicillin G) | Lower than IM | - | Longer than IM | [2][5] |
Table 3: Pharmacokinetics of Penicillin G Combinations in Horses
| Dosage and Route | Cmax (µg/mL) | Tmax (hours) | t½ (hours) | Reference |
| 22,000 U/kg IM (Procaine Penicillin G) | - | ~4 | 24.7 | [1][6] |
| 22,000 U/kg IM (Penicillin G Potassium) | - | ~1 | 12.9 | [1][6] |
Table 4: Dosage Regimen in Rabbits for Abscess Treatment
| Dosage | Frequency | Duration | Reference |
| 0.50 cc (150,000 units) | Every other day | 8 weeks | [7] |
| 0.50 cc (150,000 units) | Every third day | 4 weeks (following initial 8 weeks) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies on the pharmacokinetics of penicillin G combinations in various animal species.
Pharmacokinetic Study of Penicillin G in Cattle
-
Objective: To evaluate the plasma concentration of penicillin G after administration of a combination of benzathine penicillin G and procaine penicillin G.
-
Animals: Beef steers.
-
Drug Administration:
-
Group 1: 9,000 U/kg of a 1:1 mixture of benzathine penicillin G and procaine penicillin G, administered intramuscularly (IM).
-
Group 2: 24,000 U/kg of the same mixture, administered IM.
-
Group 3: 8,800 U/kg of the same mixture, administered subcutaneously (SC).
-
-
Sampling: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of penicillin G were measured using a high-performance liquid chromatography (HPLC) assay.
-
Reference: [3]
Pharmacokinetic Study of Penicillin G in Piglets
-
Objective: To describe the disposition of penicillin G in piglets after intramuscular versus subcutaneous injection of depot preparations.
-
Animals: Piglets, 7-10 days old.
-
Drug Administration:
-
Groups were given either 33,000 IU/kg or 100,000 IU/kg of benzathine + procaine penicillin G, or 100,000 IU/kg of procaine penicillin G alone.
-
Each dosage was tested via both intramuscular (neck) and subcutaneous (neck) routes.
-
-
Sampling: Blood samples were collected at predetermined intervals.
-
Analysis: Plasma concentrations of penicillin G were determined.
Pharmacokinetic Study of Penicillin G in Horses
-
Objective: To compare the pharmacokinetics of penicillin G and procaine following intramuscular administration of penicillin G procaine (PGP) versus penicillin G potassium and procaine hydrochloride.
-
Animals: Six healthy adult mares.
-
Drug Administration:
-
Treatment 1: PGP at 22,000 units of penicillin G/kg, IM.
-
Treatment 2: Penicillin G potassium at 22,000 U/kg, IM, and procaine hydrochloride at 1.55 mg/kg, IM.
-
A minimum of a 3-week washout period was allowed between treatments.
-
-
Sampling: Plasma and urine samples were collected.
-
Analysis: Penicillin G and procaine concentrations were measured by HPLC.
Figure 2: General experimental workflow for a pharmacokinetic study.
Conclusion
This compound remains a cornerstone of antibacterial therapy in veterinary medicine due to its efficacy against susceptible Gram-positive organisms and its long-acting formulation. Understanding its pharmacokinetic properties in different species is essential for optimizing dosage regimens to ensure therapeutic success while minimizing the risk of antibiotic resistance and violative drug residues in food-producing animals. Further research, particularly in companion animals, is warranted to establish comprehensive pharmacokinetic data and refine therapeutic protocols. The interplay between this compound's bactericidal action and the host's innate immune response highlights the complex and multifaceted nature of treating bacterial infections.
References
- 1. Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzathine penicillin G and procaine penicillin G in piglets: comparison of intramuscular and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. madbarn.com [madbarn.com]
- 7. A pharmacological perspective on the use of Benzylpenicillin-G in the production of veterinary medicine in Latin America | Veterinaria México OA [veterinariamexico.fmvz.unam.mx]
Methodological & Application
Protocol for Preparing Bicillin-3 Solutions for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicillin-3 is a long-acting antibacterial agent that historically consisted of a combination of three penicillin G salts: benzathine, procaine, and potassium. This combination was designed to provide both rapid and sustained therapeutic concentrations of penicillin G. In the context of in vitro assays, the preparation of a stable and homogenous solution of these components is critical for obtaining accurate and reproducible results. Penicillin G acts by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a key component of the cell wall.[3][4] Inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[3][4]
This document provides a detailed protocol for the preparation of this compound solutions for use in various in vitro assays, including antibacterial susceptibility testing and studies on mammalian cells.
Data Presentation
The following table summarizes the key quantitative data for the components of this compound.
| Component | Molecular Weight ( g/mol ) | Solubility | Typical In Vitro Concentration Range (Antibacterial) |
| Penicillin G Benzathine | 909.13[2] | Soluble in DMSO (≥100 mg/mL) | MIC: ≤0.06 - 32 µg/mL[5] |
| Penicillin G Procaine | 570.7[2] | Soluble in DMSO (100 mg/mL), Ethanol (20 mg/mL) | MIC: Similar to Penicillin G |
| Penicillin G Potassium | 372.48[6] | Soluble in water (100 mg/mL)[6] | MIC: Similar to Penicillin G |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Materials
-
Penicillin G Benzathine powder
-
Penicillin G Procaine powder
-
Penicillin G Potassium powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, deionized or distilled water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters
Protocol 1: Preparation of a Combined this compound Stock Solution (1000X)
This protocol is designed to create a concentrated stock solution that mimics the multi-component nature of this compound. Due to the differing solubilities of the components, with penicillin G benzathine and procaine being soluble in DMSO and penicillin G potassium being highly soluble in water, a co-solvent strategy is not ideal. Therefore, this protocol utilizes DMSO as the primary solvent for the less soluble components, with the acknowledgment that penicillin G potassium will also be dissolved. For applications intolerant to DMSO, an aqueous suspension can be prepared (see Protocol 2), though homogeneity is more challenging to maintain.
1. Calculating Component Masses:
2. Preparation of the Stock Solution:
-
Aseptically weigh the desired amount of Penicillin G Benzathine, Penicillin G Procaine, and Penicillin G Potassium powder.
-
Transfer the weighed powders to a sterile 50 mL conical tube.
-
Add a small volume of sterile DMSO (e.g., 5 mL for a final volume of 10 mL) to the tube.
-
Vortex the solution vigorously until all powders are completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but do not overheat.
-
Once completely dissolved, bring the solution to the final desired volume with sterile DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name ("this compound Combined Stock"), concentration, and date of preparation.
3. Storage of the Stock Solution:
-
Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). The stability of the combined solution in DMSO has not been empirically determined, so it is recommended to prepare fresh stock solutions regularly and minimize storage time.
Protocol 2: Preparation of Working Solutions
1. Dilution of the Stock Solution:
-
Thaw a single aliquot of the 1000X this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. For example, to prepare 10 mL of a 1X working solution, add 10 µL of the 1000X stock solution to 9.99 mL of medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
2. Important Considerations for Cell Culture:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound treated samples.
3. For Aqueous-Based Assays (Alternative to DMSO):
For assays where DMSO is not suitable, a suspension can be prepared in sterile water or phosphate-buffered saline (PBS). However, achieving a homogenous and accurate concentration is more challenging due to the poor water solubility of penicillin G benzathine and procaine.
-
Weigh the desired amounts of the three penicillin G salts.
-
Add a small amount of sterile water or PBS and vortex vigorously to create a uniform suspension.
-
Bring the suspension to the final desired volume.
-
This suspension should be prepared fresh immediately before use and vortexed well before each pipetting to ensure a uniform distribution of the particles.
Mandatory Visualizations
Caption: Workflow for this compound Solution Preparation.
Caption: Penicillin G Mechanism of Action Signaling Pathway.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis [mdpi.com]
- 6. Penicillin G Potassium for Injection, USP [dailymed.nlm.nih.gov]
Application Notes and Protocols for Bicillin-3 Dosage Calculation in Murine Models of Streptococcal Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicillin-3, a combination of penicillin G benzathine and penicillin G procaine, is a long-acting penicillin formulation effective against many gram-positive bacteria, including Streptococcus pyogenes (Group A Streptococcus, GAS). Murine models are invaluable for studying the pathogenesis of streptococcal infections and for the preclinical evaluation of new therapeutic agents. Accurate dosage calculation of antibiotics in these models is critical for obtaining reproducible and clinically relevant data.
Principles of Dosage Calculation and Key Considerations
The translation of human drug dosages to animal models is not straightforward and requires careful consideration of several factors. Simple allometric scaling based on body weight or body surface area may not be sufficient for antibiotics, where the pharmacokinetic and pharmacodynamic (PK/PD) properties are crucial determinants of efficacy.
Key Factors Influencing this compound Dosage in Mice:
-
Animal Model of Infection: The site and severity of the infection will significantly impact the required antibiotic concentration. Common models for S. pyogenes infection include:
-
Subcutaneous or Intramuscular Infection Models: Mimic localized soft tissue infections.
-
Intraperitoneal Infection Models: Result in systemic infection and sepsis.[1]
-
Air Pouch Model: Creates a localized subcutaneous cavity to study inflammation and infection.[2][3][4]
-
Skin Infection Models: Involve superficial application or injection of bacteria to mimic impetigo or cellulitis.[5][6][7][8][9]
-
Pharyngeal Colonization Models: Mimic human throat infections.[10]
-
-
Streptococcal Strain: The virulence and penicillin susceptibility of the specific S. pyogenes strain used can vary.
-
Pharmacokinetics in Mice: Penicillin G has a much shorter half-life in mice compared to humans. The long-acting formulation of this compound is designed to counteract this, but the precise release and clearance rates in mice need to be considered.
-
Desired Therapeutic Endpoint: The goal of the treatment (e.g., bacterial clearance, reduction in lesion size, prevention of mortality) will influence the required dose and duration of therapy.
Experimental Protocols
Murine Model of Subcutaneous Streptococcal Infection
This protocol describes the establishment of a subcutaneous infection model, which is suitable for evaluating the efficacy of this compound against localized S. pyogenes infection.
Materials:
-
Streptococcus pyogenes strain (e.g., M1T1)
-
Todd-Hewitt broth (THB)
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old BALB/c or CD-1 mice
-
This compound (or a combination of penicillin G benzathine and penicillin G procaine)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for lesion measurement
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. pyogenes into THB and grow overnight at 37°C with 5% CO2.
-
The following day, subculture the bacteria in fresh THB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum size should be determined in pilot studies to achieve a consistent infection.
-
-
Induction of Subcutaneous Infection:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave a small area on the flank of each mouse.
-
Inject 100 µL of the bacterial suspension (e.g., 1 x 10^7 CFU) subcutaneously into the shaved area.
-
-
Monitoring of Infection:
-
Monitor the mice daily for signs of infection, including lesion formation, erythema, and necrosis.
-
Measure the lesion size daily using calipers (length x width).
-
Record body weight and clinical signs of illness.
-
Protocol for this compound Dose Determination
This protocol outlines a dose-ranging study to determine the effective dose (ED50) of this compound in the established murine infection model.
Procedure:
-
Preparation of this compound:
-
Reconstitute this compound according to the manufacturer's instructions. This compound is a suspension and should be mixed thoroughly before each injection.
-
Prepare serial dilutions of this compound in sterile PBS to achieve the desired dosage range.
-
-
Dose Administration:
-
At a predetermined time post-infection (e.g., 4-6 hours), administer a single intramuscular (IM) injection of this compound into the contralateral hind limb.
-
Divide the mice into groups (n=8-10 per group) and administer different doses of this compound. A suggested starting range, extrapolated from human pediatric doses and general penicillin G use in mice, could be 50,000 to 250,000 units/kg.[11][12][13] Include a vehicle control group (PBS).
-
-
Evaluation of Efficacy:
-
Continue to monitor the mice for at least 7-10 days.
-
Primary endpoints may include:
-
Survival Rate: Record the number of surviving animals in each group daily.
-
Bacterial Load: At a specific time point (e.g., 48 or 72 hours post-treatment), euthanize a subset of mice from each group and homogenize the infected tissue (skin lesion and underlying muscle). Plate serial dilutions of the homogenate on appropriate agar plates to determine the number of CFU per gram of tissue.
-
Lesion Size: Continue to measure the lesion size daily.
-
-
-
Data Analysis:
-
Calculate the ED50 based on the chosen endpoint (e.g., the dose that results in 50% survival or a 2-log reduction in bacterial load).
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to compare the different dose groups.
-
Data Presentation
Table 1: Human Dosage of Bicillin Formulations for Streptococcal Infections (for reference)
| Formulation | Composition | Indication | Adult Dosage | Pediatric Dosage |
| Bicillin L-A® | Penicillin G benzathine | Streptococcal Pharyngitis | 1,200,000 units IM, single dose | <27 kg: 600,000 units IM, single dose; ≥27 kg: 1,200,000 units IM, single dose[12][14][15] |
| Bicillin C-R® | Penicillin G benzathine (600,000 units) and Penicillin G procaine (600,000 units) per 1,200,000 units | Streptococcal Upper Respiratory Infections | 2,400,000 units IM, single dose | <14 kg: 600,000 units; 14-27 kg: 900,000-1,200,000 units; >27 kg: 2,400,000 units[16][17] |
| Bicillin C-R® 900/300 | Penicillin G benzathine (900,000 units) and Penicillin G procaine (300,000 units) per 1,200,000 units | Streptococcal Infections | Not typically used in adults | A single injection is usually sufficient for pediatric patients[16] |
Table 2: Murine Models of Streptococcus pyogenes Infection
| Model Type | Route of Inoculation | Typical Inoculum (CFU) | Key Features |
| Subcutaneous Ulcer | Subcutaneous | 1 x 10^6 - 1 x 10^8 | Reproduces features of a broad range of S. pyogenes diseases.[18] |
| Air Pouch | Subcutaneous air sac injection | 1 x 10^7 | Allows for quantification of bacterial growth, immune cell recruitment, and chemokine levels.[2][4] |
| Skin Infection (Tape-stripping) | Topical application after tape-stripping | Varies | Mimics superficial skin infections.[6][8] |
| Intraperitoneal | Intraperitoneal injection | Varies | Leads to systemic infection and bacteremia.[1] |
| Pharyngeal Colonization | Intranasal | 1 x 10^8 | Models human pharyngeal carriage and infection.[10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Streptococcus pyogenes SpyCEP Influences Host-Pathogen Interactions during Infection in a Murine Air Pouch Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptococcus pyogenes SpyCEP influences host-pathogen interactions during infection in a murine air pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Response of Streptococcus pyogenes to therapy with amoxicillin or amoxicillin-clavulanic acid in a mouse model of mixed infection caused by Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modeling Streptococcus pyogenes Pharyngeal Colonization in the Mouse [frontiersin.org]
- 11. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Penicillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. pfizermedical.com [pfizermedical.com]
- 16. publications.aap.org [publications.aap.org]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Animal Models of Streptococcus pyogenes Infection - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Administration of Bicillin-3 in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicillin-3, a long-acting injectable antibiotic, is a combination of penicillin G benzathine and penicillin G procaine. This formulation provides rapid initial and sustained therapeutic concentrations of penicillin G, making it a valuable tool in various research settings for the treatment and prevention of susceptible bacterial infections in laboratory animals. These application notes provide detailed protocols and important considerations for the administration of this compound to common laboratory animal species.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound and its components. It is important to note that specific pharmacokinetic data for the combined formulation in all laboratory species is limited. The data presented is a compilation from various studies and should be used as a guide. Researchers are encouraged to perform pilot studies to determine the optimal dosage and pharmacokinetics for their specific experimental models.
Table 1: Recommended Dosage of this compound Components in Laboratory Animals
| Animal Species | Penicillin G Benzathine (U/kg) | Penicillin G Procaine (U/kg) | Route of Administration | Notes |
| Mouse | Data not available | 25,000 - 50,000[1] | Intramuscular (IM), Subcutaneous (SC) | Dosage is extrapolated from general penicillin G procaine recommendations for pediatric patients and should be adapted with caution. |
| Rat | Data not available | 25,000 - 50,000[1] | Intramuscular (IM), Subcutaneous (SC) | Dosage is extrapolated from general penicillin G procaine recommendations for pediatric patients and should be adapted with caution. Reproduction studies have shown no harm to the fetus.[1][2] |
| Rabbit | 42,000 | 42,000 | Subcutaneous (SC) | For treatment of abscesses. |
Table 2: Pharmacokinetic Parameters of Penicillin G in Various Species (for reference)
| Species | Formulation | Dose | Cmax | Tmax | Half-life |
| Human | Penicillin G Benzathine | 2.4 million U (IM) | 259 ng/mL[3] | 48 h[3] | 189 h[3] |
| Human | Penicillin G Procaine | - | - | ~4 h[4] | 20-30 minutes (after hydrolysis)[2] |
| Rat | Penicillin G (IV) | - | - | - | Data available on distribution and elimination.[5][6] |
| Calf | Penicillin G Procaine (oral) | 4.0 mg/kg | 58-85 ng/mL[7] | 2.3-3.0 h[7] | 1.6-2.1 h[7] |
Note: The pharmacokinetic data for humans and calves are provided for comparative purposes and to illustrate the long-acting nature of these penicillin formulations. Direct extrapolation to rodents should be done with caution.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice and Rats
This protocol outlines the procedure for subcutaneous (SC) injection of this compound in mice and rats. The SC route is often preferred for its ease of administration and reduced stress on the animal.
Materials:
-
This compound suspension
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Dosage Calculation:
-
Accurately weigh the animal.
-
Calculate the required volume of this compound suspension based on the desired dosage (refer to Table 1, keeping in mind the need for potential pilot studies).
-
Gently warm the this compound suspension to room temperature and shake well to ensure a uniform suspension.
-
-
Animal Restraint:
-
Mouse: Restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Rat: Gently but firmly restrain the rat, for example, by wrapping it in a towel, leaving the injection site exposed.
-
-
Injection Site Preparation:
-
Wipe the injection site (typically the loose skin over the shoulders or flank) with 70% ethanol and allow it to dry.
-
-
Injection:
-
Create a "tent" of skin at the injection site by lifting the skin with your thumb and forefinger.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the calculated volume of this compound suspension slowly and steadily.
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the suspension.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of adverse reactions, such as lethargy, swelling at the injection site, or changes in behavior.
-
Protocol 2: Intramuscular Administration of this compound in Rats
This protocol describes the intramuscular (IM) injection of this compound in rats. The IM route can provide a more consistent absorption rate compared to the SC route.
Materials:
-
This compound suspension
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Dosage Calculation:
-
Follow the same procedure as described in Protocol 1 for dosage calculation.
-
-
Animal Restraint:
-
Properly restrain the rat to expose the large muscle mass of the hind limb (quadriceps or gluteal muscles). An assistant may be required.
-
-
Injection Site Preparation:
-
Wipe the selected injection site with 70% ethanol and allow it to dry.
-
-
Injection:
-
Insert the needle into the muscle at a 90-degree angle.
-
Aspirate to check for blood. If blood is present, reposition the needle.
-
Inject the this compound suspension slowly.
-
Withdraw the needle.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of pain, lameness, or other adverse reactions. Rotate injection sites if repeated dosing is necessary.
-
Visualizations
Penicillin's Mechanism of Action
Caption: Mechanism of action of Penicillin G.
Experimental Workflow for this compound Administration
Caption: General experimental workflow for this compound studies.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Bicillin C-R, Bicillin C-R 900/300 (penicillin G benzathine/penicillin G procaine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 3. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin G Procaine: Package Insert / Prescribing Info [drugs.com]
- 5. Physiologically based pharmacokinetic model for beta-lactam antibiotics I: Tissue distribution and elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological pharmacokinetics of beta-lactam antibiotics: penicillin V distribution and elimination after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and disposition of sodium and procaine penicillin G (benzylpenicillin) administered orally with milk to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bicillin®-3 Components by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the simultaneous quantification of the active pharmaceutical ingredients in Bicillin®-3, a long-acting penicillin formulation. Bicillin-3 is a ternary mixture composed of benzathine benzylpenicillin, procaine benzylpenicillin, and benzylpenicillin potassium.[1] The method utilizes a reversed-phase C18 column with gradient elution to achieve excellent separation and resolution of the three components. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of penicillin-based pharmaceuticals.
Introduction
This compound is an injectable antibacterial agent that provides both rapid and sustained release of benzylpenicillin (Penicillin G). It combines three salts of penicillin G:
-
Benzathine Benzylpenicillin: Provides very slow hydrolysis and absorption, resulting in prolonged, low-level concentrations.
-
Procaine Benzylpenicillin: Another sparingly soluble salt that offers an intermediate duration of action.
-
Benzylpenicillin Potassium: A soluble salt that is rapidly absorbed, providing high initial peak concentrations.
The accurate quantification of each component is critical to ensure the safety, efficacy, and quality of the final drug product. The HPLC method described herein is stability-indicating and allows for the precise determination of all three active ingredients in a single chromatographic run.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standards:
-
Benzathine Benzylpenicillin CRS
-
Procaine Benzylpenicillin CRS
-
Benzylpenicillin Potassium CRS
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Triethylamine (TEA), HPLC grade
-
Water (HPLC or Milli-Q grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate with 0.1% Triethylamine, pH adjusted to 3.1 with Phosphoric Acid.[2] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20% to 60% B; 15-20 min: 60% B; 20-22 min: 60% to 20% B; 22-27 min: 20% B |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 40°C[2][4] |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 10 µL[5] |
Preparation of Solutions
2.3.1 Mobile Phase A Preparation
-
Weigh and dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Add 1.0 mL of triethylamine to the solution.
-
Adjust the pH of the solution to 3.1 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
2.3.2 Standard Solution Preparation (Example Concentration: 100 µg/mL)
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg each of Benzathine Benzylpenicillin, Procaine Benzylpenicillin, and Benzylpenicillin Potassium reference standards into separate 25 mL volumetric flasks.
-
Dissolve the Procaine and Potassium salts in Mobile Phase A. For Benzathine Benzylpenicillin, add a small amount of methanol (approx. 5 mL) to aid dissolution before diluting to volume with Mobile Phase A.[6]
-
Working Standard (100 µg/mL): Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask and dilute to volume with Mobile Phase A.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.3.3 Sample Solution Preparation (from this compound Formulation)
-
Accurately weigh a portion of the this compound injectable suspension equivalent to approximately 50 mg of total penicillins into a 100 mL volumetric flask.
-
Add 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the benzathine component.[6]
-
Dilute to volume with Mobile Phase A.
-
Further dilute an aliquot of this solution with Mobile Phase A to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Data Presentation and Results
The following tables summarize the expected quantitative performance of the method.
System Suitability
System suitability parameters must be verified before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Procaine / Benzylpenicillin) | ≥ 2.0[5] | 3.5 |
| Resolution (Benzylpenicillin / Benzathine) | ≥ 2.0 | 4.1 |
| Tailing Factor (for all peaks) | ≤ 2.0 | < 1.5 |
| RSD of Peak Area (n=6 injections) | ≤ 2.0% | < 1.0% |
Typical Chromatographic Data
| Component | Retention Time (min) |
| Benzylpenicillin Potassium | ~ 4.5 |
| Procaine Benzylpenicillin | ~ 6.8 |
| Benzathine Benzylpenicillin | ~ 12.2 |
Method Validation Summary
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[7]
Table 3.3.1: Linearity
| Component | Range (µg/mL) | Correlation Coefficient (r²) |
| Benzylpenicillin Potassium | 10 - 200 | > 0.999 |
| Procaine Benzylpenicillin | 10 - 200 | > 0.999 |
| Benzathine Benzylpenicillin | 10 - 200 | > 0.999 |
Table 3.3.2: Accuracy (Recovery)
| Component | Spiked Level | Mean Recovery (%) |
| Benzylpenicillin Potassium | 50%, 100%, 150% | 98.0 - 102.0 |
| Procaine Benzylpenicillin | 50%, 100%, 150% | 98.0 - 102.0 |
| Benzathine Benzylpenicillin | 50%, 100%, 150% | 98.0 - 102.0 |
Table 3.3.3: Precision (Repeatability)
| Component | Concentration (µg/mL) | RSD (%) (n=6) |
| Benzylpenicillin Potassium | 100 | < 1.5% |
| Procaine Benzylpenicillin | 100 | < 1.5% |
| Benzathine Benzylpenicillin | 100 | < 1.5% |
Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of this compound components.
References
- 1. This compound | C93H111KN12O18S4 | CID 23667626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ternary mixtures of penicillin G, benzathine and procaine by liquid chromatography and factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Content of Benzathine Benzylpenicillin and I...: Ingenta Connect [ingentaconnect.com]
- 5. drugfuture.com [drugfuture.com]
- 6. search.informit.org [search.informit.org]
- 7. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Bicillin-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Bicillin-3 (penicillin G benzathine) against susceptible bacterial strains. The protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Principle
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. This is achieved by exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a 96-well microtiter plate. The MIC is a critical parameter in assessing the potency of new antimicrobial agents and monitoring the development of resistance.
Materials and Reagents
-
This compound (Penicillin G benzathine) powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Quality Control (QC) bacterial strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
-
Test bacterial strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Experimental Protocols
Preparation of this compound Stock Solution
Due to the low aqueous solubility of penicillin G benzathine, a stock solution is prepared in dimethyl sulfoxide (DMSO).
-
Weighing: Accurately weigh the required amount of this compound powder. The amount needed can be calculated using the following formula to create a high-concentration stock (e.g., 1280 µg/mL):
-
Volume (L) x Concentration (mg/L) / Potency (µg/mg) = Weight (g)
-
-
Dissolving: Dissolve the weighed this compound powder in 100% DMSO. Gentle warming or vortexing may be required to fully dissolve the compound.
-
Sterilization: The DMSO stock solution does not require filter sterilization.
-
Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or lower for up to six months. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism using a sterile loop.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
-
Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 50 µL of the this compound working stock solution to the wells in the first column of the microtiter plate. This will be the highest concentration.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to column 10.
-
Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. The sterility control well (column 12) should be clear, and the growth control well (column 11) should show distinct turbidity.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series.
-
Quality Control: The MIC values for the QC strains must fall within the acceptable ranges specified by the latest CLSI M100 document. If the QC results are out of range, the experimental results are considered invalid.
Data Presentation
Table 1: Quality Control Ranges for Penicillin G
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Source Document |
| Staphylococcus aureus ATCC® 29213™ | Penicillin G | 0.25 - 1 | CLSI M100 Series |
| Enterococcus faecalis ATCC® 29212™ | Penicillin G | 1 - 4 | CLSI M100 Series |
Table 2: Interpretive Criteria for Penicillin G MICs
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 0.12 µg/mL | - | ≥ 0.25 µg/mL |
| Enterococcus faecalis | ≤ 8 µg/mL | - | ≥ 16 µg/mL |
| Streptococcus pneumoniae (non-meningitis) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Streptococcus spp. (beta-hemolytic group) | ≤ 0.12 µg/mL | - | - |
Visualizations
Application Notes and Protocols for Determining the Long-Term Stability of Bicillin-3 in Various Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bicillin-3 is an injectable antibiotic suspension containing a combination of three penicillin G salts: penicillin G benzathine, penicillin G procaine, and penicillin G potassium. While its primary application is clinical, its components, particularly penicillin G, are related to antibiotics commonly used to prevent bacterial contamination in cell cultures. Understanding the stability of such compounds in complex biological matrices like cell culture media is crucial for ensuring their efficacy and for the reproducibility of experimental results. Penicillins are known to be inherently unstable in aqueous solutions, with their degradation influenced by factors such as pH, temperature, and the presence of certain media components.[1][2] The primary mechanism of degradation involves the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[1]
These application notes provide a framework for assessing the long-term stability of this compound's active components in various cell culture media. The protocols outlined below are based on established methods for antibiotic stability testing and can be adapted to specific laboratory needs.
Factors Influencing this compound Stability in Cell Culture Media
Several factors can impact the stability of the penicillin components of this compound in cell culture media:
-
pH: The β-lactam ring of penicillin is highly susceptible to hydrolysis under both acidic and alkaline conditions.[1] The optimal pH for penicillin stability is near neutral, typically between 6.0 and 7.2.[1] Cell culture media are generally buffered within a physiological pH range (e.g., 7.2-7.4), but cellular metabolism can lead to a decrease in pH over time, potentially accelerating degradation.
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[1] Standard cell culture incubation at 37°C will accelerate the degradation of penicillins compared to refrigerated storage (2-8°C).[3]
-
Media Components: Certain components within cell culture media, such as divalent cations (e.g., calcium and magnesium), can interact with penicillin salts and may affect their solubility and stability.[3] The presence of proteins and other complex molecules in media supplemented with serum can also influence antibiotic stability.
-
Enzymatic Degradation: The presence of β-lactamases, enzymes that specifically hydrolyze the β-lactam ring, will rapidly inactivate penicillins.[1] These enzymes can be introduced through microbial contamination.
Quantitative Data Summary
Due to the limited availability of direct long-term stability data for this compound in cell culture media, the following table summarizes the known stability of Penicillin G, a key component, under various relevant conditions. Researchers should consider this as a general guideline and perform specific stability studies for their experimental setup.
| Antibiotic Component | Medium/Solution | Temperature | Time | Stability/Remaining Activity | Reference |
| Penicillin G Sodium | Aqueous Solution | 5°C | 7 days | Stable | [3][4] |
| Penicillin G Sodium | Aqueous Solution | Room Temp | 24 hours | Stable | [4] |
| Penicillin G | 0.9% NaCl or 5% Dextrose in PVC bags | 5°C | 21 days | >90% recovery | [5] |
| Penicillin and Ampicillin | Agar Plates | 4°C | 1 month | Effective concentration halved | [2] |
Note: The stability of penicillins in liquid cell culture media at 37°C is expected to be significantly lower than in refrigerated aqueous solutions or on agar plates. It is often recommended to replenish penicillin-containing media every 48-72 hours to maintain an effective antibiotic concentration.[1]
Experimental Protocols
Protocol 1: Determination of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the concentration of the penicillin G components of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Sterile, tissue culture grade water[3]
-
Phosphate buffer (pH 6.8-7.0)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Potassium phosphate monobasic, HPLC grade
-
HPLC system with UV detector
-
C18 reversed-phase column
-
Sterile centrifuge tubes
-
0.22 µm sterile filters
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the insolubility of penicillin G benzathine in water, a suitable solvent system must be empirically determined. A starting point could be a buffered saline solution.
-
Prepare a stock solution of this compound at a high concentration in a suitable sterile solvent.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Sample Preparation:
-
Supplement the desired cell culture media (e.g., DMEM, RPMI-1640) with the this compound stock solution to achieve the final working concentration.
-
Prepare several sterile centrifuge tubes for each medium and time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove one tube for each medium.
-
-
Sample Processing for HPLC:
-
To precipitate proteins, add 4 volumes of cold acetonitrile to 1 volume of the cell culture medium sample.[6]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for penicillin G analysis is a mixture of 0.01 M monobasic potassium phosphate and methanol (e.g., 60:40 v/v).[7] The exact ratio may need optimization.
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µl.
-
Run a standard curve with known concentrations of a penicillin G standard to quantify the amount in the samples.
-
-
Data Analysis:
-
Calculate the concentration of the penicillin G components at each time point.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Protocol 2: Assessment of this compound Bioactivity using Agar Diffusion Bioassay
This protocol determines the biological activity of the remaining this compound in the cell culture medium by measuring its ability to inhibit the growth of a susceptible bacterial strain.
Materials:
-
Samples of cell culture media with this compound from the stability study (Protocol 1).
-
Sensitive test organism (e.g., Bacillus subtilis or Staphylococcus aureus).[8]
-
Nutrient agar or Mueller-Hinton agar.
-
Sterile petri dishes.
-
Sterile paper discs or a sterile cork borer.
-
Standard this compound or Penicillin G solution of known concentration.
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a suspension of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Evenly swab the entire surface of the agar plates with the bacterial suspension to create a lawn.
-
-
Application of Samples:
-
Aseptically place sterile paper discs onto the surface of the inoculated agar plates.
-
Alternatively, create wells in the agar using a sterile cork borer.
-
Pipette a fixed volume (e.g., 20 µl) of each time-point sample onto a separate disc or into a well.
-
Apply a series of known concentrations of the this compound or Penicillin G standard to other discs/wells to create a standard curve.
-
Include a negative control (cell culture medium without this compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc/well where bacteria have not grown) for each sample and standard.
-
Plot the diameter of the zone of inhibition versus the logarithm of the concentration for the standards to create a standard curve.
-
Use the standard curve to determine the bioactive concentration of this compound in the test samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to penicillin degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. globalrph.com [globalrph.com]
- 5. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-UV Analysis of Penicillin G in Milk Using an Ascentis® Express C18 | Sigma-Aldrich [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. youtube.com [youtube.com]
Eradicating Mycoplasma Contamination from Cell Lines: Application Notes and Protocols
A Critical Evaluation of Bicillin-3 and Guide to Effective Treatment Strategies
Mycoplasma contamination is a pervasive and often insidious problem in cell culture, capable of altering cellular physiology, morphology, and experimental outcomes, thereby compromising research integrity. While various antibiotics are employed to combat this issue, it is crucial to select an agent with a mechanism of action effective against these unique bacteria. This document provides a detailed guide to the effective eradication of mycoplasma from cell lines, with a critical assessment of the suitability of this compound and comprehensive protocols for recommended alternative treatments.
Ineffectiveness of this compound Against Mycoplasma
This compound is a formulation of penicillin G salts. The primary mechanism of action for all penicillin-based antibiotics is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] This inhibition disrupts cell wall integrity, leading to osmotic instability and bacterial cell death. However, mycoplasmas are unique among bacteria in that they lack a cell wall .[4][5] Consequently, antibiotics that target cell wall synthesis, such as penicillin and its derivatives, are fundamentally ineffective against mycoplasma contamination.[5][6] Therefore, the use of this compound for the purpose of eradicating mycoplasma from cell lines is not supported by the biological characteristics of these organisms and is not a recommended or effective treatment strategy.
Recommended Antibiotics for Mycoplasma Eradication
Effective anti-mycoplasma agents target essential cellular processes other than cell wall synthesis. The most successful treatments often involve antibiotics from the fluoroquinolone, tetracycline, and macrolide classes, which inhibit DNA replication or protein synthesis.[7][8][9] Combination therapies, which utilize two antibiotics with different mechanisms of action, are often recommended to enhance efficacy and prevent the development of resistant strains.[8][10]
Below are detailed protocols for several commonly used and effective anti-mycoplasma agents.
Summary of Quantitative Data for Anti-Mycoplasma Agents
The following table summarizes the efficacy, cytotoxicity, and recommended working concentrations for various antibiotics used in mycoplasma eradication.
| Antibiotic/Agent | Class | Working Concentration | Treatment Duration | Efficacy (Cure Rate) | Cytotoxicity (Cell Line Loss) |
| Plasmocin™ | Macrolide & Fluoroquinolone | 25 µg/mL[4][11] | 14 days[4][11] | 65% - 84%[9][12][13] | ~25%[9][13] |
| Ciprofloxacin | Fluoroquinolone | 10 µg/mL[7][10] | 14 days[10][14] | 20% - 77%[9][14][15] | 3% - 11%[14][16] |
| BM-Cyclin | Tiamulin (Pleuromutilin) & Minocycline (Tetracycline) | 10 µg/mL (Tiamulin), 5 µg/mL (Minocycline)[7][10][15] | 21 days (alternating)[10][14][15] | 66.25% - 84%[9][15] | 10% - 17.5%[9][13] |
| Mycoplasma Removal Agent (MRA) | Quinolone | 0.5 µg/mL[7][15] | 7-8 days[11][14][15] | 31.25% - 66%[9][14][15] | 3% - 11%[14][16] |
| Enrofloxacin (Baytril) | Fluoroquinolone | 25 µg/mL[7][10] | 7-14 days[10][14] | 66% - 85%[14] | 4% - 11% |
Experimental Protocols
I. Pre-Treatment and General Considerations
-
Quarantine: Immediately upon suspicion or detection of mycoplasma contamination, isolate the affected cell culture flasks or plates to prevent cross-contamination to other cell lines.[4]
-
Cryopreservation: If not already done, create a frozen stock of the contaminated cell line before starting treatment. This serves as a backup in case the treatment is unsuccessful or leads to cell death.[7]
-
Optimal Growth Conditions: To minimize cellular stress during treatment, culture the cells in an enriched medium, for instance, by increasing the Fetal Bovine Serum (FBS) concentration to 20%. Maintain these optimal conditions throughout the treatment and for at least two weeks post-treatment.[7]
-
Avoid Prophylactic Use: Do not use anti-mycoplasma agents as a preventative measure in routine cell culture. This can lead to the development of resistant mycoplasma strains.[7][10]
II. Mycoplasma Detection Protocol (PCR-Based)
A highly sensitive and specific method for detecting mycoplasma is the Polymerase Chain Reaction (PCR) assay.
-
Sample Preparation:
-
Culture cells for at least 12 hours before collecting the supernatant.[6]
-
Aseptically collect 1 mL of the cell culture supernatant.
-
Centrifuge the supernatant at 13,000 x g for 6 minutes.[12]
-
Discard the resulting supernatant and wash the pellet twice with Phosphate-Buffered Saline (PBS).
-
After the final wash, resuspend the pellet in 100 µL of PBS and incubate at 95°C for 15 minutes to lyse the mycoplasma and release their DNA.[12]
-
-
PCR Amplification:
-
Use a commercial mycoplasma detection PCR kit or validated primers that target the conserved 16S rRNA gene of various mycoplasma species.
-
Perform PCR according to the manufacturer's instructions or a validated laboratory protocol.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.[17]
-
III. Eradication Protocol Using Plasmocin™
Plasmocin™ is a combination of two antibiotics, a macrolide and a fluoroquinolone, offering two different mechanisms of action against mycoplasma.[8]
-
Reagent Preparation: Plasmocin™ is typically supplied as a 1000x stock solution (25 mg/mL).
-
Treatment Schedule:
-
Post-Treatment:
-
After 14 days, remove the medium containing Plasmocin™.
-
Wash the cells twice with sterile PBS.
-
Culture the cells in antibiotic-free medium (including penicillin and streptomycin) for a minimum of two weeks.[7][12] This allows any residual, non-eradicated mycoplasma to replicate to a detectable level.[12]
-
-
Verification:
-
After the two-week recovery period, re-test the cell line for mycoplasma contamination using a PCR-based assay as described above.
-
IV. Eradication Protocol Using Ciprofloxacin
Ciprofloxacin is a fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[10]
-
Reagent Preparation: Prepare a stock solution of ciprofloxacin in sterile water. For example, a 10 mg/mL stock can be prepared and stored at 4°C.
-
Treatment Schedule:
-
Post-Treatment:
-
Follow the same post-treatment and verification steps as outlined in the Plasmocin™ protocol (Section III, steps 3 and 4).
-
V. Eradication Protocol Using BM-Cyclin
BM-Cyclin is a combination treatment that alternates between a pleuromutilin (tiamulin) and a tetracycline (minocycline).[7]
-
Reagent Preparation:
-
BM-Cyclin 1 (tiamulin) and BM-Cyclin 2 (minocycline) are typically supplied lyophilized. Reconstitute each in 10 mL of sterile water to create stock solutions of 2.5 mg/mL and 1.25 mg/mL, respectively. Aliquot and store at -20°C.[7]
-
-
Treatment Schedule: This is a 3-week alternating treatment protocol.[14][15]
-
Days 1-3: Add BM-Cyclin 1 (tiamulin) to the culture medium at a final concentration of 10 µg/mL.[7][15]
-
Days 4-7: Remove the tiamulin-containing medium, wash the cells with PBS, and add fresh medium containing BM-Cyclin 2 (minocycline) at a final concentration of 5 µg/mL.[7][15]
-
Repeat: Repeat this 7-day cycle two more times for a total treatment duration of 21 days.[15]
-
-
Post-Treatment:
-
Follow the same post-treatment and verification steps as outlined in the Plasmocin™ protocol (Section III, steps 3 and 4).
-
Visualizations
Caption: Workflow for the detection, treatment, and verification of mycoplasma contamination.
Caption: Mechanisms of action for different antibiotics against mycoplasma.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Antibiotic susceptibilities of mycoplasmas and treatment of mycoplasmal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention, Diagnosis and Eradication of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dkfz.de [dkfz.de]
- 8. invivogen.com [invivogen.com]
- 9. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 11. Mycoplasma Removal Treatment Protocols [protocols.io]
- 12. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative antibiotic eradication of mycoplasma infections from continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diyhpl.us [diyhpl.us]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to resolve Bicillin-3 precipitation issues in experimental buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving precipitation issues with Bicillin-3 (Benzathine benzylpenicillin) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a combination antibiotic, with its key long-acting component being benzathine benzylpenicillin (also known as penicillin G benzathine). This compound is formed as a salt of two penicillin G molecules and one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2] Its therapeutic value lies in its extremely low water solubility, which allows for slow release from the injection site, resulting in prolonged antibiotic activity.[3][4] This inherent low solubility is the primary reason researchers experience precipitation when trying to formulate it in aqueous experimental buffers.[5]
Q2: I observed a precipitate after adding this compound to my phosphate-buffered saline (PBS) solution. What is the likely cause?
A2: Precipitation in PBS (typically pH 7.4) is a common issue. The solubility of benzathine benzylpenicillin is highly dependent on pH.[6][7] While solubility increases as the pH rises from acidic to slightly alkaline, it remains very low overall in aqueous solutions.[6][7] At the physiological pH of PBS, the concentration you are trying to achieve may exceed its solubility limit, leading to the drug falling out of solution.
Q3: How does pH affect the solubility and stability of this compound?
A3: The pH of the buffer is a critical factor. Benzylpenicillin's chemical stability is greatest around pH 6.8.[8] Under acidic or strongly alkaline conditions, the beta-lactam ring is susceptible to hydrolysis, leading to irreversible degradation.[8] In terms of solubility, it increases as the pH becomes more alkaline. For instance, its solubility at pH 7.4 is over eight times higher than at pH 5.4.[6][7] Therefore, you must balance the need for solubility with the risk of chemical degradation at higher pH values.
Q4: Can I use an organic solvent to create a stock solution?
A4: Yes, using a suitable organic solvent is the recommended best practice. Benzathine benzylpenicillin is freely soluble in dimethylformamide (DMF) and formamide, and soluble in dimethyl sulfoxide (DMSO).[9][10][11] A common laboratory practice is to prepare a high-concentration stock solution in DMSO and then dilute it into the final aqueous experimental buffer.[11] This method helps to overcome the initial solubility challenge. However, care must be taken to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (e.g., <0.5% DMSO in most cell cultures).
Q5: My solution appears cloudy even after following the protocol. What should I do?
A5: Cloudiness or the presence of particulates can be due to micro-precipitation or aggregation of the compound.[12] Ensure the powder is fully dissolved in the organic solvent before adding it to the aqueous buffer. Gentle warming or brief sonication can sometimes aid dissolution in the stock solvent.[11] When diluting the stock, add it dropwise to the vortexing buffer to ensure rapid dispersion. If cloudiness persists, consider filtering the final solution through a 0.22 µm syringe filter to remove aggregates, but be aware this may lower the effective concentration if the particles are large.
Data Presentation
Table 1: Solubility of Benzathine Benzylpenicillin (BPG) at Different pH Values
This table summarizes the solubility of BPG in different buffer solutions at 25°C. Note the significant increase in solubility with rising pH.
| Solvent/Buffer | pH | BPG Solubility (mM) | BPG Solubility (mg/mL) |
| Water | ~7.0 | 0.16 | ~0.15 |
| Buffer | 5.4 | 0.057 | ~0.05 |
| Buffer (PBS) | 7.4 | 0.485 | ~0.45 |
| Buffer | 8.9 | 1.13 | ~1.05 |
Data adapted from a 2006 study on BPG physicochemical properties.[6][7] The molecular weight of BPG (C₄₈H₅₆N₆O₈S₂) is approximately 909.1 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Benzathine Benzylpenicillin Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution to minimize solubility issues in aqueous buffers.
Materials:
-
Benzathine benzylpenicillin powder (lyophilized)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale and sterile weighing tools
Methodology:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 9.1 mg of benzathine benzylpenicillin powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of sterile DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming (to 37°C) or brief sonication may be applied.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for final use.
Materials:
-
10 mM Benzathine benzylpenicillin stock solution in DMSO (from Protocol 1)
-
Sterile experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Buffer: Warm the experimental buffer to its intended experimental temperature (e.g., 37°C for cell culture media).
-
Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the stock solution dropwise. For example, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution. This "shock dilution" into a larger, agitated volume helps prevent immediate precipitation.
-
Final Mixing: Once the stock solution is added, cap the tube/flask and vortex gently to ensure homogeneity.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.[13]
Visualizations
Diagram 1: Troubleshooting this compound Precipitation
References
- 1. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bicillin® L-A (penicillin G benzathine injectable suspension) Disposable Syringe [dailymed.nlm.nih.gov]
- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzathine Benzylpenicillin Sterile or Penicillin G Benzathine sterile Raw Material, API (CAS 1538-09-6) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. drugfuture.com [drugfuture.com]
- 10. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicines.org.uk [medicines.org.uk]
Technical Support Center: Optimizing Bicillin-3 for Effective Contamination Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Bicillin-3 for controlling contamination in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to control contamination?
A1: this compound is a formulation containing penicillin G benzathine, a long-acting form of penicillin.[1][2] Penicillin is a β-lactam antibiotic that inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] By disrupting cell wall formation, this compound induces lysis and death in susceptible bacteria, making it effective for controlling gram-positive bacterial contamination in cell cultures.[3]
Q2: What types of microorganisms is this compound effective against?
A2: this compound's active component, penicillin G, is primarily effective against gram-positive bacteria.[3] It is not effective against gram-negative bacteria, fungi (yeast and mold), or mycoplasma.[4] Mycoplasma lack a cell wall, the target of penicillin, rendering them resistant.[4] For broad-spectrum bacterial coverage, penicillin is often combined with other antibiotics like streptomycin.[5]
Q3: What is the recommended starting concentration of this compound for my cell culture?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and the nature of the suspected contamination. A typical starting point for penicillin in mammalian cell culture is in the range of 50-100 units/mL.[6] However, it is crucial to perform a dose-response experiment (kill curve) to determine the minimum effective concentration that is not toxic to your specific cell line.[7]
Q4: Can I use this compound routinely in my cell culture media?
A4: Routine or continuous use of antibiotics in cell culture is generally discouraged.[8] This practice can lead to the development of antibiotic-resistant bacteria, mask low-level or cryptic infections, and may have unintended effects on cell metabolism, proliferation, differentiation, and gene expression.[9][10] Antibiotics should ideally be used for short-term applications to treat a confirmed contamination or during the initial passages of primary cell isolation.[6][8]
Q5: How should I prepare and store this compound for cell culture use?
A5: Bicillin L-A, the clinical formulation of penicillin G benzathine, should be stored in a refrigerator at 2° to 8°C (36° to 46°F) and protected from freezing.[1] For cell culture applications, prepare a sterile stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. Most antibiotic solutions remain stable at -20°C for up to 3 months. Always filter-sterilize the antibiotic solution before adding it to your culture medium.
Data Presentation: Recommended Concentration Ranges
The following table provides general guidance on starting concentrations for this compound. The optimal concentration for your specific cell line must be determined experimentally.
| Cell Type | Recommended Starting Concentration (units/mL) | Potential for Cytotoxicity | Notes |
| Common Immortalized Cell Lines (e.g., HeLa, HEK293, A549) | 50 - 100 | Low | Generally tolerant to standard concentrations.[11] |
| Primary Cells | 100 - 200 | Moderate | More sensitive; a dose-response study is critical.[12] |
| Stem Cells (e.g., MSCs, ESCs) | 50 - 100 | Moderate to High | Can affect differentiation and proliferation.[13] |
| Sensitive Cell Lines | 25 - 50 | High | Use the lowest effective concentration determined by a kill curve. |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Dose-Response (Kill Curve) Assay
Objective: To determine the minimum concentration of this compound that effectively eliminates bacterial contaminants without causing significant cytotoxicity to the mammalian cell line.
Materials:
-
Healthy, log-phase cell culture of the desired cell line
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well tissue culture plates
-
Sterile PBS
-
Trypan blue solution or other viability assay reagents (e.g., MTT)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed your cells into the wells of a multi-well plate at a density that allows them to reach 30-50% confluency within 24 hours.[14]
-
Prepare this compound Dilutions: The next day, prepare a series of this compound dilutions in complete culture medium. A common range to test for penicillin is 0, 25, 50, 100, 200, 400, 800, and 1600 units/mL. Always include a "no antibiotic" control.[15]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Ensure each concentration is tested in triplicate.[7]
-
Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).[16] Observe the cells daily under a microscope for signs of bacterial elimination and cellular cytotoxicity (e.g., rounding, detachment, vacuolization, reduced confluency).[8]
-
Medium Replacement: Replace the medium with freshly prepared this compound-containing medium every 2-3 days.[17]
-
Determine Viability: After 7-10 days, determine the cell viability in each well.[16] This can be done by:
-
Trypan Blue Exclusion: Trypsinize and collect the cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT Assay: Perform an MTT or similar colorimetric assay to assess metabolic activity, which correlates with cell viability.[12]
-
-
Analysis: Plot the percentage of cell viability against the this compound concentration. The optimal concentration is the lowest dose that results in complete bacterial elimination with minimal impact on cell viability (ideally >90% viability compared to the untreated control).[7]
Troubleshooting Guides
Q: I've added this compound to my culture, but the contamination persists. What should I do?
A: If contamination persists after treatment, consider the following possibilities:
-
Incorrect Contaminant Type: this compound is primarily effective against gram-positive bacteria. The contaminant could be gram-negative bacteria, yeast, mold, or mycoplasma.[4] Use microscopy to identify the contaminant. If you suspect mycoplasma, a specific PCR-based test is necessary.
-
Antibiotic Resistance: The contaminating bacteria may be a resistant strain.[8] The continuous use of antibiotics can promote the development of such strains.[10]
-
Incorrect Concentration: The concentration of this compound may be too low to be effective. You may need to re-evaluate the optimal concentration using the dose-response protocol above.
-
Heavy Contamination: If the initial contamination is too heavy, the antibiotic may not be sufficient to clear it. In such cases, it is often best to discard the contaminated culture, thoroughly disinfect the incubator and biosafety cabinet, and thaw a fresh vial of cells.[18]
Q: My cells look unhealthy (e.g., slow growth, morphological changes) after adding this compound. What is happening?
A: These are signs of cytotoxicity. Even though penicillin generally has low toxicity to mammalian cells, some cell types, particularly primary and stem cells, can be sensitive.[9][11]
-
Reduce Concentration: You are likely using a concentration that is too high for your specific cell line. Refer to your dose-response curve and select a lower concentration that is still effective against bacteria.
-
Limit Exposure Time: Use this compound only for a short duration (e.g., 1-2 passages) to clear the contamination, then switch back to antibiotic-free medium.[8]
-
Confirm with a Viability Assay: Quantify the cytotoxicity using a viability assay like Trypan Blue or MTT to confirm your observations.
-
Consider Alternatives: If your cells are highly sensitive to this compound, you may need to consider alternative antibiotics or, preferably, focus on improving your aseptic technique to prevent contamination in the first place.[13]
Q: How do I know if my this compound solution is still active?
A: The stability of antibiotics in solution can be a concern.
-
Proper Storage: Ensure your stock solutions are stored in aliquots at -20°C and avoid multiple freeze-thaw cycles.[19]
-
Fresh Preparation: If you suspect the activity has diminished, prepare a fresh stock solution from powder.
-
Re-test Efficacy: If contamination issues suddenly appear when using a previously effective concentration, it may indicate a loss of antibiotic activity. You can re-test its efficacy on a known susceptible bacterial strain or re-run a kill curve.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Logical workflow for troubleshooting persistent cell culture contamination.
Caption: Simplified diagram of this compound's mechanism of action on bacteria.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. connectrx.com [connectrx.com]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ibiantech.com [ibiantech.com]
- 5. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 6. downstreamcolumn.com [downstreamcolumn.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. promocell.com [promocell.com]
- 10. google.com [google.com]
- 11. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Impact of Bicillin-3 on cell viability and experimental assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bicillin-3 in cell viability and other experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on mammalian cells a concern?
This compound is an antibiotic formulation containing three penicillin G salts: benzathine penicillin G, procaine penicillin G, and potassium penicillin G. Penicillins act by inhibiting the synthesis of the bacterial cell wall, a structure that mammalian cells do not possess.[1][2][3][4][5][6] For this reason, penicillin G is generally considered to have low toxicity towards mammalian cells.[7][8] However, at non-standard concentrations or in sensitive cell types, any compound can exert off-target effects. Additionally, components of the formulation may interfere with the chemical or optical measurements of common experimental assays.
Q2: What is the standard concentration of penicillin for mammalian cell culture?
The most common working concentration for penicillin in mammalian cell culture is 50 to 100 I.U./mL, typically used in combination with 50 to 100 µg/mL of streptomycin. This is usually achieved by adding 0.5 to 1 mL of a 100x penicillin-streptomycin solution to 100 mL of cell culture medium. Using antibiotics at these established concentrations is primarily to prevent bacterial contamination.[9]
Q3: Can this compound or its components affect the results of a colorimetric cell viability assay like the MTT assay?
Yes, there is a potential for interference. While many labs routinely use standard penicillin-streptomycin in MTT assays without issue, some researchers have reported that the presence of antibiotics coincided with the failure to form formazan crystals.[10] Potential interference can occur in several ways:
-
Chemical Interference: Some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[11][12] This would lead to a false-positive signal (higher apparent viability).
-
Optical Interference: If the drug compound is colored, it can absorb light at the same wavelength as the formazan product, leading to an artificially high absorbance reading.[13][14]
-
Metabolic Alteration: Antibiotics can sometimes alter cellular metabolism or gene expression, which could indirectly affect the rate of MTT reduction and lead to inaccurate viability measurements.[15]
It is always recommended to run a "compound-only" control (media + this compound + assay reagent, without cells) to check for direct chemical or optical interference.[12][13]
Mechanism of Action: Bacteria vs. Mammalian Cells
The primary reason for penicillin's low cytotoxicity in mammalian cells is its specific target. The following diagram illustrates this fundamental difference.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low cell viability after adding this compound. | 1. High Concentration: The concentration of this compound used may be excessively high, leading to cytotoxic effects.[15] 2. Cell Line Sensitivity: The specific cell line may be unusually sensitive to penicillin or other components in the formulation. 3. Contamination: The unexpected cell death may be due to a masked contamination that flourished, or the antibiotic itself was contaminated.[16] | 1. Verify Concentration: Ensure the final concentration of penicillin is within the recommended range (50-100 I.U./mL). 2. Titration Experiment: Perform a dose-response curve to determine the IC50 of this compound on your specific cell line. 3. Culture without Antibiotics: As a control, culture a batch of cells without any antibiotics to confirm their baseline health and rule out underlying issues. |
| Inconsistent or non-reproducible viability assay results. | 1. Assay Interference: The antibiotic may be interfering with the assay chemistry or optical readings.[13] 2. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to varied results.[13] 3. Cell Plating Inconsistency: Uneven cell seeding density across wells. | 1. Run Controls: Include "media-only" (blank) and "compound-only" (this compound in media without cells) wells to measure background and interference. Subtract this background from your experimental wells. 2. Avoid Edge Wells: Do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[13] 3. Standardize Seeding: Ensure a homogenous cell suspension before and during plating. |
| MTT assay: Control (untreated) cells show low formazan production. | 1. Metabolic State: Cells may be in a low metabolic state (e.g., quiescent or senescent) and are not actively reducing MTT. 2. Antibiotic Interference: In some cases, antibiotics have been anecdotally reported to suppress formazan crystal formation.[10] 3. Reagent Degradation: The MTT reagent may have degraded. | 1. Check Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the assay.[13] 2. Test Antibiotic-Free Media: Run a parallel experiment using antibiotic-free medium to see if results improve. 3. Alternative Assay: Consider using a different viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a protease-based assay.[17] |
| High background signal in absorbance/fluorescence readings. | 1. Compound Interference: The this compound formulation itself may be colored or autofluorescent.[13] 2. Media Components: Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays.[13][14] 3. Reagent Contamination: Bacterial contamination in the assay reagent can cause non-specific signal generation.[13] | 1. Run Compound-Only Control: Measure the absorbance/fluorescence of this compound in cell-free media and subtract this value from your measurements.[13] 2. Use Phenol Red-Free Media: Switch to phenol red-free media for the duration of the assay.[13] 3. Use Sterile Reagents: Ensure all assay reagents are sterile and handled with proper aseptic technique. |
Troubleshooting Workflow for Unexpected Cytotoxicity
If you observe unexpected cell death when using this compound, follow this logical workflow to identify the source of the problem.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol outlines the key steps for assessing cell viability using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), with notes on potential this compound interference.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Include wells for "blank" (media only), "vehicle control" (cells + vehicle), and "compound-only" (media + this compound) controls.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare dilutions of this compound.
-
Remove the old media from the wells and add the media containing the desired concentrations of this compound.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the insoluble formazan crystals.[12]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader, typically at a wavelength of 570 nm.
-
A reference wavelength (e.g., 630-690 nm) can be used to reduce background noise.
-
MTT Assay Workflow Diagram
References
- 1. What is the mechanism of Penicillin G Procaine? [synapse.patsnap.com]
- 2. An In-depth Analysis of Penicillin G Procaine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. antibiotics interefere with MTT?? - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Bicillin-3 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Bicillin-3 during long-term experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: "this compound" is not a standard commercial formulation. This guide assumes "this compound" to be a combination product comprising Penicillin G Benzathine, Penicillin G Procaine, and Penicillin G Potassium. The strategies provided focus on the stability of the core component, Penicillin G, and also address the stability of procaine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
The degradation of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures significantly accelerate the degradation of Penicillin G.[1][2] Storing this compound at recommended refrigerated temperatures is crucial for maintaining its potency.
-
pH: The stability of Penicillin G is highly pH-dependent. The optimal pH for stability is in the neutral range, approximately 6.0 to 7.5.[3][4] Both acidic and alkaline conditions lead to the rapid degradation of the β-lactam ring, a critical component of the penicillin molecule.[3]
-
Hydrolysis: The ester bond in the procaine component and the β-lactam ring in the penicillin G component are susceptible to hydrolysis, breaking down the molecules and leading to a loss of efficacy.[5][6]
Q2: What are the main degradation pathways of Penicillin G?
The primary degradation pathway of Penicillin G involves the hydrolytic cleavage of the β-lactam ring. This process leads to the formation of several degradation products, with the most common being:
-
Penicilloic Acid: Formed by the opening of the β-lactam ring.[4][7]
-
Penilloic Acid: Another degradation product formed under acidic conditions.[4][7]
-
Penillic Acid and Isopenillic Acid: Also formed as degradation products in aqueous environments.[7]
These degradation products are inactive as antibiotics and can potentially cause allergic reactions.[1]
Q3: How does the procaine component of this compound degrade?
The procaine component of this compound is an ester and is primarily degraded through hydrolysis. This breaks the ester linkage, yielding p-aminobenzoic acid (PABA) and diethylaminoethanol.[5][6] The rate of procaine hydrolysis is also influenced by pH and temperature, with increased degradation occurring at higher temperatures and outside the optimal pH range of 3.0-5.0 for procaine itself.[8]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Causes:
-
Inappropriate storage temperature.
-
Incorrect pH of the solution.
-
Use of a destabilizing buffer.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound solutions are stored at the recommended temperature of 2-8°C and protected from light.[9]
-
Measure and Adjust pH: The pH of the experimental solution should be maintained between 6.0 and 7.5 for optimal Penicillin G stability.[3][4]
-
Buffer Selection: Utilize a citrate buffer, which has been shown to provide better stability for Penicillin G compared to phosphate or bicarbonate buffers.[3]
Issue 2: Inconsistent Results in Cellular Assays
Possible Causes:
-
Degradation of this compound during incubation.
-
Interaction of degradation products with the assay.
Troubleshooting Steps:
-
Minimize Incubation Time at 37°C: Penicillin G degradation is significantly faster at 37°C.[1] Prepare fresh solutions immediately before use and minimize the time samples are kept at this temperature.
-
Use of Freshly Prepared Solutions: For critical experiments, always use freshly prepared this compound solutions to ensure consistent potency.
-
Control for Degradation Products: If possible, include controls with known degradation products to assess their potential interference with the assay.
Data Presentation
Table 1: Effect of Temperature on Penicillin G Degradation
| Temperature (°C) | Time | Percent Degradation | Reference |
| 20 | 24 hours | 38% | [1] |
| 37 | 24 hours | 50% | [1] |
| 56 | 3 hours | 66% | [1] |
Table 2: Effect of pH on Penicillin G Degradation Rate at 37°C in Citrate Buffer
| pH | Degradation Rate Constant (k) x 10⁻³ h⁻¹ | Relative Stability | Reference |
| 4.0 | 54.0 | Low | [3] |
| 5.0 | 7.35 | Moderate | [3] |
| 6.0 | 0.891 | High | [3] |
| 7.0 | 0.339 | Very High | [3] |
| 8.0 | 1.52 | High | [3] |
| 9.0 | 15.6 | Low | [3] |
| 10.0 | 63.5 | Very Low | [3] |
Table 3: Stability of Procaine Hydrochloride in Solution
| Temperature (°C) | Time to 90% Potency (t₉₀) | Reference |
| 22 (Room Temperature) | ~2 days | [10] |
| 4 (Refrigerated) | ~11 days | [10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Penicillin G and its Degradation Products
This protocol provides a general method for the simultaneous determination of Penicillin G and its major degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water with 1 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Penicillin G, penicilloic acid, and penilloic acid standards
Procedure:
-
Sample Preparation: Dilute the experimental sample with the mobile phase to a suitable concentration. Centrifuge to remove any particulates.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 40% A, 60% B
-
15-17 min: Gradient back to 95% A, 5% B
-
17-20 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis: Identify and quantify the peaks corresponding to Penicillin G and its degradation products by comparing their retention times and peak areas with those of the standards.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound components.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Penicillin-G degradation products inhibit in vitro granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ageps.aphp.fr [ageps.aphp.fr]
- 6. researchgate.net [researchgate.net]
- 7. ues.pku.edu.cn [ues.pku.edu.cn]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Stability of procaine hydrochloride in a buffered cardioplegia formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bicillin-3 Resistance in Continuous Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering bacterial resistance to Bicillin-3 (penicillin G benzathine) in continuous culture systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My continuous culture is rapidly developing resistance to this compound. What are the likely causes?
A1: Rapid development of resistance in a continuous culture (e.g., a chemostat) is an expected outcome of selective pressure. The constant, sub-lethal concentration of this compound eliminates susceptible bacteria, allowing for the proliferation of spontaneously occurring resistant mutants.[1][2] Key contributing factors include:
-
High Bacterial Density: Large population sizes (>10⁸ CFU/mL) increase the statistical probability that resistant mutants are already present or will arise.[3]
-
Sub-Optimal Dosing: If the this compound concentration falls into the mutant selection window (above the Minimum Inhibitory Concentration [MIC] of the susceptible strain but below the MIC of resistant mutants), it creates the ideal environment for selecting for resistance.
-
Growth Rate: The dilution rate of the chemostat, which controls the bacterial growth rate, can influence the rate of resistance evolution.[4]
-
Pre-existing Resistance: The initial inoculum may have contained a small sub-population of resistant bacteria.
Q2: How can I confirm that my bacterial culture has developed resistance to this compound?
A2: The most direct way to confirm resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound for isolates from your continuous culture and compare it to the MIC of the original, susceptible parent strain. A significant increase in the MIC indicates the development of resistance. This is typically done using a broth microdilution or agar dilution assay.
Q3: What are the primary molecular mechanisms of resistance to this compound?
A3: this compound is a β-lactam antibiotic.[5] Bacteria have evolved several primary mechanisms to counteract its effects. The most common are:
-
Enzymatic Degradation: Production of β-lactamase enzymes (e.g., penicillinase) that hydrolyze and inactivate the β-lactam ring, which is essential for the antibiotic's activity.[6][7] The blaZ gene is a well-studied example that codes for penicillinase.[8]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis.[9] These mutations reduce the binding affinity of this compound to its target, rendering it less effective.[9][10]
-
Reduced Permeability/Efflux: Changes in the bacterial cell envelope, such as modifications to porin channels in Gram-negative bacteria, can limit the amount of this compound entering the cell.[7][11] Additionally, some bacteria utilize efflux pumps to actively transport the antibiotic out of the cell.[12][13]
Q4: My culture is confirmed resistant. How do I determine which mechanism of resistance is present?
A4: A step-wise experimental approach is recommended:
-
Test for β-Lactamase Production: This is often the most common mechanism.[11] Perform a β-lactamase assay (see Experimental Protocols). A positive result strongly suggests enzymatic degradation.
-
Use a β-Lactamase Inhibitor: Supplement your culture medium with this compound combined with a β-lactamase inhibitor like clavulanic acid.[7] If this combination restores susceptibility (i.e., lowers the MIC), it provides further evidence for β-lactamase-mediated resistance.
-
Sequence Key Genes: If β-lactamase activity is negative or only partially explains the resistance level, sequence the genes encoding the primary PBPs (e.g., pbp1a, pbp2b, pbp2x in Streptococcus pneumoniae).[14] Compare the sequences to the wild-type strain to identify mutations.
-
Assess Cell Permeability: This is more complex but can be investigated through specialized assays that are beyond the scope of initial troubleshooting.
Data Presentation
Table 1: Common Mechanisms of Bacterial Resistance to Penicillins
| Mechanism | Description | Key Genetic Determinants (Examples) | Common Bacterial Genera |
| Enzymatic Degradation | Production of β-lactamase enzymes that destroy the antibiotic's active β-lactam ring.[6] | blaZ, blaTEM, blaSHV, blaCTX-M | Staphylococcus, Enterobacteriaceae, Pseudomonas, Neisseria |
| Target Modification | Mutations in genes for Penicillin-Binding Proteins (PBPs) reduce the antibiotic's binding affinity.[9] | mecA (encodes PBP2a), point mutations in pbp genes | Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Enterococcus |
| Reduced Permeability | Alterations in the outer membrane (e.g., loss or modification of porin channels) limit antibiotic entry.[7] | Mutations in ompF, ompC | Pseudomonas aeruginosa, Enterobacteriaceae |
| Efflux Pumps | Membrane proteins actively pump the antibiotic out of the bacterial cell.[13] | mexAB-oprM, adeABC | Pseudomonas aeruginosa, Acinetobacter baumannii |
Table 2: Example MIC Shift Indicating Resistance Development
| Isolate | Source | This compound MIC (µg/mL) | Interpretation |
| Parent Strain | Initial Inoculum | 0.06 | Susceptible |
| Culture Isolate (Day 5) | Chemostat Effluent | 0.5 | Intermediate |
| Culture Isolate (Day 10) | Chemostat Effluent | >16 | Resistant |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound resistance.
Caption: Key mechanisms of bacterial resistance to this compound.
Experimental Protocols
Protocol 1: Setting up a Chemostat for Resistance Studies
A chemostat allows for the study of bacterial populations in a steady state of growth, making it ideal for observing the evolution of antibiotic resistance under constant selective pressure.[2][4]
Materials:
-
Chemostat vessel (bioreactor)
-
Peristaltic pumps for media inflow and waste outflow
-
Reservoir for sterile growth medium (e.g., Mueller-Hinton Broth)
-
Reservoir for this compound stock solution
-
Waste collection vessel
-
Tubing (autoclavable)
-
Bacterial culture of interest
-
Sterile filters for air intake/outlet
Methodology:
-
Assembly & Sterilization: Assemble the chemostat vessel, tubing, and media reservoir according to the manufacturer's instructions. Autoclave all components that will contact the culture or media.
-
Media Preparation: Prepare the growth medium and sterilize it. Add this compound to the medium reservoir to achieve the desired starting concentration (e.g., 0.5x MIC of the susceptible parent strain).
-
Inoculation: Aseptically transfer the overnight culture of the susceptible parent strain into the chemostat vessel. Allow the culture to grow in batch mode until it reaches the desired cell density (e.g., mid-log phase).
-
Initiate Continuous Flow: Start the inflow and outflow pumps at an identical, calibrated rate. The dilution rate (D = flow rate / culture volume) determines the bacterial generation time. A common starting point is D = 0.1 h⁻¹.
-
Monitoring: At regular intervals (e.g., every 24 hours), aseptically collect samples from the outflow. Use these samples to:
-
Measure optical density (OD) to monitor population density.
-
Perform serial dilutions and plate counts (CFU/mL) to assess viability.
-
Isolate individual colonies for MIC testing to screen for resistance.
-
Create glycerol stocks for archival purposes.
-
-
Steady State: The culture is considered to be at a steady state when OD and CFU/mL measurements remain constant over several generations.[4] The emergence of resistance will likely perturb this steady state, often seen as an increase in OD as the resistant population overtakes the susceptible one.
Protocol 2: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate grown to a 0.5 McFarland turbidity standard
-
Multichannel pipette
Methodology:
-
Antibiotic Dilution: In the first column of the 96-well plate, add 100 µL of CAMHB containing twice the highest desired concentration of this compound. Add 50 µL of plain CAMHB to all other wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of antibiotic concentrations.
-
Column 11 will serve as a positive control (no antibiotic) and column 12 as a negative control (no bacteria).
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Add 50 µL of sterile CAMHB to column 12. The total volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control well.
Protocol 3: Chromogenic β-Lactamase Test (Nitrocefin Assay)
This is a rapid qualitative test to detect the presence of β-lactamase enzymes.
Materials:
-
Nitrocefin solution (a chromogenic cephalosporin)
-
Bacterial colonies from an agar plate
-
Sterile filter paper or microscope slide
-
Sterile loop or applicator stick
Methodology:
-
Place a piece of filter paper in a sterile petri dish and moisten it with a drop of sterile saline.
-
Using a sterile loop, smear a visible amount of the bacterial colony onto the moistened paper.
-
Add one drop of the Nitrocefin solution directly onto the bacterial smear.
-
Observe for Color Change: A positive result is indicated by a rapid color change from yellow to red/pink, typically within 5-10 minutes. This change signifies that the β-lactam ring of Nitrocefin has been hydrolyzed by β-lactamase.
-
Interpretation: A positive result confirms the presence of β-lactamase-mediated resistance. A negative result (no color change) suggests that another mechanism is responsible for any observed resistance.
References
- 1. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemostat - Wikipedia [en.wikipedia.org]
- 3. Development of Antibiotic Resistance during Simulated Treatment of Pseudomonas aeruginosa in Chemostats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-Culture Chemostat Systems and Flowcells as Methods to Investigate Microbial Interactions - Polymicrobial Diseases - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. Genetic basis of penicillin resistance of S. aureus isolated in bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. futurelearn.com [futurelearn.com]
- 10. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. study.com [study.com]
- 12. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infectionsinsurgery.org [infectionsinsurgery.org]
- 14. researchgate.net [researchgate.net]
Reducing injection site inflammation in animal studies with Bicillin-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing injection site inflammation associated with Bicillin-3 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during or after the administration of this compound.
Issue: Severe Swelling, Redness, and Pain at the Injection Site
Question: We are observing significant swelling, redness, and signs of pain (e.g., guarding the limb, vocalization upon touch) in our animals within 24-48 hours of this compound injection. What could be the cause and how can we mitigate this?
Answer:
Severe local inflammation is a known complication of intramuscular injections with crystalline suspensions like this compound. The inflammatory response is often a reaction to the physical presence of the drug crystals.
Potential Causes:
-
High Concentration of Drug Crystals: The formulation of this compound is a suspension, and the crystals can cause mechanical irritation to the muscle tissue.
-
Large Injection Volume: Injecting a large volume into a single muscle site can increase pressure and tissue distension, leading to more inflammation.
-
Improper Injection Technique: A suboptimal injection technique can exacerbate tissue damage.
Recommended Solutions:
-
Optimize Injection Volume and Site:
-
Divide higher doses into multiple injection sites.
-
Rotate injection sites for subsequent administrations.
-
Refer to the table below for recommended injection volumes for different animal models.
-
-
Improve Injection Technique:
-
Utilize the Z-track injection method to prevent leakage of the drug into subcutaneous tissue, which can be more irritating. A detailed protocol is provided in the "Experimental Protocols" section.[1][2]
-
Ensure a slow and steady injection rate (approximately 10 seconds per milliliter) to allow the muscle to accommodate the volume.[1]
-
-
Co-administration with a Local Anesthetic:
-
Consider co-administering this compound with lidocaine to reduce pain. Studies in humans have shown that this can significantly decrease injection-associated pain.[3] A protocol for this is available in the "Experimental Protocols" section.
-
Issue: Sterile Abscess or Granuloma Formation at the Injection Site
Question: Several days to weeks after this compound injection, we are observing firm, encapsulated nodules at the injection site. Histological analysis confirms these are sterile abscesses or granulomas. Why is this happening and what can be done to prevent it?
Answer:
Sterile abscesses are localized collections of immune cells and necrotic tissue that are not caused by a bacterial infection. They are a common reaction to injected substances that are not readily absorbed by the body.
Potential Causes:
-
Foreign Body Reaction: The animal's immune system recognizes the this compound crystals as foreign bodies, leading to a chronic inflammatory response and the formation of a granuloma to wall off the material.[4]
-
Incomplete Drug Absorption: If the drug is not fully absorbed, it can remain at the injection site and act as a persistent irritant.
Recommended Solutions:
-
Ensure Proper Injection Depth: Administer the injection deep into the muscle mass to ensure good blood supply and facilitate absorption.
-
Consider Alternative Formulations: While direct comparative data in animal models is limited, exploring alternative long-acting penicillin formulations with different excipients or crystal sizes may be an option.
-
Monitor and Document: Keep detailed records of the incidence and severity of abscess formation to identify any procedural factors that may be contributing to the issue.
Frequently Asked Questions (FAQs)
Q1: What are the components of this compound and could they be contributing to inflammation?
A1: this compound is a combination of three penicillin salts: benzathine penicillin G, procaine penicillin G, and potassium penicillin G. The Bicillin L-A formulation, which is similar, contains penicillin G benzathine in an aqueous suspension with excipients such as sodium citrate, povidone, carboxymethylcellulose sodium, lecithin, methylparaben, and propylparaben.[5] Any of these components, particularly the crystalline penicillin G benzathine, can trigger an inflammatory response.
Q2: What is the recommended needle gauge and injection volume for this compound in common laboratory animals?
A2: The appropriate needle gauge and injection volume are crucial for minimizing tissue trauma. The following table provides general guidelines.
| Animal Model | Recommended Needle Gauge (Intramuscular) | Maximum Injection Volume per Site (mL) |
| Mouse | 25-27 G | 0.05 |
| Rat | 23-25 G | 0.1-0.2 |
| Rabbit | 22-23 G | 0.5-1.0 |
These are general recommendations and may need to be adjusted based on the specific muscle group and the size of the animal.
Q3: Are there any alternative long-acting penicillin formulations that are known to cause less inflammation?
A3: While other long-acting penicillin formulations exist, there is a lack of publicly available, direct comparative studies in animal models that quantify and compare the inflammatory response of these alternatives to this compound. Researchers may need to conduct small pilot studies to evaluate the local tolerance of different formulations for their specific application.
Experimental Protocols
Protocol 1: Recommended Intramuscular Injection Technique (Z-Track Method)
The Z-track method is designed to prevent the medication from leaking into the subcutaneous tissue, which can reduce irritation and pain.[1][2]
Materials:
-
This compound suspension
-
Appropriate size syringe and needle (see table above)
-
70% ethanol swabs
Procedure:
-
Prepare the this compound suspension according to the manufacturer's instructions.
-
Draw the correct dose into the syringe.
-
Clean the injection site with a 70% ethanol swab and allow it to air dry.
-
Using your non-dominant hand, displace the skin and subcutaneous tissue laterally by about 1-1.5 inches from the injection site.[6]
-
With your dominant hand, insert the needle at a 90-degree angle into the muscle.
-
Aspirate for 5-10 seconds to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and start over at a new site.[7]
-
Inject the medication slowly, at a rate of approximately 10 seconds per milliliter.[1]
-
Wait for 10 seconds after the injection is complete before withdrawing the needle.[7]
-
Simultaneously withdraw the needle and release the displaced skin and subcutaneous tissue. This creates a "Z" shaped track that seals the medication into the muscle.
-
Apply gentle pressure to the site with a dry gauze pad. Do not massage the area, as this can cause the medication to leak into the subcutaneous tissue.[7]
Protocol 2: Co-administration of this compound with Lidocaine
This protocol is adapted from studies in humans and may help reduce pain-related behaviors in animals.[3]
Materials:
-
This compound suspension
-
1% or 2% sterile lidocaine hydrochloride (without epinephrine)
-
Appropriate size syringe and needle
-
70% ethanol swabs
Procedure:
-
Consult with a veterinarian to determine the appropriate and safe dose of lidocaine for the animal species and size. For example, a common approach in human medicine is to add 0.25 mL of 2% lidocaine or 0.5 mL of 1% lidocaine to the this compound syringe.
-
Draw up the prescribed amount of lidocaine into the syringe first.
-
Draw the this compound suspension into the same syringe.
-
Gently mix the contents by inverting the syringe several times.
-
Administer the mixture using the Z-track method as described in Protocol 1.
Protocol 3: Quantitative Assessment of Injection Site Inflammation
A standardized scoring system is essential for objectively evaluating the inflammatory response.
Macroscopic Scoring (Daily for 7 days):
The injection site should be observed daily and scored based on the following criteria:
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Slight erythema | Slight edema |
| 2 | Moderate erythema | Moderate edema |
| 3 | Severe erythema | Severe edema |
| 4 | Very severe erythema | Very severe edema |
Histopathological Scoring (at scheduled time points):
At the end of the study period, the injection site and surrounding tissue should be collected for histological analysis. Sections should be stained with Hematoxylin and Eosin (H&E).
| Parameter | Score | Description |
| Inflammatory Cell Infiltration | 0 | None |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Severe | |
| Myofiber Degeneration/Necrosis | 0 | None |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Severe | |
| Fibrosis | 0 | None |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Severe | |
| Granuloma Formation | 0 | None |
| 1 | Present |
This scoring system should be performed by a qualified pathologist blinded to the treatment groups.[4]
Visualizations
References
- 1. Z-Track Method of Injection: Procedure and Side Effects [verywellhealth.com]
- 2. Z-Track Injection | Definition and Patient Education [healthline.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the Z-Track Method? | Nurse.com [nurse.com]
- 6. Z-Track Injections: When and How to Perform Them [webmd.com]
- 7. researchgate.net [researchgate.net]
Bicillin-3 Interference with Fluorescent or Luminescent Reporter Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from Bicillin-3 in their fluorescent or luminescent reporter assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with fluorescent or luminescent reporter assays?
A1: Yes, there is a potential for interference. This compound is a combination of penicillin G benzathine and penicillin G procaine. The procaine component is known to be fluorescent, which can lead to false-positive signals or increased background in fluorescent assays.[1][2][3][4][5] Additionally, some antibiotics have been observed to increase the autofluorescence of bacterial cells, which could be a confounding factor in cell-based assays.[6][7][8][9][10]
Q2: What are the specific fluorescent properties of the components of this compound?
A2: The primary source of intrinsic fluorescence from this compound is the procaine moiety. Penicillin G itself is not generally considered to be fluorescent, and there is limited information available on the fluorescent properties of benzathine. Procaine hydrochloride and its hydrolysis product, 4-aminobenzoate, have been shown to fluoresce.[3][4]
Q3: At what wavelengths might I expect to see interference from procaine?
A3: Studies have shown that procaine hydrochloride can be excited by ultraviolet light and emits in the violet-to-blue region of the spectrum. The reported excitation and emission maxima can vary based on the solvent and pH.
Q4: Can this compound affect my assay in ways other than direct fluorescence?
A4: Beyond its intrinsic fluorescence, this compound, like other antibiotics, can induce physiological changes in bacteria that may lead to increased autofluorescence.[6][7][8][9][10] This is particularly relevant for cell-based reporter assays. It is also possible that the components of this compound could act as quenchers or cause light scattering in some assay systems, leading to a decrease in the measured signal.
Q5: How can I determine if this compound is interfering with my specific reporter assay?
A5: The most effective way to determine if this compound is interfering with your assay is to run a set of control experiments. This includes testing a solution of this compound in your assay buffer without any of your biological reagents to measure its intrinsic fluorescence or luminescence. For cell-based assays, you should include a control of cells treated with this compound but lacking the reporter construct.
Troubleshooting Guide
If you are observing unexpected results in your fluorescent or luminescent reporter assays when using this compound, consult the following troubleshooting guide.
Issue 1: Higher than expected background signal in a fluorescent assay.
-
Potential Cause: The intrinsic fluorescence of the procaine component of this compound.
-
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample containing your assay buffer and the same concentration of this compound used in your experiment, but without any of the assay's biological components (e.g., enzyme, cells, reporter protein). Measure the fluorescence of this control sample using the same instrument settings as your experiment. A high signal in this control indicates that the this compound itself is fluorescent at the wavelengths you are using.
-
Perform a spectral scan: If your plate reader or fluorometer has the capability, perform an excitation and emission scan of the "this compound only" control to determine its fluorescent profile. This will help you to confirm if its spectral properties overlap with those of your reporter fluorophore.
-
Subtract the background: If the signal from the "this compound only" control is significant but not saturating the detector, you may be able to subtract this background signal from your experimental measurements.
-
Consider a different reporter: If the spectral overlap is too severe, consider switching to a reporter with excitation and emission wavelengths that are further away from those of procaine. For example, if you are using a blue or green fluorescent reporter, a red-shifted reporter may experience less interference.
-
Issue 2: Increased background signal in a cell-based fluorescent assay.
-
Potential Cause: Increased autofluorescence of the cells induced by the antibiotic.[6][7][8][9][10]
-
Troubleshooting Steps:
-
Run a "cells + this compound" control: Prepare a sample of your cells that do not contain the fluorescent reporter but are treated with the same concentration of this compound as your experimental samples. A higher fluorescent signal in this sample compared to untreated cells would suggest an increase in cellular autofluorescence.
-
Optimize the this compound concentration: Determine the minimum concentration of this compound that is effective for your application to minimize its impact on cellular physiology.
-
Use a different antibiotic: If possible, consider using an alternative antibiotic that is not known to cause autofluorescence.
-
Issue 3: Lower than expected signal in a fluorescent or luminescent assay.
-
Potential Cause: Quenching of the reporter signal or light scattering by the components of this compound.
-
Troubleshooting Steps:
-
Perform a quenching control: Spike a known amount of your purified fluorescent or luminescent reporter protein into a solution with and without this compound. A decrease in the signal in the presence of this compound would indicate a quenching effect.
-
Assess for precipitation: Visually inspect your assay wells for any signs of precipitation, as this can cause light scattering and lead to inaccurate readings. This compound is administered as a suspension, and its solubility in your assay buffer should be considered.[11]
-
Quantitative Data Summary
The following table summarizes the reported spectral properties of procaine, a key component of this compound.
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Conditions | Reference |
| Procaine HCl | ~268 nm | ~333-340 nm | Aqueous solution | [1][3][4] |
| Procaine Penicillin G | ~294 nm | ~348 nm | Ethanol/water | [5] |
Experimental Protocols
Protocol 1: Characterization of this compound Intrinsic Fluorescence
Objective: To determine the excitation and emission spectra of this compound in your assay buffer.
Materials:
-
This compound
-
Your assay buffer
-
Spectrofluorometer or plate reader with spectral scanning capabilities
-
Appropriate cuvettes or microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final working concentration in your assay buffer.
-
Prepare a "buffer only" blank sample.
-
Using the spectrofluorometer, first run an excitation scan of the this compound sample while holding the emission wavelength fixed at a value slightly higher than the expected excitation maximum (e.g., 350 nm).
-
Identify the wavelength of maximum excitation from the resulting spectrum.
-
Next, set the excitation wavelength to the maximum determined in the previous step and run an emission scan.
-
Record the excitation and emission maxima.
-
Repeat the scans for the "buffer only" blank to identify any background signals from the buffer itself.
Protocol 2: Control for this compound Interference in a Cell-Based Luciferase Assay
Objective: To assess the impact of this compound on a luminescent reporter assay in a cellular context.
Materials:
-
Cells expressing your luciferase reporter construct
-
Wild-type cells (not expressing luciferase)
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Plate both the luciferase-expressing cells and the wild-type cells in a multi-well plate.
-
Prepare four experimental groups:
-
Luciferase-expressing cells + vehicle control
-
Luciferase-expressing cells + this compound (at your working concentration)
-
Wild-type cells + vehicle control
-
Wild-type cells + this compound (at your working concentration)
-
-
Incubate the cells for the desired treatment duration.
-
Add the luciferase assay reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence in all wells using the luminometer.
-
Data Analysis:
-
Compare the signal from "Wild-type cells + vehicle control" and "Wild-type cells + this compound". A significant signal in the this compound treated wild-type cells indicates direct interference with the assay chemistry or the instrument.
-
Compare the signal from "Luciferase-expressing cells + vehicle control" and "Luciferase-expressing cells + this compound". A significant difference may indicate that this compound is affecting the luciferase activity, the reporter expression, or cell viability.
-
Visualizations
Caption: Potential mechanisms of this compound interference in reporter assays.
Caption: A workflow for troubleshooting this compound interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Procaine - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. [Determination of procaine hydrochloride by fluorimetry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid assay for procaine penicillin G in pharmaceutical dosages by spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria [frontiersin.org]
- 8. Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of autofluorescence in flow cytometric analysis of Escherichia coli treated with bactericidal antibiotics. | Sigma-Aldrich [sigmaaldrich.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Enhancing Bicillin-3 Bioavailability in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and address challenges encountered during in vivo studies aimed at improving the bioavailability of Bicillin-3, a long-acting injectable suspension of benzathine benzylpenicillin and procaine benzylpenicillin.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the formulation and in vivo testing of this compound.
Issue 1: Low or Undetectable Plasma Concentrations of Penicillin G After Administration
-
Possible Causes:
-
Poor Aqueous Solubility: Benzathine penicillin G has very low solubility in water, which can limit its dissolution at the injection site.[1]
-
Drug Crystal Growth: The physical properties of benzathine penicillin G can differ between manufacturers, potentially leading to larger crystals with a smaller surface area for dissolution.
-
Inadequate Formulation: The vehicle may not be optimized to enhance wetting and dissolution of the penicillin salts.
-
-
Troubleshooting Steps:
-
Characterize the Active Pharmaceutical Ingredient (API): Analyze the particle size distribution and morphology of your benzathine penicillin G and procaine penicillin G lots.
-
Formulation Optimization with Hydrophilic Carriers:
-
Solid Dispersions: Prepare solid dispersions of this compound with hydrophilic polymers such as polyethylene glycol (PEG) 4000, polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).[2][3] This can improve the wettability and dissolution characteristics of the drug.[2][3]
-
Micellar Solubilization: Explore the use of micellar systems to increase the apparent solubility of benzathine penicillin G in aqueous solutions.
-
-
In Vitro Dissolution Testing: Perform in vitro release studies on your new formulations to ensure an improved dissolution profile before proceeding to animal studies.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Profiles
-
Possible Causes:
-
Inconsistent Injection Technique: Variations in the depth and location of intramuscular injections can lead to different absorption rates.
-
Animal-Specific Physiological Differences: Factors such as muscle mass, blood flow at the injection site, and individual metabolic rates can contribute to variability.
-
Formulation Instability: The suspension may not be uniform, leading to inconsistent dosing.
-
-
Troubleshooting Steps:
-
Standardize Injection Protocol: Ensure all injections are administered to the same muscle group (e.g., gluteus maximus) at a consistent depth. Rotate injection sites if repeated dosing is necessary.
-
Ensure Homogeneity of the Formulation: Vigorously shake the suspension before drawing it into the syringe to ensure a uniform distribution of drug particles.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual physiological variations on the mean pharmacokinetic parameters.
-
Consider a Crossover Study Design: If feasible for the animal model and formulation, a crossover design can help to reduce inter-animal variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The main challenge is the very low aqueous solubility of benzathine penicillin G, which is essential for its long-acting properties but can also lead to incomplete or variable absorption.[1] Formulating a stable, injectable suspension with a consistent particle size that allows for predictable dissolution and absorption is a key hurdle. Additionally, the viscosity of the suspension can make it difficult to administer.
Q2: How do hydrophilic polymers improve the bioavailability of this compound?
A2: Hydrophilic polymers can be used to create solid dispersions of the drug.[2][3] In a solid dispersion, the drug is dispersed within a polymer matrix. This can increase the surface area of the drug that is exposed to biological fluids, improve wettability, and inhibit the growth of drug crystals, all of which can lead to a faster and more complete dissolution at the injection site.[2]
Q3: What are the key pharmacokinetic parameters to consider when evaluating new this compound formulations?
A3: The most important pharmacokinetic parameters to assess are:
-
Cmax (Maximum Plasma Concentration): The peak concentration of penicillin G in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
Q4: Can adjuvants be used to improve the bioavailability of this compound?
A4: While the primary focus for improving this compound bioavailability is on formulation strategies to enhance dissolution, the use of adjuvants is an area of ongoing research in antibiotic delivery. Adjuvants could potentially be used to increase local blood flow at the injection site or to modulate the local tissue environment to favor drug absorption. However, specific adjuvants for long-acting penicillin injections are not yet well-established in routine practice.
Data Presentation
Table 1: Pharmacokinetic Parameters of Penicillin G in Various Animal Models
| Animal Model | Formulation | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Rat | Penicillin G | - | IV | - | - | - | - | [4] |
| Mouse | Penicillin G | - | - | - | - | - | - | [5] |
Note: Specific quantitative data for this compound in these models is limited in the publicly available literature. Researchers should establish baseline pharmacokinetic profiles for their specific animal models and formulations.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: Benzathine penicillin G, procaine penicillin G, PEG 4000, ethanol, dichloromethane, sterile water for injection.
-
Procedure: a. Accurately weigh the benzathine penicillin G, procaine penicillin G, and PEG 4000 in a 1:1:2 ratio. b. Dissolve the penicillin salts in a 2:3 mixture of ethanol and dichloromethane. c. Dissolve the PEG 4000 in a minimal amount of sterile water in a separate container. d. Slowly add the organic solution of the penicillins to the aqueous polymer solution while stirring continuously with a magnetic stirrer. e. Continue stirring until the solvents have completely evaporated, leaving a solid dispersion. f. Grind the resulting solid dispersion into a fine powder using a mortar and pestle. g. Pass the powder through a 150 µm sieve to ensure a uniform particle size. h. The resulting powder can be suspended in a sterile vehicle for injection.
Protocol 2: Pharmacokinetic Study of a Novel this compound Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., solid dispersion suspension) immediately prior to injection, ensuring a homogenous suspension.
-
Dosing and Administration: a. Divide the rats into groups (n=6 per group), with one group for each formulation to be tested and a control group receiving the vehicle alone. b. Administer a single intramuscular injection of the formulation into the gluteal muscle at a dose equivalent to 50,000 IU/kg of penicillin G.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours post-dose. b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma. d. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Determine the concentration of penicillin G in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each animal using non-compartmental analysis software. b. Perform statistical analysis to compare the pharmacokinetic parameters between the different formulation groups.
Visualizations
Caption: Experimental workflow for developing and evaluating an improved this compound formulation.
Caption: Troubleshooting logic for addressing low bioavailability of this compound in animal models.
References
- 1. extranet.who.int [extranet.who.int]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically based pharmacokinetic model for beta-lactam antibiotics I: Tissue distribution and elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of penicillin are unaffected by bacterial growth phases of Streptococcus pneumoniae in the mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent In Vivo Delivery of Bicillin L-A
Welcome to the technical support center for the in vivo administration of Bicillin L-A (benzathine benzylpenicillin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable delivery of this long-acting penicillin formulation in experimental settings. Due to its high viscosity and suspension nature, challenges in administration can arise, leading to variability in experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is Bicillin L-A and why is its in vivo delivery challenging?
A1: Bicillin L-A is an injectable suspension of benzathine benzylpenicillin, a long-acting β-lactam antibiotic.[1][2] Its formulation is designed for slow release from an intramuscular depot, resulting in prolonged therapeutic levels.[3][4] The primary challenge in its in vivo delivery stems from its high viscosity, which can lead to difficulties in administration, needle blockage, and variability in dosing and absorption.[2][5]
Q2: What are the key pharmacokinetic parameters of benzathine benzylpenicillin in humans?
A2: Following intramuscular injection, benzathine benzylpenicillin is slowly absorbed and hydrolyzed to penicillin G. The peak plasma concentration (Tmax) is typically observed between 12 and 48 hours after injection.[3] It possesses a long apparent half-life of approximately 336 hours, with detectable blood concentrations for over 30 days following a single administration.[3]
Q3: Is there specific pharmacokinetic data for Bicillin L-A in common laboratory animal models like mice and rats?
Q4: Can Bicillin L-A be administered via routes other than intramuscular injection?
A4: While deep intramuscular injection is the standard route of administration, subcutaneous injection has been explored.[6] Subcutaneous administration may offer a way to further delay absorption. However, this is not a standard practice and would require thorough validation within your experimental model to ensure consistent delivery and desired pharmacokinetic profile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Needle Clogging/Blockage During Injection | High viscosity of the Bicillin L-A suspension. | - Use a larger gauge needle (e.g., 21G to 23G for rats, 23G to 25G for mice).[7][8][9] - Ensure the suspension is well-mixed and at room temperature before drawing into the syringe. - Inject at a slow and steady rate.[6] |
| Inconsistent Dosing/Variability in Results | - Difficulty in accurately drawing a precise volume of the viscous suspension. - Incomplete injection due to needle blockage. - Variability in absorption from the injection site. | - For small volumes, consider diluting the suspension with a sterile, compatible vehicle to improve accuracy, though this may alter release characteristics. - Use of positive displacement pipettes or precision syringes may improve accuracy. - Ensure consistent injection technique, including site and depth. - Rotate injection sites if repeated dosing is necessary.[6] |
| Injection Site Reactions (e.g., swelling, inflammation) | - Irritation from the formulation. - Large injection volume for the muscle mass. - Improper injection technique. | - Adhere to recommended maximum injection volumes for the specific muscle group and animal size. - Ensure the injection is truly intramuscular and avoids nerves and blood vessels.[10] - Consider dividing larger doses into two separate injection sites. |
| Pain or Distress in Animals Post-Injection | - The viscosity and volume of the injectate can cause discomfort.[2] | - Warm the suspension to room temperature before injection.[11] - Use an appropriate needle size to minimize tissue trauma.[7] - Ensure proper restraint to prevent muscle tension during injection. |
| Difficulty in Syringe Plunger Depression | High back pressure due to the viscosity of the suspension and the use of a small gauge needle. | - As with preventing needle blockage, use a larger gauge needle.[8] - Employ a syringe with a Luer-lock tip to prevent needle detachment under pressure. - Apply steady and consistent pressure to the plunger. |
Data Presentation
Table 1: Recommended Needle Gauges and Maximum Intramuscular Injection Volumes for Rodents
| Animal | Injection Site | Needle Gauge | Maximum Volume per Site |
| Mouse | Quadriceps, Gluteal | 23-25 G | 0.05 mL |
| Rat | Quadriceps, Gluteal | 21-23 G | 0.1 - 0.3 mL |
Note: These are general guidelines. The optimal needle gauge and volume may vary depending on the specific strain, age, and size of the animal, as well as the viscosity of the formulation.
Table 2: Human Pharmacokinetic Parameters for Benzathine Benzylpenicillin G
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 12 - 48 hours | [3] |
| Apparent Half-life | ~336 hours | [3] |
| Plasma Protein Binding | Approximately 60% | [1] |
Experimental Protocols
Protocol 1: Intramuscular Administration of Bicillin L-A in a Rat Model
Materials:
-
Bicillin L-A suspension
-
Sterile 1 mL Luer-lock syringe
-
Sterile 21G or 23G needle
-
70% ethanol swabs
-
Appropriate animal restraint device
Procedure:
-
Preparation: Allow the Bicillin L-A vial to reach room temperature. Gently roll the vial between the palms to ensure a uniform suspension. Do not shake vigorously as this can cause foaming.
-
Dose Preparation: Using aseptic technique, draw the desired volume of the suspension into the Luer-lock syringe fitted with the appropriate needle.
-
Animal Restraint: Properly restrain the rat to expose the hind limb.
-
Site Preparation: Clean the injection site on the quadriceps or gluteal muscle with a 70% ethanol swab and allow it to dry.
-
Injection: Insert the needle into the muscle at a 90-degree angle. Aspirate slightly to ensure the needle is not in a blood vessel.
-
Administration: Inject the suspension slowly and steadily to minimize tissue damage and ensure complete delivery.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Monitor the animal for any signs of distress or injection site reactions.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo administration of Bicillin L-A.
Caption: Logical workflow for troubleshooting common Bicillin L-A injection issues.
References
- 1. mims.com [mims.com]
- 2. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]
- 3. extranet.who.int [extranet.who.int]
- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. How Needle Gauge Affects Injection Comfort and Efficacy [mycomedical.com]
- 8. ajan.com.au [ajan.com.au]
- 9. researchgate.net [researchgate.net]
- 10. In Brief: Alternatives to Bicillin L-A | The Medical Letter Inc. [secure.medicalletter.org]
- 11. Understanding syringeability and injectability of high molecular weight PEO solution through time-dependent force-distance profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Bicillin L-A and Bicillin-3 in the Syphilis Rabbit Model: A Guide for Researchers
For Immediate Distribution
Introduction to Bicillin Formulations
Bicillin L-A and Bicillin-3 are both injectable penicillin G formulations utilized for the treatment of syphilis. Their primary distinction lies in their composition, which in turn influences their pharmacokinetic profiles and potential therapeutic applications.
-
Bicillin L-A contains penicillin G benzathine, a long-acting salt of penicillin. This formulation is designed to provide sustained, low levels of penicillin G over a prolonged period.
-
This compound is a combination product containing both penicillin G benzathine and penicillin G procaine. The inclusion of penicillin G procaine, a shorter-acting salt, is intended to provide a more rapid onset of bactericidal activity.
The rabbit model of syphilis is the gold standard for in vivo evaluation of anti-syphilitic agents, mimicking key aspects of human disease progression and response to therapy. Understanding the comparative efficacy of different penicillin formulations in this model is crucial for optimizing treatment strategies and for the development of new therapeutic agents.
Data Presentation: A Comparative Overview
Due to the absence of direct head-to-head studies, the following table compares the key characteristics of Bicillin L-A and this compound based on their composition and the known pharmacokinetics of their individual components. This information is critical for designing and interpreting studies in the syphilis rabbit model.
| Feature | Bicillin L-A | This compound | Rationale & Implications for the Rabbit Model |
| Active Ingredient(s) | Penicillin G Benzathine | Penicillin G Benzathine & Penicillin G Procaine | This compound offers a dual-action profile. |
| Pharmacokinetic Profile | Slow absorption, providing prolonged, low-level serum concentrations of penicillin G. | Initial rapid peak in penicillin G concentration from the procaine component, followed by a sustained, lower concentration from the benzathine component.[1][2] | The initial high concentration from this compound could theoretically lead to a faster clearance of treponemes from the primary chancre. The sustained levels from the benzathine component in both formulations are crucial for eradicating the slowly replicating Treponema pallidum.[3] |
| Theoretical Efficacy | Established as the standard of care for syphilis treatment due to its long-acting nature, ensuring bactericidal levels are maintained for an extended period to target the slow-growing spirochetes.[4] | The combination of a rapid onset and sustained action could be advantageous in achieving faster lesion healing and potentially preventing early dissemination of the bacteria. The clinical significance of this theoretical advantage in the rabbit model has not been experimentally validated.[2] | Studies in the rabbit model would be necessary to determine if the initial peak from the procaine component in this compound translates to a tangible benefit in terms of cure rates or time to lesion resolution compared to Bicillin L-A alone. |
| Potential for Resistance | No widespread resistance of Treponema pallidum to penicillin has been reported. | No widespread resistance of Treponema pallidum to penicillin has been reported. | The risk of resistance development with either formulation is considered low. |
Experimental Protocols: Syphilis Rabbit Model
The following is a generalized, detailed methodology for a comparative efficacy study of Bicillin L-A and this compound in the syphilis rabbit model. This protocol is synthesized from various sources describing experimental syphilis in rabbits.[4][5][6][7][8]
1. Animal Model:
-
Species: New Zealand White rabbits, male, 3-4 kg.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the start of the experiment.
-
Housing: Individually housed in stainless steel cages with ad libitum access to food and water.
2. Inoculation:
-
Organism: Treponema pallidum subsp. pallidum (Nichols strain).
-
Inoculum Preparation: A fresh testicular extract from a donor rabbit infected with the Nichols strain is prepared in sterile saline. The concentration of motile treponemes is determined by dark-field microscopy and adjusted to approximately 5 x 10^7 organisms/mL.
-
Route of Inoculation: Intratesticular injection of 0.5 mL of the inoculum into each testis.
3. Monitoring and Disease Progression:
-
Observation: Animals are monitored daily for the development of orchitis (testicular swelling and inflammation), which typically appears within 7-14 days post-inoculation.
-
Lesion Measurement: The size of the testicular lesions (chancres) is measured daily using calipers.
-
Dark-Field Microscopy: Aspirates from the lesions are examined weekly by dark-field microscopy to confirm the presence of motile treponemes.
4. Treatment Regimen:
-
Grouping: Rabbits are randomly assigned to three groups:
-
Group A: Bicillin L-A
-
Group B: this compound
-
Group C: Vehicle control (sterile saline)
-
-
Dosage: A standardized dose of penicillin G (e.g., 2.4 million units total) is administered as a single intramuscular injection in the hind limb. The volume of injection for each formulation should be equivalent.
-
Timing of Treatment: Treatment is initiated once well-developed, dark-field positive chancres are present (typically 10-14 days post-inoculation).
5. Efficacy Assessment:
-
Lesion Resolution: The time to complete healing of the testicular chancres is recorded.
-
Treponemal Clearance: Weekly dark-field microscopy of lesion aspirates is performed to determine the time to clearance of motile treponemes.
-
Serology: Blood samples are collected at baseline and at weekly intervals post-treatment. Serological response is monitored using non-treponemal (e.g., VDRL or RPR) and treponemal (e.g., FTA-ABS) tests. A four-fold or greater decline in the non-treponemal antibody titer is considered a positive response.
-
Lymph Node Transfer: At the end of the study (e.g., 3 months post-treatment), popliteal lymph nodes are harvested from a subset of animals in each group. The lymph nodes are minced and injected into naive rabbits to assess for the presence of persistent, infectious treponemes.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing Bicillin L-A and this compound in a syphilis rabbit model.
Penicillin's Mechanism of Action
Caption: Mechanism of action of penicillin G against Treponema pallidum.
Conclusion
Both Bicillin L-A and this compound are expected to be effective in treating experimental syphilis in the rabbit model. The key difference lies in their pharmacokinetic profiles. Bicillin L-A provides a long, sustained release of penicillin G, which is essential for eradicating the slow-growing T. pallidum. This compound, with its additional procaine component, offers a rapid initial peak in penicillin concentration, which may lead to faster clearance of treponemes from the primary infection site. However, without direct comparative studies, the clinical significance of this initial peak in the rabbit model remains theoretical.
Future research should focus on a direct, head-to-head comparison of these two formulations in the syphilis rabbit model to definitively determine if the theoretical advantages of this compound translate into improved therapeutic outcomes. Such studies would provide invaluable data for optimizing treatment regimens for syphilis.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Non-surgical Treatment of Head Abscesses in Rabbits [hare.as.miami.edu]
- 3. Penicillin Treatment Failure in Rabbit Syphilis Due to the Persistence of Treponemes (Treponema paraluisleporidarum Ecovar Cuniculus) in the Focus of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxithromycin (RU 965): effective therapy for experimental syphilis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sch 29482 in experimental syphilis and comparison with penicillin G benzathine in disseminated disease and localized infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Treponema pallidum subsp. pallidum with an Artificially impaired TprK antigenic variation system is attenuated in the Rabbit model of syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Isolation of Treponema pallidum subsp. pallidum from Fresh and Frozen Needle Aspirates of Primary Experimental Syphilis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Spectrum of a New Bicillin-3 Generic Formulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antimicrobial spectrum of a new generic formulation of Bicillin-3. It outlines the necessary experimental protocols and presents a comparative analysis of the generic product's performance against a reference standard. The data herein is illustrative and intended to guide researchers in their own validation studies.
Introduction to this compound and its Antimicrobial Action
This compound is a combination antibiotic formulation containing three active components: benzathine penicillin G, procaine penicillin G, and benzylpenicillin G (penicillin G). These are all forms of penicillin, a beta-lactam antibiotic. The primary mechanism of action for penicillins is the inhibition of bacterial cell wall synthesis.[1][2] Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This disruption of the cell wall structure leads to cell lysis and bacterial death.[1]
The combination of different penicillin G salts in this compound is designed to provide both rapid and prolonged therapeutic blood levels of the antibiotic. Benzylpenicillin provides a rapid onset of action, while procaine penicillin G and benzathine penicillin G are long-acting forms that are slowly released from the injection site.[4][5]
The antimicrobial spectrum of this compound is primarily directed against Gram-positive bacteria, though it also shows activity against some Gram-negative cocci and certain spirochetes.[6][7] Key pathogens within its spectrum include Streptococcus pyogenes, Streptococcus pneumoniae, and Treponema pallidum.[6][8]
Comparative Antimicrobial Spectrum Analysis
To validate a new generic formulation of this compound, its in vitro antimicrobial activity must be rigorously compared to the reference (brand-name) product. This is typically achieved through standardized antimicrobial susceptibility testing (AST) methods. The following tables present hypothetical comparative data for a new generic this compound formulation against a reference product.
Data Presentation
The data is presented as Minimum Inhibitory Concentration (MIC) values and zone diameters from disk diffusion assays. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, while the zone of inhibition in disk diffusion is a qualitative measure of susceptibility.[9]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Bacterial Strain | Reference this compound (Benzylpenicillin) MIC Range (µg/mL) | New Generic this compound MIC (µg/mL) |
| Staphylococcus aureus ATCC® 25923 | 0.125 - 0.5 | 0.25 |
| Staphylococcus aureus (clinical isolate) | 0.25 - 2 | 0.5 |
| Streptococcus pyogenes ATCC® 19615 | ≤ 0.015 - 0.06 | ≤ 0.03 |
| Streptococcus pneumoniae ATCC® 49619 | ≤ 0.015 - 0.125 | 0.06 |
| Neisseria gonorrhoeae ATCC® 49226 | ≤ 0.06 - 1.0 | 0.25 |
| Treponema pallidum Nichols strain | 0.0005 - 0.003 | 0.001 |
Note: The MIC values for the new generic formulation should fall within the expected range for the reference product to demonstrate bioequivalence in terms of in vitro potency.
Table 2: Comparative Disk Diffusion Zone Diameter Data (in mm)
| Bacterial Strain | Reference this compound (Benzylpenicillin 10 U disk) Zone Diameter Range (mm) | New Generic this compound Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 25923 | 26 - 37 | 32 |
| Staphylococcus aureus (clinical isolate) | 20 - 30 | 25 |
| Streptococcus pyogenes ATCC® 19615 | ≥ 24 | 28 |
| Streptococcus pneumoniae ATCC® 49619 | 28 - 35 | 31 |
| Neisseria gonorrhoeae ATCC® 49226 | ≥ 27 | 30 |
Note: Disk diffusion is not applicable for Treponema pallidum. The zone diameters for the new generic formulation should be comparable to the reference product and fall within the susceptible interpretive criteria defined by CLSI or EUCAST.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
New this compound generic formulation and Reference this compound standard powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (standard ATCC strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the new generic and reference this compound formulations in a suitable solvent to a known concentration.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.
Materials:
-
Paper disks impregnated with a standard concentration of benzylpenicillin (10 units)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Aseptically apply the benzylpenicillin disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI or EUCAST guidelines.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the validation of the new this compound generic formulation.
Caption: Mechanism of action of Penicillin G.
Caption: Experimental workflow for AST.
Caption: Logical flow for generic validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CLSI M100 33rd Edition Released | News | CLSI [clsi.org]
- 3. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. scribd.com [scribd.com]
- 6. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. European Committee on Antimicrobial Susceptibility Testing (EUCAST) (2017) Breakpoint Tables for Interpretation of MICs and Zone Diameters Version 7.1. - References - Scientific Research Publishing [scirp.org]
Cross-Resistance Analysis: Bicillin-3 and Other Beta-Lactam Antibiotics - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between Bicillin-3 (penicillin G benzathine) and other commonly used beta-lactam antibiotics. The information presented is supported by experimental data from in-vitro studies on various bacterial isolates. Detailed experimental protocols and visualizations of resistance mechanisms are included to facilitate a comprehensive understanding of the subject.
Introduction to this compound and Beta-Lactam Cross-Resistance
This compound is a long-acting injectable formulation of penicillin G, a beta-lactam antibiotic.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge, and a key aspect of this is cross-resistance, where resistance to one beta-lactam agent confers resistance to others within the same class.
The primary mechanisms driving cross-resistance among beta-lactam antibiotics are:
-
Production of Beta-Lactamase Enzymes: These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. The spectrum of activity of a beta-lactamase determines the extent of cross-resistance. For instance, extended-spectrum beta-lactamases (ESBLs) can inactivate a wide range of penicillins and cephalosporins.[4][5]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective.[6] This mechanism is a major contributor to resistance in organisms like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[6][7]
This guide will delve into the quantitative data illustrating these cross-resistance patterns.
Quantitative Data Summary: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of penicillin G (the active component of this compound) and other beta-lactam antibiotics against various bacterial species, including both susceptible and resistant strains. A higher MIC value indicates greater resistance.
Table 1: Comparative MICs (μg/mL) for Penicillin-Resistant Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible | Penicillin-Intermediate | Penicillin-Resistant |
| Penicillin G | ≤0.06 | 0.12-1.0 | ≥2.0 |
| Amoxicillin | ≤0.06 | 0.12-1.0 | ≥2.0 |
| Cefuroxime | ≤0.5 | 1.0 | ≥2.0 |
| Ceftriaxone | ≤0.5 | 1.0 | ≥2.0 |
| Cefotaxime | ≤0.5 | 1.0 | ≥2.0 |
Table 2: Comparative MICs (μg/mL) for Viridans Group Streptococci
| Antibiotic | Penicillin-Susceptible (MIC) | Penicillin-Resistant (MIC) |
| Penicillin G | 0.015 - 0.12 | 0.25 - 8 |
| Ampicillin | 0.03 - 0.25 | 0.5 - 16 |
| Cefotaxime | 0.015 - 0.25 | 0.06 - 16 |
| Ceftriaxone | 0.015 - 0.25 | 0.06 - 16 |
| Imipenem | 0.008 - 0.06 | 0.015 - 2 |
Table 3: Comparative MICs (μg/mL) for Beta-Lactamase Negative Neisseria gonorrhoeae
| Antibiotic | MIC Range (μg/mL) |
| Penicillin G | ≤0.015 - 2.0 |
| Ampicillin | 0.03 - 4.0 |
| Cefoxitin | 0.06 - 1.0 |
| Cefuroxime | 0.03 - 2.0 |
Table 4: Comparative MICs (μg/mL) for Enterococcus faecium
| Antibiotic | Penicillin-Susceptible (MIC) | Penicillin-Resistant (MIC) |
| Penicillin G | 2 - 16 | 64 - 512 |
| Ampicillin | 1 - 8 | 32 - 256 |
Experimental Protocols
The data presented in the tables above are typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the most common methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC of an antibiotic.
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the beta-lactam antibiotic is prepared at a known concentration in a suitable solvent according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9]
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHIIB). This creates a range of decreasing antibiotic concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of susceptibility.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the beta-lactam antibiotic are placed on the surface of the agar using sterile forceps.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts provided by CLSI or EUCAST.[8][9]
Visualization of Resistance Mechanisms and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key concepts in beta-lactam resistance and the experimental workflow for its analysis.
Caption: Mechanisms of bacterial resistance to beta-lactam antibiotics.
Caption: Experimental workflow for analyzing cross-resistance.
References
- 1. clsi.org [clsi.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Phenotypic Characterization and Antibiotic Resistance Patterns of Extended-Spectrum β-Lactamase- and AmpC β-Lactamase-Producing Gram-Negative Bacteria in a Referral Hospital, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. megumed.de [megumed.de]
A Head-to-Head Comparison of Bicillin-3 and Amoxicillin for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vitro antimicrobial susceptibility testing, the selection of appropriate antibiotics for comparative analysis is paramount. This guide provides an objective, data-driven comparison of Bicillin-3 and amoxicillin, two widely utilized penicillin-class antibiotics. By presenting key performance data, detailed experimental protocols, and visual representations of their mechanisms and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their in vitro studies.
Executive Summary
This compound is a combination antibiotic containing three salts of penicillin G: benzathine penicillin G, procaine penicillin G, and potassium penicillin G.[1] This formulation is designed to provide both rapid and sustained release of penicillin G. Amoxicillin is a broad-spectrum, semi-synthetic penicillin with improved oral bioavailability and activity against a wider range of Gram-negative bacteria compared to penicillin G.[2][3]
This guide will delve into a head-to-head comparison of their in vitro performance, focusing on their mechanism of action, spectrum of activity, and quantitative data from key susceptibility assays.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound (through its penicillin G components) and amoxicillin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] They specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4][5][6][7]
In Vitro Performance: A Quantitative Comparison
The following table summarizes the in vitro activity of the individual components of this compound (Penicillin G) and Amoxicillin against key bacterial species. It is important to note that direct in vitro data for the combined this compound product is limited; therefore, the data for Penicillin G should be considered representative of this compound's activity.
| Antibiotic | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Penicillin G | Streptococcus pyogenes | ≤0.06 | ≤0.06[8] |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.06[9] | |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.12 | -[9] | |
| Amoxicillin | Streptococcus pyogenes | ≤0.012 | ≤0.012[8] |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 | -[10] | |
| Staphylococcus aureus | 0.50 | 8[11] | |
| Haemophilus influenzae | - | - | |
| Escherichia coli | - | - |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from various in vitro studies and may vary based on the specific strains and testing methodologies used.
Spectrum of Activity
This compound (Penicillin G): The active component of this compound, penicillin G, is highly effective against most Gram-positive bacteria, including Streptococcus species (such as S. pyogenes and S. pneumoniae) and non-penicillinase-producing Staphylococcus aureus.[4][12] Its activity against Gram-negative bacteria is limited.[13]
Amoxicillin: Amoxicillin shares a similar spectrum of activity against Gram-positive bacteria as penicillin G.[14] However, it possesses a broader spectrum of activity, demonstrating enhanced efficacy against some Gram-negative organisms like Haemophilus influenzae and certain strains of Escherichia coli and Proteus mirabilis.[2][15]
Experimental Protocols
Standardized in vitro susceptibility testing is crucial for generating reliable and reproducible data. The following are detailed methodologies for key experiments used to compare the in vitro efficacy of this compound and amoxicillin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Stock solutions of this compound (reconstituted to provide known concentrations of penicillin G) and amoxicillin
-
Sterile diluent (e.g., CAMHB)
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by an antibiotic over time.
Materials:
-
Sterile culture tubes
-
CAMHB
-
Log-phase bacterial culture (~1 x 106 CFU/mL)
-
Stock solutions of this compound and amoxicillin
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculate flasks containing CAMHB with the test organism and incubate until the culture reaches the logarithmic phase of growth.
-
Dilute the log-phase culture to a starting inoculum of approximately 5 x 105 CFU/mL.
-
Add the antibiotics at desired concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the bacterial suspension. Include a growth control tube without any antibiotic.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Conclusion
Both this compound and amoxicillin are effective bactericidal agents that target the bacterial cell wall. For in vitro studies focused on Gram-positive cocci, particularly Streptococcus species, both antibiotics are excellent candidates. Amoxicillin offers the advantage of a broader spectrum, which may be relevant if the research involves certain Gram-negative organisms. The choice between these two antibiotics for in vitro research will ultimately depend on the specific pathogens being investigated and the desired pharmacokinetic profile to be modeled. The provided data and protocols offer a solid foundation for designing and executing robust comparative in vitro studies.
References
- 1. This compound | C93H111KN12O18S4 | CID 23667626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Penicillin G Procaine? [synapse.patsnap.com]
- 6. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 7. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Penicillin G Potassium (Penicillin G Potassium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Penicillin - Wikipedia [en.wikipedia.org]
- 14. Amoxicillin: in vitro and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Bicillin-3 and Alternative Long-Acting Penicillin Formulations
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of Bicillin-3 (Benzathine Penicillin G) and its alternative formulations, supported by experimental data from in vivo studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these long-acting penicillin preparations.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for different benzathine penicillin G (BPG) formulations from various in vivo studies. These parameters are crucial for assessing the bioequivalence and therapeutic efficacy of these long-acting antibiotics. The primary PK parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure over time.[1]
Table 1: Pharmacokinetic Parameters of Generic vs. Innovator Benzathine Penicillin G Formulations
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (0-504h) (µg·h/mL) | Study Population | Reference |
| Generic BPG (powder) | 1,200,000 IU | ~1.1 | Not Specified | ~279.6 | 12 healthy male adults | [2] |
| Innovator BPG (Retarpen®) | 1,200,000 IU | Not Specified | Not Specified | Not Specified | 12 healthy male adults | [1][2] |
Note: A bioequivalence study comparing a generic powder formulation to an innovator product (Retarpen®) found them to be bioequivalent based on Cmax, Tmax, and AUC0→t.[1][2] The Cmax and AUC values in this table are reported to be approximately 4.2-fold and 5.5-fold higher, respectively, than another study mentioned in the same source, likely due to formulation differences (powder vs. suspension).[2]
Table 2: Pharmacokinetic Parameters of Different Benzathine Benzylpenicillin Formulations and Doses
| Formulation | Dose | Outcome | Study Population | Reference |
| Extencilline | 2.4 million U | Maintained inhibitory concentration for β-hemolytic streptococcus group A (25 ng/mL) for 3 weeks in 83.3% of patients. | 12 patients | [3] |
| Extencilline | 1.2 million U | Maintained inhibitory concentration for 3 weeks in 30% of patients. | 10 patients | [3] |
| Bicillin-5 | 1.5 million U | Maintained inhibitory concentration for 3 weeks in 0% of patients. | 12 patients | [3] |
Note: This study highlights the importance of dosage and formulation in maintaining therapeutic concentrations. The 1.2 million U dose of Extencilline and Bicillin-5 were found to be inadequate for providing prolonged antistreptococcal concentrations, deeming them unsuitable for rheumatism prophylaxis in adults.[3]
Table 3: Simulated Pharmacokinetic Outcomes of Varying BPG Dosing Regimens
| Dose | Dosing Interval | Percentage of Simulated Patients with Penicillin G Trough Concentration >0.02 mg/L |
| 1.2 million units | 4 weeks | 23.2% |
| 1.8 million units | 4 weeks | 30.2% |
| 2.4 million units | 4 weeks | 40.7% |
| 1.2 million units | 3 weeks | 37.8% |
| 1.2 million units | 2 weeks | 65.2% |
Note: These data are from a population pharmacokinetic model simulation and suggest that more frequent dosing may be more effective than higher doses at maintaining therapeutic penicillin G concentrations.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are descriptions of experimental protocols adapted from the cited literature.
Protocol 1: Bioequivalence Study of Two Benzathine Penicillin G Formulations
-
Study Design: An open, double-blind, randomized, two-period, two-group crossover study.[1]
-
Subjects: 12 healthy male volunteers.[1]
-
Treatment: Subjects received a single intramuscular injection of a generic formulation (1,200,000 IU of benzathine penicillin G powder) and an innovator's product (Retarpen®, 1.2 million units).[1][2]
-
Washout Period: A 5-month washout period was implemented between the two doses.[1]
-
Blood Sampling: Blood samples were collected over a period of more than 500 hours after administration.[1]
-
Analytical Method: Penicillin G plasma concentrations were determined using a validated high-performance liquid chromatography (HPLC)-UV method. The method demonstrated linearity over a wide range of concentrations with acceptable accuracy, sensitivity, and intra- and inter-run variations below 15%.[1][2]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC0→t) were calculated using a standard non-compartmental approach.[1]
Protocol 2: Comparative Evaluation of Different Benzathine Benzylpenicillin Dosage Forms
-
Study Design: A comparative, randomized, open-label pharmacokinetic evaluation.[3]
-
Subjects: 33 individuals, including 25 patients with rheumatism, 4 with chronic tonsillitis, and 4 healthy volunteers (23 women and 10 men, aged 16-60 years).[3]
-
Treatments:
-
Extencilline: 2.4 million U (12 patients)
-
Extencilline: 1.2 million U (10 patients)
-
Bicillin-5: 1.5 million U (12 patients)[3]
-
-
Administration: Intramuscular injection.[3]
-
Blood Sampling: Blood samples were taken at 1, 3, and 24 hours, and on days 7, 14, and 21 after drug administration.[3]
-
Analytical Method: Benzylpenicillin concentration in blood was estimated using a microbiology test.[3]
Visualizations
The following diagrams illustrate the typical workflow for an in vivo pharmacokinetic study and the mechanism of action of penicillin.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Caption: Simplified signaling pathway for penicillin's mechanism of action.
References
- 1. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [A comparative evaluation of the pharmacokinetics of different forms of benzathine benzylpenicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after Benzathine Penicillin G Injection in the Majority of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inflammatory Response to Bicillin L-A® and Bicillin C-R® Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inflammatory responses associated with two widely used long-acting penicillin formulations: Bicillin L-A® (benzathine penicillin G) and Bicillin C-R® (penicillin G benzathine and penicillin G procaine). This document synthesizes available data and outlines experimental methodologies to facilitate an objective comparison for research and development purposes.
Introduction
Intramuscular injections of penicillin are a cornerstone in the treatment of various bacterial infections. However, these injections are often associated with local inflammatory reactions, causing pain and discomfort, which can impact patient compliance. Bicillin L-A® and Bicillin C-R® are two common formulations with distinct compositions that may elicit different local tissue responses. Understanding the nuances of these inflammatory reactions is crucial for optimizing patient care and developing improved drug delivery systems.
Bicillin L-A® contains solely benzathine penicillin G, which provides sustained antibiotic release over a long period. In contrast, Bicillin C-R® is a combination of benzathine penicillin G and procaine penicillin G. The addition of procaine, a local anesthetic, is intended to reduce the pain associated with the injection. This guide delves into the comparative inflammatory profiles of these two formulations, presenting hypothetical experimental data based on the known properties of their components and outlining detailed protocols for their assessment.
Product Formulations
A clear understanding of the composition of each formulation is fundamental to evaluating their potential to induce an inflammatory response.
| Component | Bicillin L-A® (per mL) | Bicillin C-R® (600,000 units/mL) | Function |
| Penicillin G Benzathine | 600,000 units | 300,000 units | Active Ingredient (Long-acting) |
| Penicillin G Procaine | - | 300,000 units | Active Ingredient (Intermediate-acting) & Local Anesthetic |
| Excipients | |||
| Lecithin | ~0.5% w/v | ~0.5% w/v | Suspending agent |
| Carboxymethylcellulose | ~0.6% w/v | ~0.55% w/v | Suspending agent |
| Povidone | ~0.6% w/v | ~0.55% w/v | Suspending agent |
| Sodium Citrate | Present (buffer) | Present (buffer) | Buffering agent |
| Methylparaben | ~0.1% w/v | ~0.1% w/v | Preservative |
| Propylparaben | ~0.01% w/v | ~0.01% w/v | Preservative |
Note: Excipient concentrations are approximate and may vary slightly between product batches and specific product presentations.[1][2][3]
Comparative Analysis of Inflammatory Response
While direct, publicly available, head-to-head studies quantifying the full spectrum of inflammatory markers for Bicillin L-A® versus Bicillin C-R® are limited, we can extrapolate expected outcomes based on the known properties of their components. The following tables present hypothetical quantitative data that would be expected from comparative animal studies.
Table 1: Local Injection Site Reactions
This table summarizes the expected macroscopic and microscopic inflammatory responses at the injection site 24 hours post-injection in a murine model.
| Parameter | Bicillin L-A® | Bicillin C-R® | Method of Assessment |
| Macroscopic Evaluation | |||
| Erythema (Redness) Score (0-4) | 3.2 ± 0.5 | 2.5 ± 0.4 | Visual Scoring |
| Edema (Swelling) (mm) | 4.1 ± 0.6 | 3.0 ± 0.5 | Caliper Measurement |
| Microscopic Evaluation | |||
| Neutrophil Infiltration (%) | 45 ± 8 | 30 ± 6 | Histological Analysis (H&E Staining) |
| Macrophage Infiltration (%) | 25 ± 5 | 18 ± 4 | Immunohistochemistry (e.g., F4/80 staining) |
| Muscle Fiber Necrosis (%) | 15 ± 4 | 8 ± 3 | Histological Analysis (H&E or Masson's Trichrome) |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Pro-inflammatory Cytokine Levels at Injection Site
This table illustrates the anticipated levels of key pro-inflammatory cytokines in tissue homogenates from the injection site at 6 hours post-injection, as would be measured by ELISA.
| Cytokine | Bicillin L-A® (pg/mg tissue) | Bicillin C-R® (pg/mg tissue) | Method of Assessment |
| TNF-α | 150 ± 25 | 90 ± 18 | ELISA |
| IL-1β | 200 ± 30 | 120 ± 22 | ELISA |
| IL-6 | 350 ± 45 | 210 ± 35 | ELISA |
Data are presented as mean ± standard deviation and are hypothetical.
The expected lower inflammatory profile for Bicillin C-R® is attributed to the local anesthetic effect of procaine, which can dampen the initial pain and subsequent neurogenic inflammation.
Experimental Protocols
To empirically determine the inflammatory response to different Bicillin formulations, the following experimental protocols are recommended.
Animal Model for In Vivo Assessment
A standardized and reproducible animal model is essential for comparative studies.
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Injection: 50 µL of the respective Bicillin formulation is injected into the tibialis anterior muscle. A control group should receive a saline injection.
-
Time Points: Tissue and blood samples are collected at various time points post-injection (e.g., 6, 24, 48, and 72 hours) to assess the temporal dynamics of the inflammatory response.
Histological Analysis of Injection Site
Histological examination provides a qualitative and quantitative assessment of tissue inflammation.
-
Tissue Processing: The injected muscle is excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 5 µm sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular infiltrates and muscle fiber integrity. Masson's trichrome stain can be used to assess fibrosis in later stages.
-
Quantification: The degree of inflammation, including cellular infiltration and tissue damage, can be scored by a blinded pathologist. Image analysis software can be used for quantitative assessment of cell numbers and necrotic areas.
Quantification of Cytokine Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific cytokine concentrations.
-
Sample Preparation:
-
Excise the muscle tissue surrounding the injection site.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add tissue homogenate samples and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.[4][5][6][7]
-
Immune Cell Profiling by Flow Cytometry
Flow cytometry allows for the identification and quantification of different immune cell populations that infiltrate the injection site.
-
Single-Cell Suspension Preparation:
-
Mince the excised muscle tissue.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase and DNase) to release individual cells.
-
Filter the cell suspension to remove debris.
-
-
Antibody Staining:
-
Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, Ly-6G for neutrophils, F4/80 for macrophages, CD3 for T cells).
-
-
Flow Cytometry Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for the comparative study of inflammatory responses to Bicillin formulations.
Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of the local inflammatory response to intramuscular injection.
Conclusion
The available evidence and pharmacological understanding suggest that Bicillin C-R®, due to the inclusion of procaine penicillin G, is likely to induce a less pronounced local inflammatory response compared to Bicillin L-A®. This is primarily attributed to the local anesthetic properties of procaine, which can mitigate the initial pain and subsequent inflammatory cascade. However, to substantiate this hypothesis and to fully characterize the inflammatory profiles of these formulations, rigorous, direct comparative studies employing the methodologies outlined in this guide are necessary. Such research will provide valuable insights for the development of future long-acting injectable formulations with improved tolerability and patient outcomes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nel.edu [nel.edu]
- 6. bowdish.ca [bowdish.ca]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Isolation of Immune Cells from Skeletal Muscles for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation of Skeletal Muscle for Flow Cytometric Characterization of Immune Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 12. biomere.com [biomere.com]
Bicillin-3 as a Reference Standard in Antibiotic Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial susceptibility testing, the choice of a reliable and consistent reference standard is paramount to ensure the accuracy and reproducibility of screening assays. Bicillin-3, a long-acting formulation of penicillin, presents a unique set of characteristics that warrant its consideration for this critical role. This guide provides a comprehensive comparison of this compound with other common penicillin-based reference standards, supported by experimental data and detailed protocols for key antibiotic screening assays.
Introduction to this compound and its Components
This compound is a combination injectable suspension containing three forms of penicillin: benzathine penicillin G, procaine penicillin G, and potassium penicillin G.[1][2] The primary active moiety in all three components is penicillin G (benzylpenicillin).[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.[4]
As a reference standard, the key component of interest is benzathine penicillin G , a salt of penicillin G with N,N'-dibenzylethylenediamine.[2] This formulation provides low but prolonged release of penicillin G. For laboratory applications, the stability and well-characterized nature of penicillin G make it a suitable candidate for a reference standard in various antibiotic screening assays. The United States Pharmacopeia (USP) provides reference standards for both penicillin G benzathine and penicillin G potassium.[5]
Comparison with Alternative Penicillin Reference Standards
The most common alternative to benzathine penicillin G as a reference standard is penicillin G potassium . The choice between these two forms depends on the specific requirements of the assay, particularly regarding solubility and stability.
| Feature | This compound (Benzathine Penicillin G) | Penicillin G Potassium | Rationale for Use as a Reference Standard |
| Composition | Penicillin G salt with N,N'-dibenzylethylenediamine[2] | Potassium salt of Penicillin G[5] | Both provide the same active molecule, Penicillin G, ensuring comparability of results. |
| Solubility | Sparingly soluble in water | Freely soluble in water | Penicillin G potassium's high solubility is advantageous for preparing stock solutions for broth microdilution MIC assays. Benzathine penicillin G may be more suitable for assays where a slower diffusion or release is desired. |
| Stability | Generally more stable in solid form. Long-acting formulation designed for stability. | Stable in solid form, but solutions can degrade more rapidly. | For a reference standard, long-term stability in solid form is crucial for maintaining potency over time. |
| Typical Application in Assays | Can be used in both disk diffusion and MIC assays, though less common for broth microdilution due to lower solubility. | Widely used for preparing stock solutions for broth microdilution MIC assays and for impregnating disks for zone of inhibition assays.[4] | The choice often aligns with the specific protocol and the need for either rapid dissolution or a more stable depot. |
Performance Data in Antibiotic Screening Assays
While direct comparative studies evaluating this compound specifically as a reference standard are limited, extensive data exists on the performance of penicillin G in standard antimicrobial susceptibility tests. These tests are guided by organizations like the Clinical and Laboratory Standards Institute (CLSI), which provides interpretive criteria for zone diameters and MIC values.[1][6][7][8]
Minimum Inhibitory Concentration (MIC) Assays
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[4] Broth microdilution is a common method for determining MIC values.
Table 1: Example MIC Values for Penicillin G against Quality Control Strains
| Quality Control Strain | Penicillin G MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.25 - 2.0 |
| Streptococcus pneumoniae ATCC® 49619 | 0.03 - 0.12 |
Note: These are representative ranges and may vary slightly based on specific CLSI guidelines for the year.[9] The performance of a reference standard is validated by its ability to consistently produce MIC values within these established ranges for quality control organisms.
Zone of Inhibition (Kirby-Bauer) Assays
In this method, antibiotic-impregnated disks are placed on an agar plate inoculated with a bacterium. The diameter of the clear zone around the disk where no growth occurs is measured.[10][11]
Table 2: Example Zone of Inhibition Diameters for Penicillin G (10 IU disk) against Quality Control Strains
| Quality Control Strain | Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923 | 26 - 37 |
| Neisseria gonorrhoeae ATCC® 49226 | 26 - 34 |
| Streptococcus pneumoniae ATCC® 49619 | 24 - 30 |
Source: Based on CLSI performance standards.[9] A reliable reference standard will consistently produce zone diameters within the acceptable QC ranges.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Reference Standard Stock Solution:
-
Accurately weigh a suitable amount of the Penicillin G reference standard (e.g., Penicillin G potassium).
-
Dissolve in a sterile solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL).
-
-
Serial Dilutions:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Zone of Inhibition (Kirby-Bauer) Assay
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test method.[10]
Workflow for Zone of Inhibition Assay
Caption: Workflow for the Kirby-Bauer Zone of Inhibition Assay.
Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a paper disk impregnated with a known amount of the Penicillin G reference standard (e.g., 10 IU) to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
-
Compare the measured zone diameter to the interpretive criteria provided by CLSI to determine if the organism is susceptible, intermediate, or resistant.
-
Purity and Stability Assessment: The Role of HPLC
The purity and stability of a reference standard are critical for its reliability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of penicillin G standards and detecting any degradation products.[12]
Signaling Pathway of Penicillin G Action
Caption: Simplified pathway of Penicillin G's mechanism of action.
A typical reversed-phase HPLC method for penicillin G analysis would involve:
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Detection: UV detection at a specific wavelength (e.g., 225 nm).
By comparing the chromatogram of a this compound derived standard to a certified Penicillin G reference standard (e.g., from USP), researchers can verify its purity and concentration.
Conclusion
This compound, through its primary long-acting component benzathine penicillin G, offers a stable and reliable option as a reference standard in antibiotic screening assays. While Penicillin G potassium is more commonly used for preparing solutions for broth microdilution due to its higher solubility, the choice of the most appropriate reference standard depends on the specific assay and laboratory requirements. The performance of any penicillin G reference standard should be validated against established quality control strains and CLSI guidelines to ensure the accuracy and consistency of antimicrobial susceptibility testing results. The use of analytical techniques like HPLC is also crucial for verifying the purity and integrity of the reference standard.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C93H111KN12O18S4 | CID 23667626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Penicillin G potassium USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Performance standards for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. apec.org [apec.org]
- 12. researchgate.net [researchgate.net]
The Enduring Efficacy of Bicillin-3: A Cost-Effectiveness Showdown with Newer Antibiotics
For Immediate Release
[City, State] – [Date] – In an era of rapidly advancing pharmaceutical development, a comprehensive new guide revisits the role of the long-standing antibiotic, Bicillin-3 (benzathine benzylpenicillin), evaluating its cost-effectiveness against more recently developed antibiotic agents. This publication, tailored for researchers, scientists, and drug development professionals, offers an objective comparison supported by experimental data, detailed methodologies, and visual representations of molecular pathways to inform clinical research and drug development pipelines.
The guide synthesizes findings from numerous studies, underscoring that while newer antibiotics offer alternatives, particularly for penicillin-allergic patients, this compound remains a cornerstone of therapy for several bacterial infections, most notably syphilis and streptococcal pharyngitis, due to its proven efficacy and economic advantages.
Executive Summary
Benzathine benzylpenicillin, a long-acting form of penicillin, has been a first-line treatment for decades for infections caused by susceptible organisms like Treponema pallidum (syphilis) and Streptococcus pyogenes (strep throat). Its established efficacy, narrow spectrum of activity, and low cost make it a critical tool in the global fight against these diseases. However, the advent of newer antibiotics, such as macrolides (e.g., azithromycin) and tetracyclines (e.g., doxycycline), has prompted a re-evaluation of the most effective and economical treatment strategies. This guide provides a data-driven comparison to aid researchers in this ongoing assessment.
Data Presentation: Comparative Efficacy and Cost
The following tables summarize the quantitative data from key clinical trials, providing a clear comparison of this compound and newer antibiotics in treating early syphilis and streptococcal pharyngitis.
Table 1: Efficacy of this compound vs. Newer Antibiotics for Early Syphilis
| Antibiotic Regimen | Study Population | Serological Cure Rate (6 months) | Serological Cure Rate (12 months) | Key Adverse Events |
| Bicillin L-A (2.4 million units IM, single dose) | HIV-negative adults | 78.5%[1] | 96.17%[2] | Injection site pain, potential for allergic reactions[3] |
| Doxycycline (100 mg orally, twice daily for 14 days) | HIV-negative adults | Not statistically different from BPG[2] | 92.38% (not statistically different from BPG)[2] | Gastrointestinal upset, photosensitivity[3] |
| Azithromycin (2.0 g orally, single dose) | HIV-negative adults | 77.6% (equivalent to BPG)[1] | Not specified in this study | Gastrointestinal complaints[1] |
Table 2: Efficacy of Penicillin vs. Newer Antibiotics for Streptococcal Pharyngitis
| Antibiotic Regimen | Bacteriological Eradication Rate | Clinical Cure Rate | Key Adverse Events |
| Penicillin V (10-day course) | 81.4% - 85.5%[4][5] | ~90%[4] | Low incidence of adverse effects[6] |
| Cephalosporins (e.g., Cefadroxil, 10-day course) | 92.6%[4] | ~90.5% (similar to penicillin)[4] | Generally well-tolerated, potential for cross-reactivity in penicillin-allergic patients. |
| Macrolides (e.g., Azithromycin, shorter course) | Variable, potential for resistance[5] | Similar to penicillin[7] | Gastrointestinal upset[1] |
Table 3: Cost Comparison of Selected Antibiotics (Illustrative)
| Antibiotic | Typical Regimen for Early Syphilis | Estimated Cost per Course (USA) |
| Bicillin L-A (Benzathine Penicillin G) | 2.4 million units IM x 1 | Varies significantly, can be high without insurance[8] |
| Doxycycline (generic) | 100 mg orally BID for 14 days | Generally low-cost[9] |
| Ceftriaxone (generic) | Varies by indication | Generally low-cost[9] |
Note: Costs are subject to change and vary by location, insurance coverage, and manufacturer.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies of key cited experiments are detailed below.
Protocol 1: Clinical Trial for a Comparison of Doxycycline and Benzathine Penicillin G for the Treatment of Early Syphilis
-
Objective: To demonstrate that doxycycline is non-inferior to a single intramuscular injection of Benzathine Penicillin G (BPG) for the treatment of early syphilis.[10]
-
Study Design: A randomized, controlled, non-inferiority clinical trial.[11]
-
Participant Inclusion Criteria: Adults (18 years or older) with a diagnosis of primary, secondary, or early latent syphilis, confirmed by reactive serological tests (e.g., VDRL or RPR).[10][11]
-
Intervention Arms:
-
Primary Outcome Measure: Serological cure at 6 months, defined as a four-fold or greater decrease in the non-treponemal test titer (e.g., VDRL or RPR).[10][12]
-
Follow-up and Data Collection: Patients are followed at 1, 3, and 6 months post-treatment. At each visit, a clinical assessment is performed, and blood samples are collected for serological testing.[13]
-
Adverse Event Monitoring: All adverse events are recorded at each follow-up visit and assessed for severity, causality, and expectedness.[14][15][16][17]
Protocol 2: In Vitro Susceptibility Testing of Treponema pallidum
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against Treponema pallidum.
-
Methodology: A broth dilution procedure adapted for the fastidious, slow-growing nature of T. pallidum.
-
Culture System: T. pallidum is co-cultured with Sf1Ep rabbit epithelial cells in a specialized medium (e.g., TpCM-2) under low oxygen conditions (1.5% O2, 5% CO2) at 34°C.[7][18]
-
Procedure:
-
Serial two-fold dilutions of the antibiotic are prepared in 96-well plates containing the culture medium and Sf1Ep cells.[7]
-
Each well is inoculated with a standardized concentration of freshly harvested, motile T. pallidum.[7]
-
Plates are incubated for 7 days in a low-oxygen environment.[7]
-
Following incubation, the number of motile treponemes in each well is quantified using darkfield microscopy.[19]
-
-
Endpoint: The MIC is defined as the lowest concentration of the antibiotic that inhibits the multiplication of T. pallidum.[20]
Mandatory Visualization
The following diagrams illustrate key molecular pathways and experimental workflows, rendered using Graphviz (DOT language) to meet the specified requirements.
Caption: Penicillin's mechanism of action targeting bacterial cell wall synthesis.
Caption: Macrolide antibiotics inhibit bacterial protein synthesis.
Caption: A simplified workflow for a comparative antibiotic clinical trial.
References
- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 2. Comparison of Doxycycline and Benzathine Penicillin G for the Treatment of Early Syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bacteriological and clinical efficacy of various antibiotics used in the treatment of streptococcal pharyngitis in Italy. An epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictors of Serological Cure in Syphilis Patients: A Retrospective Study at a Tertiary Hospital in Bandung, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility of Treponema pallidum subsp. pallidum to Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicillin L-A 2025 Prices, Coupons & Savings Tips - GoodRx [goodrx.com]
- 9. Bacterial Infection Medications - Prices for Brand and Generic Bacterial Infection Drugs - GoodRx [goodrx.com]
- 10. clinicaltrial.be [clinicaltrial.be]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Predictors of serological cure after treatment in patients with early syphilis: A retrospective observational study in Thailand - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 13. Analysis of Factors Determining Serologic Response to Treatment of Early Syphilis in Adult Men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.refined.site [research.refined.site]
- 15. ccrps.org [ccrps.org]
- 16. www1.health.nsw.gov.au [www1.health.nsw.gov.au]
- 17. bumc.bu.edu [bumc.bu.edu]
- 18. Procedures for In Vitro Cultivation of Treponema pallidum, the Syphilis Spirochete [jove.com]
- 19. Cost-effectiveness analysis of antibiotic prophylaxis versus no antibiotic prophylaxis for acute cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
A Comparative Analysis of Bicillin-3 and Its Alternatives for Syphilis Treatment: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Bicillin-3 and its primary comparators, grounded in available clinical data. Designed for researchers, scientists, and drug development professionals, this document outlines the statistical methodologies, experimental protocols, and quantitative outcomes from key studies to facilitate an objective evaluation of these treatments.
Introduction to Bicillin Formulations
This compound is a combination antibiotic injection containing three forms of penicillin: benzathine penicillin G, procaine penicillin G, and benzylpenicillin potassium. This formulation is designed to provide both immediate and sustained therapeutic levels of penicillin. In clinical literature, particularly in the United States, the most studied formulations are Bicillin L-A® (a long-acting formulation of benzathine penicillin G alone) and Bicillin C-R® (a combination of benzathine penicillin G and procaine penicillin G). Due to the limited availability of specific efficacy data for "this compound" in recent comparative trials, this guide will focus on the efficacy of its core components, primarily through the lens of studies on Bicillin L-A® and its common alternatives. The data presented for Bicillin C-R can be considered a proxy for this compound, given the similarity in their active constituents.
It is crucial to note that for the treatment of syphilis, formulations containing only benzathine penicillin G (like Bicillin L-A®) are the recommended standard of care in many regions, as the prolonged serum concentration is considered essential for effectively treating the slowly replicating Treponema pallidum spirochete.[1][2] The use of combination products like Bicillin C-R for syphilis has been a subject of concern due to the lower dose of the long-acting benzathine component.[2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the efficacy of benzathine penicillin G with its main alternatives, doxycycline and procaine penicillin G, for the treatment of syphilis. The primary endpoint in these studies is typically serological response, defined as a four-fold or greater decline in Rapid Plasma Reagin (RPR) titers at specific follow-up intervals.
Table 1: Benzathine Penicillin G vs. Doxycycline for Early Syphilis in HIV-Infected Patients
| Efficacy Endpoint | Benzathine Penicillin G (2.4 million units, single dose) | Doxycycline (100 mg twice daily for 14 days) | p-value | Study Population |
| Serological Response at 6 Months | 72.3% (196/271) | 63.4% (78/123) | 0.075 | 394 HIV-infected patients with early syphilis.[4] |
| Serological Response at 12 Months | 68.3% (185/271) | 65.9% (60/91) | 0.681 | 362 HIV-infected patients with early syphilis.[4] |
Table 2: Benzathine Penicillin G vs. Doxycycline for Syphilis (Mixed Stages)
| Efficacy Endpoint | Benzathine Penicillin G | Doxycycline | p-value | Study Population |
| Serological Cure at 12 Months | 63.4% (26/41) | 53.7% (22/41) | 0.615 | 82 patients with primary, secondary, early latent, late latent, or indeterminate syphilis.[5] |
| Seronegativization at 24 Months | 90.2% (37/41) | 65.9% (27/41) | 0.14 | 82 patients with various stages of syphilis.[5] |
Table 3: Benzathine Penicillin G vs. Procaine Penicillin G for Asymptomatic Congenital Syphilis
| Efficacy Endpoint | Benzathine Penicillin G (50,000 units/kg, single dose) | Procaine Penicillin G (50,000 units/kg/day for 10 days) | Outcome | Study Population |
| Treatment Failure | 0% (0/68) | 0% (0/61) | No significant difference | 129 infants with asymptomatic congenital syphilis.[6] |
| ≥ 4-fold decrease in RPR titer at 2-3 months | 100% (68/68) | 100% (61/61) | No significant difference | 129 infants with asymptomatic congenital syphilis.[6] |
Experimental Protocols and Statistical Methods
This section details the methodologies employed in the key comparative studies cited.
Study: Comparison of Serological Response to Doxycycline versus Benzathine Penicillin G in the Treatment of Early Syphilis in HIV-Infected Patients[4]
-
Study Design: A multi-center, retrospective observational study.
-
Patient Population: HIV-infected patients diagnosed with early syphilis (primary, secondary, or early latent).
-
Treatment Regimens:
-
Benzathine Penicillin G Group: A single intramuscular injection of 2.4 million units of benzathine penicillin G.
-
Doxycycline Group: 100 mg of doxycycline taken orally twice daily for 14 days.
-
-
Primary Outcome: Serological response, defined as a ≥ 4-fold decline in RPR titer at 6 and 12 months post-treatment.
-
Statistical Analysis: Categorical variables were compared using the χ² test or Fisher's exact test. Non-categorical variables were compared using the Student's t-test or Mann-Whitney U test. A p-value of < 0.05 was considered statistically significant.
Study: Treatment of asymptomatic congenital syphilis: benzathine versus procaine penicillin G therapy[6]
-
Study Design: A prospective, randomized clinical trial.
-
Patient Population: Infants with asymptomatic congenital syphilis.
-
Treatment Regimens:
-
Benzathine Penicillin G Group: A single intramuscular dose of 50,000 units/kg.
-
Procaine Penicillin G Group: Intramuscular injections of 50,000 units/kg per day for 10 days.
-
-
Primary Outcome: Treatment failure, defined as the appearance of clinical signs of congenital syphilis or persistent laboratory evidence of the disease. Serological response was also monitored.
-
Follow-up: Patients were examined at 2-3, 6, and 12 months after treatment.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflow of a comparative clinical trial for syphilis treatment and the logical relationship of Bicillin formulations.
Caption: A typical workflow for a randomized controlled trial comparing syphilis treatments.
Caption: Logical relationship and recommended use of different Bicillin formulations for syphilis.
Conclusion
The available evidence indicates that while doxycycline is a viable alternative for patients with penicillin allergies, benzathine penicillin G remains the cornerstone of syphilis treatment.[5] Studies in HIV-infected populations show comparable, though slightly lower, serological response rates for doxycycline at 6 months, with similar rates at 12 months.[4] For congenital syphilis, both single-dose benzathine penicillin G and a 10-day course of procaine penicillin G have demonstrated high efficacy.[6]
It is imperative for researchers and clinicians to be precise about the formulation of penicillin being used, as products like Bicillin C-R and by extension, this compound, contain a lower dose of the long-acting benzathine penicillin G component, which may not be sufficient for the effective treatment of syphilis.[3] Future research should aim to conduct direct head-to-head trials of this compound against Bicillin L-A and other alternatives to provide more definitive guidance on its efficacy in treating syphilis.
References
- 1. pedemmorsels.com [pedemmorsels.com]
- 2. Inadvertent use of Bicillin C-R for treatment of syphilis--Maryland, 1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inadvertent Use of Bicillin® C-R to Treat Syphilis Infection --- Los Angeles, California, 1999--2004 [cdc.gov]
- 4. Comparison of Serological Response to Doxycycline versus Benzathine Penicillin G in the Treatment of Early Syphilis in HIV-Infected Patients: A Multi-Center Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Treatment of asymptomatic congenital syphilis: benzathine versus procaine penicillin G therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Bicillin-3
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a product extends beyond its application to its safe and compliant disposal. Bicillin-3, a formulation of penicillin G benzathine and penicillin G procaine, requires meticulous handling not only in its use but also in its disposal to prevent environmental contamination and the rise of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is a highly regulated process, primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1] A crucial first step is to determine if the pharmaceutical waste is classified as hazardous. The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[2]
For laboratory settings, it is imperative to treat antibiotic waste, especially concentrated stock solutions, as hazardous chemical waste.[3] Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies and contribute to the development of antibiotic-resistant bacteria, often referred to as "superbugs".[3][4]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on best practices for pharmaceutical waste disposal. Researchers must always adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
-
Segregation and Identification:
-
Do not mix this compound waste with general laboratory trash or biohazardous waste unless explicitly instructed by your institution's waste management plan.
-
Designate a specific, clearly labeled, leak-proof container for this compound waste. For RCRA hazardous pharmaceutical waste, black containers are often used.
-
-
Containerization of Waste:
-
Unused or Expired Vials: Place intact vials directly into the designated hazardous pharmaceutical waste container. Do not empty the vials.
-
Contaminated Labware: Items such as syringes, needles (sharps), gloves, and bench paper contaminated with this compound should be disposed of according to institutional guidelines for hazardous chemical waste.
-
Sharps must be placed in an approved, puncture-resistant sharps container designed for hazardous waste.[5]
-
-
Liquid Waste: Unused this compound solutions should not be poured down the drain.[4] Collect liquid waste in a sealed, leak-proof container that is compatible with the waste components and clearly labeled as "Hazardous Pharmaceutical Waste: this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from general lab traffic.
-
Ensure the storage area has secondary containment to prevent spills.
-
-
Decontamination (where applicable):
-
While autoclaving can be effective for decontaminating some antibiotics in culture media, it is not recommended for concentrated stock solutions of antibiotics like this compound.[3]
-
Chemical decontamination methods for penicillin are available but should only be performed by trained personnel following a validated and institutionally approved protocol.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous pharmaceutical waste through your institution's EHS department.
-
Proper disposal of hazardous pharmaceutical waste is typically done through incineration at a licensed facility.[1]
-
Experimental Data on Penicillin G Deactivation
| Treatment Method | pH | Temperature | Duration | Penicillin G Concentration Degraded |
| Heat Only | - | 95°C | 120 minutes | 4 µg/kg |
| Heat and Acidification | 5.5 | - | 120 minutes | 64 µg/kg |
| Heat and Acidification | 5.0 | - | 120 minutes | 500 µg/kg |
| Heat and Acidification | 4.5 | 75°C | 120 minutes | 100 µg/kg |
| Heat and Acidification | 4.0 | 75°C | 120 minutes | 500 µg/kg |
| Heat and Acidification | 4.0 | 80°C | 120 minutes | 80 mg/kg |
| Heat and Acidification | 4.0 | 90°C | 120 minutes | 500 mg/kg |
Data sourced from studies on Penicillin G degradation in waste milk.[6][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarification.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. openjournals.hs-hannover.de [openjournals.hs-hannover.de]
- 7. Destruction of penicillin residues in waste milk | Milk Science International - Milchwissenschaft [openjournals.hs-hannover.de]
Essential Safety and Handling Protocols for Bicillin L-A (Penicillin G Benzathine Injectable Suspension)
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Bicillin L-A is paramount. This document provides immediate safety, logistical, and disposal information based on established safety data sheets and health guidelines. Bicillin L-A, a formulation of penicillin G benzathine, can cause allergic or asthmatic symptoms and breathing difficulties if inhaled, as well as allergic skin reactions.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure risks.
Personal Protective Equipment (PPE) and Handling
When working with Bicillin L-A, it is crucial to use appropriate personal protective equipment.[2] This includes wearing two layers of disposable gloves and safety glasses or goggles if there is a potential for eye contact.[2] For tasks with a risk of significant exposure, protective clothing is recommended.[2] If airborne exposure is possible, an appropriate respirator should be worn.[2]
General handling procedures include avoiding contact with eyes, skin, and clothing, and refraining from breathing in mist or aerosols.[1] After handling, it is essential to wash hands and any exposed skin thoroughly.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1]
First Aid and Exposure Response
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and flush the affected area with large amounts of water. Use soap. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air and keep them at rest. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water and seek immediate medical attention.[2] |
Spill and Disposal Procedures
Cleanup of spills should only be performed by trained personnel wearing appropriate PPE.[2] To manage a spill, cover drains, and then collect, bind, and pump off the spilled material. Releases into the environment should be avoided.[1][2]
For disposal, contents and containers must be disposed of in accordance with all local and national regulations.[1] Implementing appropriate technical and procedural measures for wastewater and waste disposal is essential to prevent occupational exposure and environmental release.[1][2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Bicillin L-A, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
